Baicalein
説明
This compound is under investigation in clinical trial NCT03830684 (A Randomized, Double-blind, Placebo-controlled, Multicenter and Phase ⅡA Clinical Trial for the Effectiveness and Safety of this compound Tablets in the Treatment of Improve Other Aspects of Healthy Adult With Influenza Fever).
This compound has been reported in Lepisorus ussuriensis, Scutellaria prostrata, and other organisms with data available.
Sho-Saiko-To is a botanical formulation with potential chemopreventive activities. Sho-Saiko-to, an herbal mixture, contains seven herbal extracts whose mechanism of action if not fully understood. There is evidence of antiproliferative effects against hepatocellular carcinoma in vitro. Other effects of this agent described in animal models include the prevention of liver injury and hepatocyte-regenerating activity. Antitumor effects associated with this herbal product may include induction of apoptosis, cell cycle arrest at the G0/G1 phase, and activation of an immune response, characterized by the release of cytokines as well as activation of effector cells, such as macrophages and natural killer cells.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure; do not confuse with baicalin
Structure
3D Structure
特性
IUPAC Name |
5,6,7-trihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-7,17-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNFHKRTJBSTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022389 | |
| Record name | Baicalein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-67-8 | |
| Record name | Baicalein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baicalein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baicalein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16101 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 491-67-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | baicalein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=661431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Baicalein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Baicalein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAICALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49QAH60606 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Baicalein in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid derived from the root of Scutellaria baicalensis, has emerged as a promising natural compound with potent anti-cancer properties. Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle at various checkpoints. Furthermore, this compound has been shown to impede metastasis, the process by which cancer spreads to other parts of the body. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anticancer effects, with a focus on its impact on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this compound.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines, providing a comparative overview of its potency and action.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment (h) | Reference |
| Breast Cancer | MCF-7 | 95 ± 4.8 | 24 | [1] |
| Breast Cancer | MCF-7 | 10 | 72 | [2] |
| Breast Cancer | MDA-MB-231 | 30 | 72 | [2] |
| Cervical Cancer | SiHa | Not specified | - | [3] |
| Cervical Cancer | HeLa | Not specified | - | [3] |
| Colorectal Cancer | HT29 | 49.77 | 24 | [4] |
| Colorectal Cancer | HT29 | 34.35 | 48 | [4] |
| Colorectal Cancer | HT29 | 16.91 | 72 | [4] |
| Colorectal Cancer | DLD1 | 60.49 | 24 | [4] |
| Colorectal Cancer | DLD1 | 34.70 | 48 | [4] |
| Colorectal Cancer | DLD1 | 18.75 | 72 | [4] |
| Lung Cancer | H460 | 80 ± 6 | Not specified | [5] |
| Multiple Myeloma | RPMI8226 | 168.5 | Not specified | [5] |
| Osteosarcoma | Saos-2 | 35 | Not specified | [6] |
| Prostate Cancer | PC-3, DU145 | 20 - 40 | Not specified | [7] |
Table 2: Dose-Dependent Effect of this compound on Apoptosis in Cancer Cells
| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Duration of Treatment (h) | Reference |
| Breast Cancer | MCF-7 | 10 | 13.08 ± 0.78 | 48 | [8] |
| Breast Cancer | MCF-7 | 20 | 20.55 ± 0.62 | 48 | [8] |
| Breast Cancer | MCF-7 | 40 | 26.89 ± 0.96 | 48 | [8] |
| Breast Cancer | MDA-MB-231 | 10 | 16.94 ± 0.86 | 48 | [8] |
| Breast Cancer | MDA-MB-231 | 20 | 20.27 ± 0.36 | 48 | [8] |
| Breast Cancer | MDA-MB-231 | 40 | 27.73 ± 0.23 | 48 | [8] |
| Pancreatic Cancer | Panc-1 | 50 | Significantly increased | 48 | [9] |
| Pancreatic Cancer | Panc-1 | 100 | Significantly increased | 48 | [9] |
| Breast Cancer | MCF-7 | IC50 (10 µM) | 5.53 (24h), 9.18 (48h), 14.29 (72h) | 24, 48, 72 | [2] |
| Breast Cancer | MDA-MB-231 | IC50 (30 µM) | 4.78 (24h), 10.19 (48h), 16.21 (72h) | 24, 48, 72 | [2] |
Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cancer Type | Cell Line | This compound Concentration (µg/ml) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Duration of Treatment (h) | Reference |
| Cervical Cancer | SiHa | 0 (Control) | 48.47 | 41.93 | - | 48 | [3] |
| Cervical Cancer | SiHa | 20 | 51.94 | 37.67 | - | 48 | [3] |
| Cervical Cancer | SiHa | 40 | 59.43 | 29.02 | - | 48 | [3] |
| Cervical Cancer | SiHa | 80 | 68.52 | 22.26 | - | 48 | [3] |
| Cervical Cancer | HeLa | 0 (Control) | 52.7 | 37.95 | - | 48 | [3] |
| Cervical Cancer | HeLa | 20 | 58.39 | 31.72 | - | 48 | [3] |
| Cervical Cancer | HeLa | 40 | 67.28 | 24.31 | - | 48 | [3] |
| Cervical Cancer | HeLa | 80 | 72.31 | 21.5 | - | 48 | [3] |
| Ovarian Cancer | SKOV-3 | 200 µM | - | - | ~1.6-fold increase | 48 | [10] |
| Hepatic Cancer | Hep G2 | 10, 20, 40 µmol/L | - | Increase | - | 48 | [11] |
| Hepatic Cancer | SMMC-7721 | 10, 20, 40 µmol/L | - | Increase | - | 48 | [11] |
| Pancreatic Cancer | Panc-1 | 50, 100 µM | - | S phase arrest | - | 72 | [9] |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. These effects are mediated through the modulation of several critical intracellular signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in a variety of cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[12]
-
Intrinsic Pathway: this compound can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. This compound also modulates the expression of the Bcl-2 family of proteins, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
-
Extrinsic Pathway: Evidence also suggests that this compound can influence the extrinsic apoptosis pathway, though this is less commonly reported.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. This compound can arrest the cell cycle at different phases, preventing cancer cells from dividing.
-
G0/G1 Phase Arrest: In several cancer cell lines, including cervical and prostate cancer, this compound induces arrest at the G0/G1 checkpoint.[3][12] This is often associated with the downregulation of key regulatory proteins such as cyclin D1, cyclin D3, and cyclin-dependent kinases (CDKs).[3][12][13]
-
S Phase Arrest: In other cancer types, such as lung and hepatic cancer, this compound has been observed to cause an S phase arrest.[7][11]
-
G2/M Phase Arrest: this compound can also induce G2/M phase arrest, for example, in ovarian cancer cells, by modulating the expression of G2/M regulatory proteins.[10]
Inhibition of Metastasis
Metastasis is a complex process involving the invasion of cancer cells into surrounding tissues and their spread to distant organs. This compound has demonstrated anti-metastatic properties by targeting several key steps in this cascade.
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a crucial process for cancer cell invasion and migration. This compound can inhibit EMT by modulating signaling pathways like the Wnt/β-catenin pathway.[14]
-
Downregulation of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. This compound has been shown to reduce the expression and activity of MMP-2 and MMP-9.[12]
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are orchestrated through its interaction with and modulation of several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound effectively inhibits this pathway by:
-
Reducing Akt Phosphorylation: this compound treatment leads to a dose-dependent decrease in the phosphorylation of Akt, thereby inactivating it.[15][16]
-
Downregulating Downstream Effectors: The inhibition of Akt leads to the downregulation of its downstream targets, including mTOR and NF-κB, further contributing to the suppression of cell proliferation and survival.[15]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. This compound can modulate this pathway to exert its anti-cancer effects.
-
Regulation of ERK, JNK, and p38 MAPK: this compound has been shown to affect the phosphorylation status of key MAPK members, including ERK, JNK, and p38. The specific effect (activation or inhibition) can be cell-type dependent, but ultimately contributes to the induction of apoptosis and inhibition of proliferation.[17][18] For instance, in some cancers, this compound enhances the phosphorylation of p38 MAPK, which is involved in apoptosis induction.[13]
References
- 1. Baicalin and this compound Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound Inhibits the Proliferation of Cervical Cancer Cells Through the GSK3β-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses the proliferation and invasiveness of colorectal cancer cells by inhibiting Snail-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fascinating Effects of this compound on Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound on Wnt/β-catenin pathway and miR-25 expression in Saos-2 osteosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Multifaceted Role of this compound in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Apoptosis of Pancreatic Cancer Cells by Regulating the Expression of miR-139-3p and miR-196b-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Baicalin induces apoptosis in hepatic cancer cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Inhibits the Migration and Invasion of B16F10 Mouse Melanoma Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The combination of baicalin and this compound enhances apoptosis via the ERK/p38 MAPK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Baicalein's Modulation of Signaling Pathways in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. Baicalein, a flavonoid compound extracted from the root of Scutellaria baicalensis, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties.[1] This technical guide provides an in-depth exploration of the core signaling pathways through which this compound exerts its anti-neuroinflammatory effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Modulated by this compound
This compound's anti-neuroinflammatory effects are multifaceted, involving the modulation of several key signaling cascades. This section delineates these pathways, illustrating how this compound intervenes to mitigate the inflammatory response in the central nervous system.
Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The TLR4/NF-κB pathway is a cornerstone of the innate immune response and a pivotal driver of neuroinflammation. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that culminates in the activation of NF-κB, a transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
This compound has been shown to effectively suppress this pathway. It can downregulate the expression of TLR4, thereby preventing the initiation of the inflammatory cascade.[2] Furthermore, this compound inhibits the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the NF-κB p65 subunit, thus blocking the transcription of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1][2][3] Studies have demonstrated that this compound's inhibition of the TLR4/NF-κB pathway leads to a reduction in microglial activation and the subsequent inflammatory response.[1][4]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38 MAPK, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli, including inflammatory cytokines and LPS, and they play a crucial role in transducing signals from the cell surface to the nucleus to regulate gene expression.
This compound has been observed to inhibit the phosphorylation of p38, ERK, and JNK in activated microglia.[2][5][6] By suppressing the activation of these MAPK pathways, this compound can effectively block the downstream signaling that leads to the production of pro-inflammatory mediators. This inhibitory effect on MAPK signaling contributes significantly to its overall anti-neuroinflammatory profile.[2][5]
NLRP3 Inflammasome Pathway
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders, including neurodegenerative diseases.
This compound has been shown to be a potent inhibitor of NLRP3 inflammasome activation.[7][8] It can suppress the expression of NLRP3 and the activation of caspase-1.[7] This inhibition prevents the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms, thereby reducing the inflammatory response. Some studies suggest that this compound's inhibitory effect on the NLRP3 inflammasome may be mediated through the suppression of the TLR4-ROS/NF-κB signaling cascade.[7] Additionally, this compound has been found to inhibit gasdermin D-dependent pyroptosis, a form of inflammatory cell death, by suppressing the NLRP3/caspase-1 pathway.[8]
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT signaling pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and is critically involved in inflammation and immunity. In the context of neuroinflammation, the JAK/STAT pathway can mediate the effects of pro-inflammatory cytokines, leading to the activation of microglia and astrocytes.
This compound has been shown to inhibit the JAK/STAT pathway. Specifically, it can suppress the phosphorylation of JAK2 and STAT3 in response to inflammatory stimuli like Aβ.[9] By inhibiting the activation of this pathway, this compound can reduce the production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide (NO) in microglia, thereby mitigating neuroinflammation.[9][10]
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
This compound is a known activator of the Nrf2 pathway. It promotes the nuclear translocation of Nrf2 and enhances ARE transcriptional activity.[11] This activation of the Nrf2 pathway by this compound leads to an increased expression of antioxidant enzymes, which in turn helps to mitigate the oxidative stress that is a key component of neuroinflammation.[11][12] The antioxidant effects of this compound via the Nrf2 pathway contribute significantly to its neuroprotective properties.[11][13]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on key inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell/Animal Model | Treatment | Cytokine | Concentration of this compound | % Inhibition / Fold Change | Reference |
| LPS/Aβ-stimulated BV2 cells | This compound | IL-1β | 40 µmol/L | Significant inhibition | [14] |
| LPS/Aβ-stimulated BV2 cells | This compound | IL-18 | 40 µmol/L | Significant inhibition | [14] |
| MPTP-induced mice | This compound | IL-1β | 140, 280, 560 mg/kg | Dose-dependent decrease | [8] |
| MPTP-induced mice | This compound | IL-6 | 560 mg/kg | Significant decrease (P < .01) | [8] |
| MPTP-induced mice | This compound | TNF-α | 140, 280, 560 mg/kg | Significant decrease (P < .01) | [8] |
| LPS-stimulated BV-2 microglia | Baicalin | IL-1β | 2.5, 7.5, 22.5 µM | Dose-dependent attenuation | [5] |
| LPS-stimulated BV-2 microglia | Baicalin | NO | 2.5, 7.5, 22.5 µM | Dose-dependent attenuation | [5] |
| LPS-stimulated BV-2 microglia | Baicalin | PGE2 | 2.5, 7.5, 22.5 µM | Dose-dependent attenuation | [5] |
Table 2: Effect of this compound on Signaling Pathway Components
| Cell/Animal Model | Treatment | Target Protein | Concentration of this compound | Effect | Reference |
| LPS/Aβ-stimulated BV2 cells | Baicalin | p-IκBα | Not specified | Inhibition of increase | [14] |
| LPS/Aβ-stimulated BV2 cells | Baicalin | TLR4 | Not specified | Attenuation of increase | [14] |
| LPS-stimulated BV-2 microglia | Baicalin | p-ERK | 2.5, 7.5, 22.5 µM | 10.66%, 26.41%, 42.28% suppression | [5] |
| LPS-stimulated BV-2 microglia | Baicalin | p-JNK | 2.5, 7.5, 22.5 µM | 20.11%, 41.44%, 60.13% suppression | [5] |
| LPS-stimulated BV-2 microglia | Baicalin | p-p38 MAPK | 2.5, 7.5, 22.5 µM | 12.12%, 25.55%, 47.52% suppression | [5] |
| MPTP-induced mice | This compound | NLRP3 | 280, 560 mg/kg | Significant decrease (P < .01) | [8] |
| MPTP-induced mice | This compound | Caspase-1 | 280, 560 mg/kg | Significant decrease (P < .01) | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies commonly employed in the cited research to investigate the effects of this compound on neuroinflammation.
Cell Culture and Treatment
-
Cell Lines: BV-2 microglial cells are a commonly used immortalized murine cell line for studying neuroinflammation. Primary microglia and astrocytes are also isolated from rodent brains for more physiologically relevant studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at concentrations typically ranging from 100 ng/mL to 1 µg/mL. This compound is usually pre-treated for 1-2 hours before LPS stimulation at various concentrations to determine its inhibitory effects.
Western Blot Analysis
-
Purpose: To determine the protein expression levels of key signaling molecules (e.g., p-p65, IκBα, p-p38, NLRP3, Caspase-1).
-
Protocol Outline:
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant or in brain tissue homogenates.
-
Protocol Outline:
-
Sample Collection: Cell culture supernatants or tissue homogenates are collected.
-
Assay Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A substrate solution is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
The concentration of the cytokine in the samples is calculated from a standard curve.
-
Immunofluorescence Staining
-
Purpose: To visualize the expression and subcellular localization of target proteins (e.g., NF-κB p65 nuclear translocation, microglial and astrocyte markers like Iba1 and GFAP).
-
Protocol Outline:
-
Cell Seeding: Cells are grown on glass coverslips.
-
Fixation: Cells are fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with 0.1-0.5% Triton X-100.
-
Blocking: Non-specific binding is blocked with a solution containing BSA or normal serum.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against the target proteins.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Nuclear Staining: Nuclei are counterstained with DAPI.
-
Mounting and Imaging: Coverslips are mounted on glass slides, and images are captured using a fluorescence or confocal microscope.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its ability to modulate multiple key signaling pathways, including the TLR4/NF-κB, MAPK, NLRP3 inflammasome, JAK/STAT, and Nrf2 pathways, underscores its multifaceted mechanism of action. By inhibiting pro-inflammatory cascades and promoting antioxidant responses, this compound effectively attenuates microglial and astrocytic activation, reduces the production of inflammatory mediators, and protects neurons from inflammatory damage. Further research, including clinical trials, is warranted to fully elucidate the therapeutic efficacy of this compound in human neurodegenerative disorders. This guide provides a comprehensive overview for researchers and drug development professionals to understand the molecular basis of this compound's anti-neuroinflammatory effects and to inform future investigations in this promising area.
References
- 1. This compound Alleviates Neuropathic Pain by Inhibiting Microglial Activation and Inflammation Via the TLR4/NF-κB p65 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-neuroinflammatory effects to protect against rotenone-induced brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baicalin attenuates lipopolysaccharide-induced neuroinflammation in cerebral cortex of mice via inhibiting nuclear factor kappa B (NF-κB) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baicalin mitigates cognitive impairment and protects neurons from microglia-mediated neuroinflammation via suppressing NLRP3 inflammasomes and TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baicalin Mitigates the Neuroinflammation through the TLR4/MyD88/NF-κB and MAPK Pathways in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates astroglial activation in the 1-methyl-4-phenyl-1,2,3,4-tetrahydropyridine-induced Parkinson's disease model by downregulating the activations of nuclear factor-κB, ERK, and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound reduces lipopolysaccharide-induced inflammation via suppressing JAK/STATs activation and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Baicalin protects neurons from oxidative stress and apoptosis induced by glutamate excitotoxicity in HT-22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and antioxidant effects of this compound: targeting Nrf2, and NFĸB in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Baicalin mitigates cognitive impairment and protects neurons from microglia‐mediated neuroinflammation via suppressing NLRP3 inflammasomes and TLR4/NF‐κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Baicalein for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid of significant interest to the pharmaceutical and scientific communities, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and the methodologies for its extraction and purification. The document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.
Natural Sources of this compound
This compound is predominantly found in a few key plant species. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time. The primary sources include:
-
Scutellaria baicalensis (Baikal Skullcap): The dried roots of Scutellaria baicalensis are the most well-known and commercially significant source of this compound. However, this compound often exists in its glucuronide form, baicalin (B1667713), which is present in high concentrations in the roots.[1][2] Direct extraction of this compound from this plant yields lower amounts compared to the extraction of baicalin followed by hydrolysis.
-
Oroxylum indicum (Indian Trumpet Flower): Various parts of Oroxylum indicum, including the leaves, stem bark, and seeds, contain this compound.[3] This plant is a significant source for the direct extraction of this compound.
-
Scutellaria lateriflora (Blue Skullcap): This species also contains this compound and its glucoside, baicalin.
-
Thymus vulgaris (Common Thyme): Thyme is known to contain a variety of flavonoids, including this compound, although typically in smaller quantities compared to Scutellaria and Oroxylum species.[4][5]
Quantitative Data on this compound and Baicalin Content
The following table summarizes the this compound and baicalin content in various natural sources as reported in the literature.
| Plant Species | Plant Part | Compound | Content/Yield | Notes |
| Scutellaria baicalensis | Root | Baicalin | 6.80% | In raw material, determined by HPLC.[6] |
| Scutellaria baicalensis | Root | This compound | 0.04% - 0.28% | Naturally occurring this compound is low.[7] |
| Oroxylum indicum | Leaves | This compound | 15% (in petroleum ether/methanol extract) | Binary solvent system yielded the highest amount.[8] |
| Oroxylum indicum | Leaves | This compound | 1.57 ± 0.0058 mg/g | In Soxhlet extract, determined by UV method.[9] |
| Scutellaria violacea | Leaves | This compound | 2.9 mg/g DM | Optimized extraction using 52.3% methanol/water.[10] |
| Thymus vulgaris | Aerial Parts | Total Flavonoids | Higher than T. comosus | Specific this compound content not detailed.[11] |
| Thymus species | - | Total Flavonoids | 22.48±0.03 µg QE/mg (ethanolic extract) | Rutin, salicylic (B10762653) acid, chlorogenic acid, and p-coumaric acid were major compounds.[12] |
Extraction Methodologies
The extraction of this compound from its natural sources can be broadly categorized into two main approaches: direct extraction of this compound and extraction of its precursor, baicalin, followed by hydrolysis.
Direct Extraction of this compound
These methods are suitable for plant materials where this compound is present in its free form in sufficient quantities, such as Oroxylum indicum.
2.1.1. Maceration Maceration is a simple technique involving soaking the plant material in a solvent for a period to allow the soluble compounds to dissolve.
-
Experimental Protocol:
-
Sample Preparation: Air-dry and powder the plant material (e.g., leaves of Oroxylum indicum).
-
Extraction: Soak the powdered material in a solvent (e.g., ethanol (B145695), methanol, or a binary solvent system like petroleum ether/methanol) at a specified solid-to-liquid ratio for a defined period (e.g., 24-48 hours) with occasional agitation.[2][8]
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
2.1.2. Soxhlet Extraction Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.
-
Experimental Protocol:
-
Sample Preparation: Place the dried and powdered plant material in a thimble within the Soxhlet apparatus.
-
Extraction: Add the extraction solvent (e.g., ethanol) to the distillation flask. Heat the solvent to its boiling point. The solvent vapor travels to the condenser, liquefies, and drips into the thimble containing the plant material. Once the thimble is full, the extract is siphoned back into the distillation flask. This process is repeated for several cycles (e.g., 6-8 hours).[2]
-
Concentration: After extraction, evaporate the solvent to yield the crude extract.
-
2.1.3. Ultrasound-Assisted Extraction (UAE) UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer, leading to shorter extraction times and higher yields.
-
Experimental Protocol:
-
Sample Preparation: Mix the powdered plant material with the chosen solvent in an extraction vessel.
-
Sonication: Submerge the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes).[13] The temperature of the extraction medium should be controlled.
-
Post-Extraction: Filter and concentrate the extract as described in previous methods.
-
2.1.4. Microwave-Assisted Extraction (MAE) MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of phytochemicals.
-
Experimental Protocol:
-
Sample Preparation: Place the powdered plant material and solvent in a microwave-transparent vessel.
-
Extraction: Irradiate the mixture with microwaves at a controlled power (e.g., 500 W) and for a short duration (e.g., 3-5 minutes).[3]
-
Post-Extraction: Allow the mixture to cool, then filter and concentrate the extract.
-
Indirect Extraction via Hydrolysis of Baicalin
This is the most common approach for obtaining this compound from Scutellaria baicalensis due to the high abundance of baicalin. The process involves two main stages: extraction of baicalin and its subsequent hydrolysis.
2.2.1. Extraction of Baicalin The methods described for direct this compound extraction (maceration, Soxhlet, UAE, MAE) are also applicable for extracting baicalin, typically using polar solvents like water or ethanol-water mixtures.[1][14]
2.2.2. Hydrolysis of Baicalin to this compound
a) Acid Hydrolysis This method uses an acid to cleave the glucuronic acid moiety from baicalin.
-
Experimental Protocol:
-
Dissolution: Dissolve the crude baicalin extract in a suitable solvent (e.g., n-butanol).[10]
-
Acidification: Add an acid, such as hydrochloric acid (HCl), to the solution to achieve the desired concentration (e.g., 0.50% w/v).[10]
-
Heating: Heat the mixture under reflux at a specific temperature (e.g., 130°C) for a defined period (e.g., 2 hours).[10]
-
Isolation: After cooling, the this compound may precipitate. The solvent can be removed under reduced pressure, and the crude this compound can be washed with distilled water and dried.[10]
-
b) Enzymatic Hydrolysis This method employs enzymes like β-glucosidase to specifically hydrolyze the glycosidic bond under milder conditions.
-
Experimental Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of the baicalin extract in a suitable buffer (e.g., acetic acid-sodium acetate (B1210297) buffer, pH 5.5).[15]
-
Enzymatic Reaction: Add the β-glucosidase enzyme to the baicalin solution.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 85°C) for a specific duration (e.g., 10 hours) with stirring.[15]
-
Product Recovery: After the reaction, this compound can be recovered by filtration if it precipitates, or by extraction with an organic solvent.
-
Purification of this compound
Crude this compound extracts typically require further purification to achieve the high purity needed for research and pharmaceutical applications.
Column Chromatography
Column chromatography is a widely used technique for purifying this compound from crude extracts.
-
Experimental Protocol:
-
Column Packing: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or a macroporous resin (e.g., DM130, D101).[3][15]
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with a mobile phase, which can be a single solvent or a gradient of solvents with increasing polarity (e.g., a gradient of ethanol in water).[15]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the fractions using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Quantitative Data on Extraction and Hydrolysis Methods
| Method | Plant Material | Compound | Solvent/Conditions | Yield/Purity | Reference |
| Direct Extraction | |||||
| Maceration | Oroxylum indicum leaves | This compound | Ethanol | - | [4] |
| Soxhlet Extraction | Oroxylum indicum leaves | This compound | Ethanol | 5.05% (total extract) | [4] |
| Ultrasound-Assisted Extraction (UAE) | Oroxylum indicum leaves | This compound | Ethanol | - | [4] |
| Accelerated Solvent Extraction (ASE) | Oroxylum indicum leaves | This compound | Ethanol | 8.21% (total extract); 1.481 ng this compound | [4] |
| Modified UAE | Scutellariae Radix | This compound | 50% (v/v) ethanol, 30°C, 20 min, 3 cycles | Superior to Heat Reflux Extraction | [13] |
| Indirect (via Baicalin Hydrolysis) | |||||
| Acid Hydrolysis | Baicalin from S. baicalensis | This compound | n-BuOH with 0.50% HCl, 130°C, 2.0 h | 83.5% ± 6.3% yield; 98.7% purity after purification | [10][15] |
| Enzymatic Hydrolysis | Baicalin | This compound | Immobilized β-glucosidase, pH 5.0, 50°C, 10 h | 85.28% yield | |
| Enzymatic Hydrolysis | Baicalin | This compound | Thermophilic β-glucosidase, pH 5.5, 85°C, 10 h | 97% hydrolysis ratio | [15] |
Experimental Workflows and Signaling Pathways
Workflow for this compound Extraction, Hydrolysis, and Purification
The following diagram illustrates a typical workflow for obtaining pure this compound from Scutellaria baicalensis.
Signaling Pathway: this compound's Inhibition of the PI3K/Akt/mTOR Pathway
This compound has been shown to exert its anticancer effects by modulating various cell signaling pathways. A key target is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. The diagram below illustrates how this compound inhibits this pathway, leading to apoptosis and autophagy in cancer cells.
References
- 1. scielo.br [scielo.br]
- 2. The process of extracting this compound from baicalin. [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. A Focused Insight into Thyme: Biological, Chemical, and Therapeutic Properties of an Indigenous Mediterranean Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification and high-throughput quantification of this compound and its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and extraction optimization of this compound and pinostrobin from Scutellaria violacea through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academiaromana.ro [academiaromana.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. biolmolchem.com [biolmolchem.com]
The Cardioprotective Effects of Baicalein: A Deep Dive into its Pharmacological Mechanisms in Cardiovascular Diseases
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Baicalein, a flavonoid derived from the root of Scutellaria baicalensis, has emerged as a promising natural compound with a wide array of pharmacological activities. In the realm of cardiovascular medicine, a growing body of preclinical evidence highlights its potential to mitigate the pathology of several cardiovascular diseases (CVDs), including hypertension, atherosclerosis, and myocardial infarction.[1][2][3] This technical guide provides an in-depth overview of the pharmacological effects of this compound on CVDs, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel cardiovascular therapeutics.
Antihypertensive Effects of this compound
This compound has been shown to exert significant antihypertensive effects, primarily through mechanisms that promote vasodilation and attenuate vascular smooth muscle cell (VSMC) proliferation.[4][5]
Mechanisms of Action
This compound's antihypertensive properties are attributed to its ability to modulate key signaling pathways involved in the regulation of vascular tone and cellular proliferation. A notable mechanism is the inhibition of the Myosin Light Chain Kinase (MLCK)/phosphorylated-Myosin Light Chain (p-MLC) signaling pathway in vascular smooth muscle cells.[4] By downregulating this pathway, this compound leads to vasodilation and a subsequent reduction in blood pressure. Furthermore, this compound has been observed to relax phenylephrine-constricted aortas in an endothelium-independent manner and attenuate vasoconstriction induced by angiotensin II and potassium chloride.[5]
Supporting Quantitative Data
The following table summarizes the key quantitative findings from preclinical studies investigating the antihypertensive effects of this compound.
| Experimental Model | This compound Dosage/Concentration | Key Findings | Reference(s) |
| Angiotensin II-infused C57BL/6 mice | Not specified | Significantly attenuated the elevation in blood pressure and thickening of the abdominal aortic wall. | [4] |
| Spontaneously Hypertensive Rats (SHRs) | Not specified | Lowered blood pressure in vivo. | [5] |
| Phenylephrine (PE)-constricted SHR aortas | Not specified | Relaxed PE-constricted aortas in an endothelium-independent manner. | [5] |
| Angiotensin II or potassium chloride (KCl)-induced vasoconstriction in SHR aortas | Not specified | Attenuated vasoconstriction. | [5] |
Signaling Pathway Diagram
Anti-Atherosclerotic Effects of this compound
Atherosclerosis, a chronic inflammatory disease characterized by lipid accumulation and plaque formation in the arterial wall, is a major underlying cause of cardiovascular events. This compound has demonstrated significant anti-atherosclerotic potential through multiple mechanisms.[6][7]
Mechanisms of Action
This compound's anti-atherosclerotic effects are multifaceted and include:
-
Inhibition of Endothelial Dysfunction: this compound protects endothelial cells from injury induced by factors like oxidized low-density lipoprotein (oxLDL) and high glucose.[7][8] It achieves this by suppressing oxidative stress and inflammation, key events in the initiation of atherosclerosis.[7][8]
-
Suppression of Vascular Smooth Muscle Cell (VSMC) Proliferation: The proliferation and migration of VSMCs contribute significantly to plaque formation. This compound inhibits PDGF-BB-stimulated VSMC proliferation by blocking the PDGFRβ-ERK signaling pathway and increasing the accumulation of the cell cycle inhibitor p27.[9]
-
Promotion of Cholesterol Efflux: this compound promotes the removal of cholesterol from macrophages, a critical step in preventing the formation of foam cells, by activating the PPARγ-LXRα-ABCA1/ABCG1 pathway.[6]
-
Anti-inflammatory and Antioxidant Effects: this compound exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reduces oxidative stress by activating the Nrf2 antioxidant response pathway.[4][7]
Supporting Quantitative Data
The following table summarizes key quantitative data on the anti-atherosclerotic effects of this compound.
| Experimental Model | This compound Dosage/Concentration | Key Findings | Reference(s) |
| AS rabbit model | Not specified | Markedly decreased atherosclerotic lesion sizes and lipid accumulation. | [6] |
| THP-1 macrophages | Not specified | Restricted ox-LDL-induced intracellular lipid accumulation and foam cell formation. | [6] |
| High glucose-induced HUVECs | 10 μM | Decreased the number of THP-1 cells adhering to HG-induced HUVECs. | [8] |
| PDGF-BB-stimulated VSMCs | Dose-dependent | Inhibited VSMC proliferation. | [9] |
| Carotid arterial balloon-injury model in animals | Not specified | Significantly inhibited neointimal hyperplasia. | [9] |
Signaling Pathway Diagrams
Cardioprotective Effects of this compound in Myocardial Infarction
Myocardial infarction (MI), commonly known as a heart attack, results from prolonged myocardial ischemia, leading to cardiomyocyte death and cardiac dysfunction. This compound has been shown to confer significant cardioprotection in experimental models of MI.[10][11]
Mechanisms of Action
The cardioprotective effects of this compound in the context of MI are mediated by:
-
Anti-apoptotic Effects: this compound protects cardiomyocytes from apoptosis induced by ischemia/reperfusion injury.[10] It achieves this by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and inhibiting the activity of caspases.[10]
-
Antioxidant Activity: this compound mitigates oxidative stress, a key contributor to reperfusion injury, by enhancing the activity of antioxidant enzymes and reducing the production of reactive oxygen species (ROS).[11]
-
Activation of Pro-survival Signaling: this compound has been shown to activate the endothelial nitric oxide synthase (eNOS) signaling pathway, leading to increased nitric oxide (NO) production, which has protective effects on the myocardium.[11] It also modulates the MAPK signaling cascade, promoting the activation of pro-survival kinases like ERK while inhibiting stress-activated kinases such as JNK and p38.[10]
Supporting Quantitative Data
The following table presents quantitative data on the cardioprotective effects of this compound in MI models.
| Experimental Model | This compound Dosage/Concentration | Key Findings | Reference(s) |
| Rat model of acute MI (LAD ligation) | 50, 100, 200 mg/kg (i.p.) | Significantly reduced infarct size and myocardial enzyme levels (CK, CK-MB, LDH, cTnT). | [10] |
| Rat model of acute MI (LAD ligation) | Not specified | Significantly decreased infarcted area and plasma levels of cardiac enzymes. Increased eNOS protein levels and NO production. | [11] |
| Isolated rat hearts (I/R injury) | 20, 40, 80 mg/kg | Improved left ventricular function, reduced CK and LDH release, and increased SOD activity in a dose-dependent manner. | [12] |
Signaling Pathway Diagram
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for investigating the cardiovascular effects of this compound.
In Vivo Models
-
Isoproterenol-Induced Cardiac Hypertrophy/Injury:
-
Induction: Isoproterenol (ISO) is administered via intraperitoneal injection at doses ranging from 5 mg/kg/day to 15 mg/kg/day for a period of 14 to 21 days to induce cardiac hypertrophy and injury.[1][13]
-
This compound Administration: this compound is typically administered orally (gavage) at doses such as 15 mg/kg/day or 25 mg/kg/day.[1]
-
Assessment: Cardiac function is evaluated using echocardiography. Heart weight to body weight ratio is calculated. Histological analysis (H&E and Masson's trichrome staining) is performed to assess cardiomyocyte size and fibrosis. Molecular markers of hypertrophy (ANP, BNP, β-MHC) are measured by Western blot or qRT-PCR.[1][13]
-
Myocardial Infarction via Left Anterior Descending (LAD) Artery Ligation:
-
Procedure: Under anesthesia and ventilation, a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.[10][14]
-
This compound Administration: this compound can be administered intraperitoneally at doses of 50, 100, and 200 mg/kg for a specified period before LAD ligation.[10]
-
Assessment: Infarct size is measured using triphenyltetrazolium (B181601) chloride (TTC) staining. Cardiac injury markers (CK, CK-MB, LDH, cTnT) are quantified from serum samples. Apoptosis in the myocardial tissue is assessed by TUNEL assay and measurement of caspase-3 activity.[10]
-
High-Fat Diet-Induced Atherosclerosis:
-
Induction: Animals are fed a high-fat diet (e.g., containing 1% cholesterol for rabbits or a diet with a high percentage of fat for mice) for an extended period (e.g., 14 weeks) to induce hyperlipidemia and atherosclerotic plaque formation.[15][16]
-
This compound Administration: this compound can be administered orally, for instance, at doses of 100, 200, or 400 mg/kg/day for mice.[15]
-
Assessment: Serum lipid profiles (total cholesterol, triglycerides, LDL-c, HDL-c) are measured. Aortic tissues are examined for atherosclerotic lesions using Oil Red O staining. Expression of proteins involved in cholesterol metabolism and inflammation can be analyzed by Western blotting.[6][15]
In Vitro Models
-
Endothelial Cell Dysfunction:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[8][17]
-
Induction of Dysfunction: HUVECs are treated with stimuli such as high glucose (e.g., 33 mM for 72 hours) or oxidized LDL (oxLDL) (e.g., 150 µg/ml for 24 hours) to mimic endothelial dysfunction.[2][8][18]
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 50 µM) before or during exposure to the damaging stimulus.[3]
-
Assessment: Cell viability is measured using the MTT assay. Oxidative stress is assessed by measuring ROS levels. Inflammation is evaluated by quantifying the expression of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines. Endothelial barrier function can be assessed by measuring permeability.[8]
-
-
Vascular Smooth Muscle Cell (VSMC) Proliferation:
-
Cell Line: Primary cultured VSMCs from sources like rat aortas.
-
Induction of Proliferation: VSMCs are stimulated with mitogens such as platelet-derived growth factor-BB (PDGF-BB) (e.g., 10 ng/mL for 24 hours).[19]
-
This compound Treatment: Cells are pre-treated with different concentrations of this compound before stimulation with the mitogen.
-
Assessment: Cell proliferation is quantified using assays like the CCK-8 assay or by measuring the incorporation of BrdU. The expression of proliferation markers like PCNA and cell cycle regulatory proteins (e.g., p27, cyclin E) is analyzed by Western blotting.[9][19]
-
Key Molecular Assays
-
Western Blotting:
-
Purpose: To quantify the expression levels of specific proteins in signaling pathways (e.g., Nrf2, p-p65, HO-1, eNOS).[20][21]
-
General Protocol: Protein extracts from cells or tissues are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.[20][21]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Purpose: To detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.[22][23]
-
General Protocol: Fixed and permeabilized samples are incubated with a reaction mixture containing TdT and labeled dUTPs (e.g., Br-dUTP). The incorporated labels are then detected using fluorescently labeled antibodies or streptavidin. The apoptotic cells are visualized by fluorescence microscopy.[22][24]
-
-
Luciferase Reporter Assay for NF-κB Activity:
-
Purpose: To measure the transcriptional activity of NF-κB.[4][7]
-
General Protocol: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). After treatment with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound, cell lysates are prepared, and luciferase activity is measured using a luminometer. The NF-κB activity is normalized to the control luciferase activity.[4][7]
-
Conclusion and Future Perspectives
This compound has consistently demonstrated significant protective effects against a range of cardiovascular diseases in preclinical models. Its multifaceted mechanisms of action, including anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory properties, make it a compelling candidate for further investigation as a novel cardiovascular therapeutic agent. The signaling pathways modulated by this compound, such as NF-κB, Nrf2, and MAPK, are well-established targets in cardiovascular drug discovery.
While the existing data are promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: A comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound is crucial for its clinical translation.
-
Long-term Efficacy and Safety: The long-term effects and safety profile of this compound need to be evaluated in chronic disease models.
-
Clinical Trials: Well-designed clinical trials are necessary to validate the preclinical findings and establish the efficacy and safety of this compound in human patients with cardiovascular diseases.
References
- 1. Baicalin Mitigates Cardiac Hypertrophy and Fibrosis by Inhibiting the p85a Subunit of PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baicalin alleviates hyperglycemia-induced endothelial impairment via Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates palmitic acid-induced endothelial cell dysfunction via inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baicalin Alleviates LPS-Induced Oxidative Stress via NF-κB and Nrf2–HO1 Signaling Pathways in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Baicalin, this compound and wogonin inhibits high glucose-induced vascular inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baicalin inhibits PDGF-BB-stimulated vascular smooth muscle cell proliferation through suppressing PDGFRβ-ERK signaling and increase in p27 accumulation and prevents injury-induced neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baicalin attenuates acute myocardial infarction of rats via mediating the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Baicalin protects the myocardium from reperfusion-induced damage in isolated rat hearts via the antioxidant and paracrine effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baicalin improves isoproterenol-induced cardiac remodeling by regulating the Nrf2-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Effects of withdrawing an atherogenic diet on the atherosclerotic plaque in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective Effects of Baicalin on Arsenic Trioxide-induced Oxidative Damage and Apoptosis in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Baicalin inhibits PDGF-induced proliferation and migration of airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of this compound against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Alleviates Liver Oxidative Stress and Apoptosis Induced by High-Level Glucose through the Activation of the PERK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Neuroprotective Mechanisms of Baicalein in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid compound extracted from the root of Scutellaria baicalensis, has garnered significant attention for its therapeutic potential in a range of neurological disorders.[1][2] Preclinical studies have robustly demonstrated its neuroprotective properties, attributing them to a multi-faceted mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic effects.[2][3] This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound in various preclinical models, with a focus on the underlying signaling pathways, detailed experimental protocols, and a quantitative summary of its efficacy.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through the modulation of several key cellular pathways implicated in the pathogenesis of neurodegenerative diseases, stroke, and traumatic brain injury. These mechanisms collectively contribute to neuronal survival, reduced inflammation, and improved functional outcomes in preclinical models.
Attenuation of Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in various neurological conditions. This compound has been shown to mitigate oxidative stress through multiple mechanisms.[4] A key pathway modulated by this compound is the Keap1/Nrf2/HO-1 signaling cascade.[5] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[5] Nuclear Nrf2 then binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[5] This enzymatic activity helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[4]
Inhibition of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, plays a critical role in the progression of neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties in the central nervous system.[6] It can suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines such as IL-1β.[7] Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[8] By preventing the nuclear translocation of NF-κB, this compound downregulates the expression of various pro-inflammatory genes, including those encoding for TNF-α and IL-6.[8]
Suppression of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism of neuronal loss in neurodegenerative disorders and acute brain injuries. This compound has been shown to exert anti-apoptotic effects by modulating the expression of key apoptosis-related proteins.[9] It can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[9] This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[10] Additionally, this compound can inhibit the activation of caspases, the executioner enzymes of apoptosis, further contributing to neuronal survival.[9]
Quantitative Data from Preclinical Models
The neuroprotective effects of this compound have been quantified in various preclinical models of neurological disorders. The following tables summarize the key findings.
Table 1: Neuroprotective Effects of this compound in Preclinical Models of Parkinson's Disease
| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |
| 6-OHDA-induced rats | Not specified | Not specified | Attenuated muscle tremor (Burst frequency and amplitude reduced to 13.43% and 35.18% of the 6-OHDA group, respectively); Increased tyrosine hydroxylase (TH)-positive neurons to 265.52% of the 6-OHDA group. | [2] |
| 6-OHDA-induced rats | Not specified | Not specified | Improved performance in the open field and rotarod tests; Protected against oxidative stress injury; Regulated monoamine neurotransmitter levels. | [1][11] |
| 6-OHDA-induced rats | Not specified | Treatment | Partially relieved nerve injury and defects in motor and sensory coordination. | [12] |
| MPTP-induced mice | 100 mg/kg/day for 15 days | Gastric perfusion | Prevented the loss of TH-positive neurons and the decrease of dopamine (B1211576) content in the striatum; Significantly raised the content of GSH in the brain. | [13] |
| MPTP-induced mice | Not specified | Not specified | Ameliorated motor impairment; Suppressed the accumulation of iron and lipid peroxides; Increased tyrosine hydroxylase (TH) and decreased monoamine-oxidase-B (MAO-B). | [4] |
| MPTP-induced mice | Not specified | Administration | Reversed motor dysfunction, loss of dopaminergic neurons, and pro-inflammatory cytokine elevation. | [7] |
Table 2: Neuroprotective Effects of this compound in a Preclinical Model of Stroke
| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |
| MCAO rats | 100 mg/kg | Intraperitoneal | Alleviated neurological deficits; Reduced ROS levels (DCF levels: 2.63 ± 0.16 pmol/mg protein vs. 3.65 ± 0.19 pmol/mg in vehicle); Reduced lipid peroxidation (MDA levels: 2.46 ± 0.11 pmol/mg protein vs. 3.18 ± 0.31 pmol/mg in vehicle). | [9] |
| MCAO rats | Not specified | Intravenous | Reduced infarct size and apoptosis in the penumbra of transient MCAO rats. | [10] |
| pMCAO rats | 30 and 100 mg/kg | Intraperitoneal | Reduced neurological deficit scores and cerebral infarct volume. | [14][15] |
| MCAO rats | Not specified | Intravenous | Improved neurological deficit, reduced brain water content and infarct sizes. | [16] |
Table 3: Neuroprotective Effects of this compound in a Preclinical Model of Traumatic Brain Injury
| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |
| CCI rats | Single and multiple doses | Intraperitoneal | Reduced contusion volume by 32% and 42% at 14 days, and by 34% and 42% at 28 days, respectively. | [6] |
Table 4: Neuroprotective Effects of this compound in a Preclinical Model of Alzheimer's Disease
| Animal Model | This compound Dosage | Administration Route | Key Quantitative Findings | Reference |
| Tg2576 AD mice | Daily for 8 weeks | Intraperitoneal | Enhanced APP α-secretase processing, reduced Aβ production, and improved cognitive performance. | [17] |
| 3xTg-AD mice | Not specified | Not specified | Improved learning and memory ability; Inhibited pro-inflammatory factors (TNF-α, IL-1β, IL-6) and promoted anti-inflammatory factors (IL-4, IL-10). | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound's neuroprotective effects.
Animal Models of Neurological Disorders
-
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a nylon monofilament suture into the ICA through the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
For transient MCAO, withdraw the suture after a defined period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO, leave the suture in place.
-
-
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a small hole in the skull above the target brain region (e.g., the striatum).
-
Inject a solution of 6-OHDA into the target region using a microsyringe.[12]
-
Close the incision and allow the animal to recover.
-
-
MPTP Model of Parkinson's Disease:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice via intraperitoneal injection.
-
A typical dosing regimen is a daily injection for a specified number of days (e.g., 30 mg/kg for 3 days).[13]
-
-
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury:
-
Anesthetize the rat or mouse and fix its head in a stereotaxic frame.
-
Perform a craniectomy to expose the dura mater over the cortex.
-
Use a rigid impactor to deliver a controlled mechanical impact to the exposed brain surface with precise parameters for velocity, depth, and duration.[18][19]
-
Close the incision and allow the animal to recover.
-
-
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease:
-
These mice transgenically express human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations associated with familial Alzheimer's disease.
-
The model develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits. Amyloid plaques are typically observed in the cortex around 4 months of age and in the hippocampus by 6 months.[20]
-
Behavioral Assessments
-
Rotarod Test (Motor Coordination):
-
Morris Water Maze (Spatial Learning and Memory):
-
Use a circular pool filled with opaque water containing a hidden platform.
-
Place visual cues around the room to serve as spatial references.
-
Train the mouse to find the hidden platform from different starting locations over several days.
-
In the probe trial, remove the platform and record the time the mouse spends in the target quadrant where the platform was previously located.[23][24]
-
Biochemical and Histological Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Homogenize brain tissue samples in an appropriate lysis buffer.
-
Centrifuge the homogenates and collect the supernatants.
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatants according to the manufacturer's instructions.[25]
-
-
Western Blot for Signaling Proteins (e.g., Nrf2, Keap1, HO-1):
-
Extract proteins from brain tissue homogenates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-Keap1, anti-HO-1).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.[26][27]
-
-
TUNEL Assay for Apoptosis:
-
Fix and permeabilize brain tissue sections.
-
Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Visualize the labeled apoptotic cells using fluorescence microscopy.[28][29]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for preclinical evaluation.
Caption: Key neuroprotective signaling pathways modulated by this compound.
Caption: General experimental workflow for evaluating this compound's neuroprotection.
Conclusion
The preclinical evidence strongly supports the neuroprotective potential of this compound across a spectrum of neurological disorders. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis underscores its promise as a multi-target therapeutic agent. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate the therapeutic benefits of this compound into clinical applications for the treatment of neurodegenerative diseases, stroke, and traumatic brain injury. Further research is warranted to optimize dosing strategies, explore long-term efficacy and safety, and ultimately validate these promising preclinical findings in human clinical trials.
References
- 1. Neuroprotective effect and mechanism of baicalin on Parkinson’s disease model induced by 6-OHDA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts neuroprotective effects in 6-hydroxydopamine-induced experimental parkinsonism in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects against MPP+/MPTP-induced neurotoxicity by ameliorating oxidative stress in SH-SY5Y cells and mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Post-injury this compound improves histological and functional outcomes and reduces inflammatory cytokines after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Neuroinflammation by Inhibiting NLRP3/Caspase-1/GSDMD Pathway in MPTP-Induced Mice Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection by this compound in ischemic brain injury involves PTEN/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect and mechanism of baicalin on Parkinson's disease model induced by 6-OHDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Induces Mitochondrial Autophagy to Prevent Parkinson's Disease in Rats via miR-30b and the SIRT1/AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Protective effect of baicalin on mouse with Parkinson's disease induced by MPTP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of baicalin in a rat model of permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. The Effects of Baicalin and this compound on Cerebral Ischemia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound reduces β-amyloid and promotes nonamyloidogenic amyloid precursor protein processing in an Alzheimer's disease transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Controlled Cortical Impact Model for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cyagen.com [cyagen.com]
- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 22. mmpc.org [mmpc.org]
- 23. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. info.gbiosciences.com [info.gbiosciences.com]
In Vitro Anti-inflammatory Properties of Baicalein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid compound extracted from the root of Scutellaria baicalensis, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro effects of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling pathways and molecular mediators involved in the inflammatory cascade. In vitro studies have elucidated its ability to modulate inflammatory responses through the following primary mechanisms:
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to significantly reduce the production of various pro-inflammatory cytokines and enzymes. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound treatment leads to a concentration-dependent decrease in the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[1][2] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.[2]
-
Modulation of Key Signaling Pathways:
-
NF-κB Pathway: A cornerstone of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound has been observed to suppress the LPS-induced degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[3] This blockade of NF-κB activation leads to the downregulation of numerous pro-inflammatory genes.
-
MAPK Pathway: this compound also modulates the mitogen-activated protein kinase (MAPK) pathway. Studies have shown its ability to inhibit the phosphorylation of key MAPK proteins, including ERK1/2, JNK, and p38, in response to inflammatory stimuli in human periodontal ligament cells.[4]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of this compound. It has been reported to inhibit the activation and nuclear translocation of STAT1 and STAT3 in LPS-stimulated RAW264.7 cells.
-
-
Regulation of Reactive Oxygen Species (ROS): this compound exhibits antioxidant properties by scavenging free radicals and reducing intracellular ROS levels. This antioxidant activity contributes to its anti-inflammatory effects by mitigating oxidative stress, a key component of the inflammatory response.
-
Inflammasome Inhibition: this compound has been shown to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
-
Lipoxygenase (LOX) Inhibition: this compound is a known inhibitor of 12-lipoxygenase (12-LOX), an enzyme involved in the production of inflammatory lipid mediators.[5]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound from various studies.
Table 1: IC50 Values of this compound in Various In Vitro Assays
| Assay | Cell Line/System | IC50 Value | Reference |
| Lipoxygenase (LOX) Inhibition | Enzyme Assay | 0.250 µg/mL | [5] |
| Cytotoxicity (MTT Assay) | Caco-2 cells | 332 µg/mL | [6] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 26.76 μM | [7] |
| IL-6 Production | LPS-stimulated RAW 264.7 cells | 591.3 µM | [7] |
| TNF-α Production | LPS-stimulated RAW 264.7 cells | 450 µM | [7] |
| VEGF Production | LPS-stimulated RAW 264.7 cells | 27.68 µM | [7] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators by this compound
| Cell Line | Stimulant | Mediator | This compound Concentration | % Inhibition | Reference |
| Human Monocytes (THP-1) | LPS (1 µg/mL) | IL-1β, IL-6, IL-8, GM-CSF, TNF-α | 30 µM & 100 µM | Significant Inhibition | [8] |
| RAW 264.7 Macrophages | LPS | TNF-α, IL-6, NO | 10, 20, 40 µM | Concentration-dependent | [1] |
| Human Mast Cells (HMC-1) | IL-1β (10 ng/mL) | IL-6, IL-8, MCP-1 | 30 µM | Significant Inhibition | [3] |
| Human Mast Cells (HMC-1) | TNF-α | IL-6, IL-8, MCP-1 | 30 µM | Significant Inhibition | [3] |
| Periodontal Ligament Cells | LPS | IL-1β, TNF-α, MCP-1 | 20, 40, 80 µM | Significant Downregulation | [4] |
| MH-S Macrophages | LPS | IL-6, TNF-α | Not specified | Significant Inhibition | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol outlines the procedure for assessing the effect of this compound on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, etc.
-
MTT assay kit for cell viability
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[1]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for a specified period (e.g., 1-2 hours).[1] Include a vehicle control (DMSO) group.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).[1] Include an unstimulated control group.
-
Supernatant Collection: Following incubation, centrifuge the plate and collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells according to the manufacturer's protocol.
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
This protocol describes the Western blot procedure to analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or LPS as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the JAK/STAT signaling pathway.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The in vitro evidence strongly supports the potent anti-inflammatory properties of this compound. Its ability to target multiple key inflammatory pathways, including NF-κB, MAPKs, and JAK/STAT, as well as its antioxidant and inflammasome-inhibitory activities, make it a promising candidate for further investigation and development as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers to design and conduct further studies to explore the full therapeutic potential of this remarkable natural compound.
References
- 1. Semi-Mechanism-Based Pharmacodynamic Model for the Anti-Inflammatory Effect of this compound in LPS-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound inhibits IL-1β- and TNF-α-induced inflammatory cytokine production from human mast cells via regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits inflammatory response and promotes osteogenic activity in periodontal ligament cells challenged with lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro potential modulation of baicalin and this compound on P-glycoprotein activity and expression in Caco-2 cells and rat gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of baicalin on lipopolysaccharide-stimulated inflammatory response in human monocytes THP-1 [journal03.magtech.org.cn]
- 9. spandidos-publications.com [spandidos-publications.com]
Baicalein's impact on gut-brain axis dysfunctions
An In-depth Technical Guide to Baicalein's Impact on Gut-Brain Axis Dysfunctions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut-brain axis is a complex bidirectional communication network that integrates the central and enteric nervous systems, linking emotional and cognitive centers of the brain with peripheral intestinal functions. Dysregulation of this axis is implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases, metabolic conditions, and intestinal disorders.[1][2][3] this compound (5,6,7-trihydroxyflavone), a primary bioactive flavonoid derived from the root of Scutellaria baicalensis, and its glycoside precursor, baicalin (B1667713), have emerged as promising therapeutic agents for their ability to modulate this intricate communication system.[4][5] Intestinal flora can metabolize baicalin into its aglycone, this compound, which is often the more bioactive form.[1][6][7] This technical guide provides a comprehensive overview of this compound's mechanisms of action on the gut-brain axis, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanisms of Action
This compound exerts its therapeutic effects on the gut-brain axis through a multi-targeted approach, primarily by modulating the gut microbiota, enhancing intestinal barrier function, and suppressing neuroinflammation.
Modulation of Gut Microbiota and Metabolite Production
A growing body of evidence suggests that this compound can significantly alter the composition and diversity of the gut microbiota, which plays a crucial role in host health and disease.[4][8] In animal models of vascular dementia, this compound has been shown to modulate the intestinal microbiota, suppressing the relative abundance of inflammation-associated microbes.[4] Similarly, in models of Alzheimer's disease, baicalin treatment has been linked to changes in gut microbial diversity.[8] By remodeling the gut microbiota, this compound can influence the production of key metabolites, such as short-chain fatty acids (SCFAs), which are known to have profound effects on both gut and brain health.[1][9]
Enhancement of Intestinal Barrier Integrity
A compromised intestinal barrier, often referred to as "leaky gut," allows for the translocation of bacterial endotoxins like lipopolysaccharide (LPS) into the bloodstream, triggering systemic inflammation that can impact the brain.[1] this compound has demonstrated a protective effect on the intestinal epithelial barrier. It upregulates the expression of tight junction proteins, such as Zonula occludens-1 (ZO-1) and occludin, which are critical for maintaining barrier integrity.[10][11] In studies using intestinal epithelial cells (IEC-6), pretreatment with baicalin protected the cells and their intercellular tight junctions from LPS-induced injury, a mechanism associated with the upregulation of ZO-1 mRNA and protein expression.[10] This barrier-enhancing effect helps to prevent the entry of pro-inflammatory molecules into circulation, thereby mitigating a key driver of neuroinflammation.
Attenuation of Neuroinflammation
Neuroinflammation is a hallmark of many central nervous system (CNS) disorders and a key consequence of gut-brain axis dysfunction.[4][12] this compound potently suppresses neuroinflammation by inhibiting critical inflammatory signaling pathways.
-
Inhibition of the TLR4/MyD88/NF-κB Pathway: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of neuroinflammation through the Toll-like receptor 4 (TLR4) pathway.[12][13] this compound has been shown to significantly inhibit the TLR4/MyD88/NF-κB signaling cascade.[4][12] By blocking this pathway, this compound prevents the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of numerous pro-inflammatory genes.[5][13][14] This leads to a marked reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5][13][14][15]
-
Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and release of IL-1β and IL-18.[12] this compound pretreatment has been demonstrated to inhibit the activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory effects.[12]
Neuroprotection and Regulation of Neurotransmitters
Beyond its anti-inflammatory effects, this compound provides direct neuroprotection. In models of Parkinson's disease, baicalin has been shown to protect dopaminergic neurons from damage and reverse the depletion of monoamine neurotransmitters, including dopamine (B1211576) (DA) and serotonin (B10506) (5-HT), in the striatum.[16] Studies on stress-induced depression models have also revealed that this compound can restore normal levels of dopamine in the hippocampus.[17] Furthermore, this compound has been found to inhibit neuronal apoptosis by modulating pathways such as the Akt signaling pathway and by regulating the expression of apoptosis-related proteins like Bax and Bcl-2.[1][6]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound and its precursor, baicalin, as reported in various preclinical studies.
Table 1: Effect of this compound/Baicalin on Pro-Inflammatory Cytokine Production
| Cytokine | Experimental Model | Treatment & Dose | % Reduction / Change | Reference |
| NO | LPS-induced BV-2 microglia | Baicalin (22.5 µM) | 44.14% reduction | [18] |
| IL-1β | LPS-induced BV-2 microglia | Baicalin (22.5 µM) | 40.53% reduction | [18] |
| PGE2 | LPS-induced BV-2 microglia | Baicalin (22.5 µM) | 40.53% reduction | [18] |
| TNF-α | LPS-induced cerebral cortex (mice) | Baicalin (10 mg/kg/day) | Attenuated LPS-induced increase | [13][14] |
| IL-1β | LPS-induced cerebral cortex (mice) | Baicalin (10 mg/kg/day) | Attenuated LPS-induced increase | [13][14] |
| IL-6 | LPS-induced IEC-6 cells | Baicalin (10.0 µg/mL) | Repressed LPS-induced levels | [10] |
| TNF-α | LPS-induced IEC-6 cells | Baicalin (10.0 µg/mL) | Repressed LPS-induced levels | [10] |
Table 2: Effect of this compound/Baicalin on Gut Microbiota Composition
| Bacterial Genera | Experimental Model | Treatment | Change in Abundance | Reference |
| Mucispirillum | Senescence-Accelerated Mouse Prone 8 (SAMP8) | This compound | Markedly altered | [15] |
| Bacteroides | Senescence-Accelerated Mouse Prone 8 (SAMP8) | This compound | Markedly altered | [15] |
| Sutterella | Senescence-Accelerated Mouse Prone 8 (SAMP8) | This compound | Markedly altered | [15] |
| Christensenellaceae | Senescence-Accelerated Mouse Prone 8 (SAMP8) | This compound | Markedly altered | [15] |
| [Prevotella] | Senescence-Accelerated Mouse Prone 8 (SAMP8) | This compound | Markedly altered | [15] |
| Parabacteroides | Mouse model | Baicalin | Reduced | [19] |
| Prevotella | Mouse model | Baicalin | Reduced | [19] |
| Bacteroides | Mouse model | Baicalin | Reduced | [19] |
Table 3: Effect of this compound/Baicalin on Neurotransmitter Levels
| Neurotransmitter | Brain Region | Experimental Model | Treatment | Result | Reference |
| Dopamine (DA) | Striatum | 6-OHDA-induced Parkinson's rats | Baicalin | Reversed decrease | [16] |
| Serotonin (5-HT) | Striatum | 6-OHDA-induced Parkinson's rats | Baicalin | Reversed decrease | [16] |
| Dopamine (DA) | Hippocampus | Repeated restraint stress rats | This compound (10, 20, 40 mg/kg) | Restored stress-related decreases | [17] |
| Dopamine (DA) | Medial Prefrontal Cortex | Repeated restraint stress rats | This compound (10, 20, 40 mg/kg) | Restored stress-related decreases | [17] |
| Serotonin (5-HT) | Hippocampus | Repeated restraint stress rats | This compound (10, 20, 40 mg/kg) | Restored stress-related decreases | [17] |
Visualizations of Pathways and Workflows
References
- 1. Therapeutic Effects of Baicalin on Diseases Related to Gut–Brain Axis Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Baicalin on Diseases Related to Gut-Brain Axis Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound ameliorates cognitive impairment of vascular dementia rats via suppressing neuroinflammation and regulating intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates the neuroinflammation in LPS-activated BV-2 microglial cells through suppression of pro-inflammatory cytokines, COX2/NF-κB expressions and regulation of metabolic abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Colon cancer chemopreventive effects of this compound, an active enteric microbiome metabolite from baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound-corrected gut microbiota may underlie the amelioration of memory and cognitive deficits in APP/PS1 mice [frontiersin.org]
- 9. Baicalin ameliorates neuropathology in repeated cerebral ischemia-reperfusion injury model mice by remodeling the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of baicalin on LPS-induced injury in intestinal epithelial cells and intercellular tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound ameliorates ulcerative colitis by improving intestinal epithelial barrier via AhR/IL-22 pathway in ILC3s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and this compound through neuroinflammation regulation [frontiersin.org]
- 13. Baicalin attenuates lipopolysaccharide-induced neuroinflammation in cerebral cortex of mice via inhibiting nuclear factor kappa B (NF-κB) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Baicalin attenuates lipopolysaccharide-induced neuroinflammation in cerebral cortex of mice via inhibiting nuclear factor kappa B (NF-κB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Neuroprotective effect and mechanism of baicalin on Parkinson’s disease model induced by 6-OHDA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic Administration of this compound Decreases Depression-Like Behavior Induced by Repeated Restraint Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Baicalin Mitigates the Neuroinflammation through the TLR4/MyD88/NF-<i>κ</i>B and MAPK Pathways in LPS-Stimulated BV-2 Microglia - ProQuest [proquest.com]
- 19. Gut brain interaction theory reveals gut microbiota mediated neurogenesis and traditional Chinese medicine research strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Threat Response: A Technical Guide to the Antiviral and Antibacterial Activities of Baicalein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid originally isolated from the root of Scutellaria baicalensis, has emerged as a compound of significant interest in the scientific community due to its potent and broad-spectrum biological activities. This technical guide provides an in-depth exploration of the antiviral and antibacterial properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.
Antibacterial Activity of this compound
This compound has demonstrated significant inhibitory and bactericidal effects against a wide range of pathogenic bacteria, including antibiotic-resistant strains. Its mechanisms of action are multifaceted, targeting bacterial cell membrane integrity, protein synthesis, and key enzymatic activities.
Quantitative Antibacterial Data
The following tables summarize the in vitro efficacy of this compound against various bacterial species, as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 32 | 128 | [1] |
| Staphylococcus aureus | MSSA115 | 64 | 128 | [1] |
| Staphylococcus aureus | MRSA49 | 64 | 128 | [1] |
| Staphylococcus aureus | 17546 | 256 | - | [2] |
| Staphylococcus aureus | ATCC 29213 | 256 | - | [2] |
| Aeromonas hydrophila | - | 40 | 80 | [3][4] |
| Pseudomonas aeruginosa | - | >1024 | - | [3] |
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacteria.
Mechanisms of Antibacterial Action
This compound exerts its antibacterial effects through several mechanisms:
-
Membrane Disruption: It attaches to phospholipids (B1166683) in the bacterial cytoplasmic membrane and lipopolysaccharides in the outer membrane of Gram-negative bacteria, leading to membrane disruption.[5]
-
Inhibition of Protein Synthesis: Treatment with this compound has been shown to decrease the total soluble protein content in bacteria.[6][7]
-
Enzyme Inhibition: this compound inhibits the activity of DNA topoisomerase I and II, as well as succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH), which are crucial for cellular respiration.[6][7]
-
Inhibition of Biofilm Formation: this compound has been shown to inhibit biofilm formation in a concentration-dependent manner.[2][3]
-
Quorum Sensing Inhibition: It can downregulate the expression of quorum-sensing system regulators, thereby interfering with bacterial cell-to-cell communication.[2]
Antiviral Activity of this compound
This compound has demonstrated promising antiviral activity against a variety of viruses by interfering with multiple stages of the viral life cycle, from entry and replication to release, and by modulating the host immune response.
Quantitative Antiviral Data
The following table summarizes the in vitro efficacy of this compound against several viruses, with data presented as the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50).
| Virus | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Dengue Virus Type 2 (DENV-2) | Vero | 6.46 | 109 | 16.87 | [8][9] |
| Japanese Encephalitis Virus (JEV) | Vero | 14.28 | 115.2 | 8.07 | [10][11] |
| Japanese Encephalitis Virus (JEV) - Adsorption | Vero | 7.27 | 115.2 | 15.84 | [10] |
| Japanese Encephalitis Virus (JEV) - Virucidal | Vero | 3.44 | 115.2 | 33.49 | [10] |
| Zika Virus (ZIKV) | A549 | 124.88 µM | > 800 µM | > 6.4 | [12] |
Table 2: Antiviral Activity of this compound against various viruses.
Mechanisms of Antiviral Action
This compound's antiviral mechanisms are complex and involve both direct effects on the virus and modulation of host cellular pathways:
-
Inhibition of Viral Entry and Replication: this compound can inhibit the adsorption and entry of viruses into host cells and interfere with viral replication processes.[8][10]
-
Direct Virucidal Activity: It has been shown to directly inactivate viral particles.[8][10]
-
Modulation of Host Signaling Pathways: this compound influences key cellular signaling pathways involved in the inflammatory and immune response to viral infections.
-
NF-κB Pathway: this compound suppresses the activation of the NF-κB pathway, a central regulator of inflammation, by inhibiting the phosphorylation and degradation of IκBα and preventing the nuclear translocation of p65.[13]
-
JAK/STAT Pathway: It inhibits the phosphorylation of JAK1, JAK2, STAT1, and STAT3, thereby downregulating the inflammatory response mediated by this pathway.[14]
-
PI3K/Akt Pathway: this compound can modulate the PI3K/Akt signaling pathway, which is often exploited by viruses for their replication and to promote cell survival.[15]
-
References
- 1. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. This compound Inhibits the Migration and Invasion of B16F10 Mouse Melanoma Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Baicalin Ameliorates Collagen-Induced Arthritis Through the Suppression of Janus Kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound reduces lipopolysaccharide-induced inflammation via suppressing JAK/STATs activation and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assays of Baicalein
Introduction
Baicalein, a flavonoid originally isolated from the root of Scutellaria baicalensis, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1] A substantial body of evidence demonstrates that this compound can inhibit the proliferation and induce apoptosis in a wide array of cancer cell lines.[2][3] These application notes provide detailed protocols for common in vitro assays used to evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells, summarize key quantitative findings from various studies, and illustrate relevant experimental workflows and signaling pathways.
Cell Viability and Proliferation Assays
The most fundamental step in assessing the anticancer potential of this compound is to determine its effect on cell viability and proliferation. Tetrazolium-based colorimetric assays like the MTT and WST-1/CCK-8 assays are widely used for this purpose. These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely adopted method to assess cell viability. In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[4] The amount of formazan produced, which is dissolved in a suitable solvent, is proportional to the number of viable cells.
Experimental Protocol: MTT Assay [2][5]
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231, A549, HGC-27) in a 96-well plate at a density of 4x10³ to 1x10⁴ cells/well and incubate for 12-24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1][2]
-
This compound Treatment: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 60, 120 µM).[2][5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for various time points, typically 24, 48, and 72 hours, at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1][2]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[2][5]
-
Solubilization: Carefully remove the supernatant from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490 nm or 540 nm using a microplate reader.[1][3]
Data Presentation: this compound IC₅₀ Values from MTT Assays
| Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) | Reference |
| MCF-7 (Breast Cancer) | 51.06 | 22.16 | 13.98 | [2] |
| MDA-MB-231 (Breast Cancer) | 60.12 | 27.98 | 19.01 | [2] |
| AGS (Gastric Cancer) | - | ~30 | - | [5] |
| SW982 (Synovial Sarcoma) | >100 | ~75 | ~50 | [3] |
Visualization: MTT Assay Workflow
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Rheumatoid Arthritis Synovial Fibroblasts through Inactivation of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound facilitates gastric cancer cell apoptosis by triggering endoplasmic reticulum stress via repression of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Baicalein's Therapeutic Effects in Animal Models
Introduction
Baicalein, a flavonoid derived from the root of Scutellaria baicalensis, has garnered significant scientific interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2][3] Preclinical studies in various animal models have been instrumental in elucidating its therapeutic potential and underlying molecular mechanisms. These models provide a crucial platform for evaluating efficacy, understanding pathophysiology, and identifying novel therapeutic targets.
This document provides detailed application notes and experimental protocols for utilizing animal models to study the therapeutic effects of this compound across several key disease areas. The protocols are intended for researchers, scientists, and drug development professionals.
Neurodegenerative Diseases: Parkinson's Disease Model
Application Note:
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[4] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-characterized model that mimics the key pathological features of PD, including dopaminergic neurodegeneration and motor dysfunction.[4] this compound has shown significant neuroprotective effects in this model, primarily by inhibiting neuroinflammation, reducing oxidative stress, and suppressing neuronal apoptosis.[1][4][5] Studying this compound in the MPTP model allows for the evaluation of its potential to slow disease progression and alleviate motor deficits.
Quantitative Data Summary: this compound in MPTP-Induced Parkinson's Disease Mouse Model
| Parameter | Control Group | MPTP Model Group | MPTP + this compound (280 mg/kg) | MPTP + this compound (560 mg/kg) | Reference |
| TH-Positive Neurons (count) | 5500 ± 300 | 1200 ± 200 | 2800 ± 250 | 4500 ± 300 | [4] |
| Striatal Dopamine (ng/mg protein) | 15.2 ± 1.5 | 4.8 ± 0.6 | 8.5 ± 0.9 | 11.2 ± 1.1 | [1] |
| Rotarod Test (latency in s) | 180 ± 15 | 65 ± 10 | 110 ± 12 | 155 ± 18 | [4] |
| IL-1β in SN (pg/mg protein) | 25 ± 4 | 98 ± 12 | 60 ± 8 | 40 ± 5 | [4] |
| TNF-α in SN (pg/mg protein) | 30 ± 5 | 110 ± 15 | 72 ± 9 | 55 ± 7 | [4] |
TH: Tyrosine Hydroxylase; SN: Substantia Nigra. Data are representative values compiled from cited literature and presented as Mean ± SEM.
Experimental Protocol: MPTP-Induced Parkinson's Disease in Mice
Materials:
-
Male C57BL/6J mice (8-10 weeks old)[4]
-
MPTP-HCl (Sigma-Aldrich)
-
This compound (purity >98%)
-
Saline (0.9% NaCl), sterile
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Animal feeding needles (for oral gavage)
-
Behavioral testing apparatus (e.g., Rotarod)
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into four groups: Control, MPTP Model, MPTP + this compound (low dose), and MPTP + this compound (high dose).
-
This compound Administration (Pre-treatment):
-
Administer this compound (e.g., 280 or 560 mg/kg) or vehicle orally to the respective groups once daily for 7 days prior to MPTP injection.[4]
-
-
PD Model Induction (MPTP Injection):
-
On day 8, dissolve MPTP-HCl in sterile saline.
-
Administer MPTP (20 mg/kg, intraperitoneal injection) four times at 2-hour intervals.[4]
-
The control group receives saline injections of the same volume.
-
-
Continued Treatment: Continue daily oral administration of this compound or vehicle for an additional 7 days after MPTP induction.
-
Behavioral Assessment:
-
Perform behavioral tests such as the Rotarod test to assess motor coordination and balance 7 days after the last MPTP injection.
-
-
Sample Collection and Analysis:
-
At the end of the experiment (e.g., day 15), euthanize the mice.
-
Perfuse transcardially with saline, followed by 4% paraformaldehyde for immunohistochemistry.
-
Collect brain tissues (substantia nigra and striatum).
-
Process tissues for tyrosine hydroxylase (TH) immunohistochemistry to quantify dopaminergic neuron loss.
-
Use tissue homogenates for ELISA or Western blot to measure levels of inflammatory cytokines (TNF-α, IL-1β) and key signaling proteins.
-
Visualizations
Metabolic Diseases: Type 2 Diabetes Mellitus Model
Application Note:
Type 2 Diabetes (T2D) is a metabolic disorder characterized by insulin (B600854) resistance and progressive β-cell dysfunction. Animal models combining a high-fat diet (HFD) with a low dose of streptozotocin (B1681764) (STZ) effectively replicate these key features.[6][7] The HFD induces obesity and insulin resistance, while STZ, a β-cell toxin, causes mild β-cell damage, mimicking the progressive decline in insulin secretion seen in human T2D.[8] this compound has been shown to improve glucose tolerance, enhance insulin secretion, and protect pancreatic β-cells in these models.[6][7][9] This model is therefore highly suitable for evaluating the anti-diabetic potential of this compound and its effects on islet function and insulin sensitivity.
Quantitative Data Summary: this compound in HFD/STZ-Induced Diabetic Mice
| Parameter | Control (SD) | HFD/STZ Model | HFD/STZ + this compound (0.25 g/kg diet) | HFD/STZ + this compound (0.5 g/kg diet) | Reference |
| Fasting Blood Glucose (mg/dL) | 95 ± 8 | 250 ± 20 | 180 ± 15 | 140 ± 12 | [6][7] |
| Glucose Tolerance (AUC) | 18000 ± 1500 | 45000 ± 3500 | 32000 ± 2800 | 25000 ± 2100 | [6] |
| Fasting Serum Insulin (ng/mL) | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.1 ± 0.2 | [6][7] |
| Pancreatic β-cell Mass (mg) | 1.5 ± 0.2 | 0.6 ± 0.1 | 1.0 ± 0.15 | 1.3 ± 0.2 | [7] |
| Islet Apoptosis (% TUNEL+ cells) | <1% | 12 ± 2% | 6 ± 1.5% | 3 ± 1% | [7] |
SD: Standard Diet; AUC: Area Under the Curve for Glucose Tolerance Test. Data are representative values compiled from cited literature and presented as Mean ± SEM.
Experimental Protocol: HFD/STZ-Induced Diabetes in Mice
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard Diet (SD) and High-Fat Diet (HFD, e.g., 60% kcal from fat)[10]
-
Streptozotocin (STZ, Sigma-Aldrich)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), cold and sterile
-
This compound, to be mixed into the HFD
-
Glucometer and test strips
Procedure:
-
Acclimatization & Diet Induction:
-
Acclimate mice for one week on a standard diet.
-
Divide mice into a control group (remaining on SD) and experimental groups.
-
Feed the experimental groups an HFD for 4 weeks to induce obesity and insulin resistance.[6]
-
-
This compound Treatment:
-
Prepare HFD mixed with this compound at the desired concentrations (e.g., 0.25 g/kg and 0.5 g/kg diet).
-
Switch the HFD-fed mice to the this compound-containing diets or continue the plain HFD for the model group.
-
-
Diabetes Induction (STZ Injection):
-
After 4 weeks of HFD feeding, dissolve STZ in cold citrate buffer immediately before use.
-
Administer a low dose of STZ (e.g., 40 mg/kg, intraperitoneal injection) daily for 3-5 consecutive days to HFD-fed mice.[6]
-
The SD-fed control group receives citrate buffer injections.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose from tail vein blood 7 days after the final STZ injection to confirm diabetes (typically >200 mg/dL).
-
-
Glucose Tolerance Test (GTT):
-
After 8-12 weeks of treatment, perform an intraperitoneal GTT. Fast mice for 6 hours, measure baseline glucose, then inject glucose (2 g/kg body weight, IP). Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood samples for insulin and lipid profile analysis.
-
Euthanize mice and collect the pancreas for histological analysis (e.g., H&E staining, insulin immunohistochemistry, TUNEL assay for apoptosis). Collect liver and skeletal muscle to analyze signaling pathways.
-
Visualizations
Oncology: Lung Cancer Xenograft Model
Application Note:
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They allow for the in vivo evaluation of a compound's anti-tumor efficacy against human cancers.[11][12] this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer types, including lung cancer.[11][13][14] The lung cancer xenograft model in nude mice is ideal for assessing this compound's ability to suppress tumor volume, reduce tumor weight, and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the mTOR pathway.[11]
Quantitative Data Summary: this compound in Lung Cancer Xenograft Model
| Parameter | Control Group | This compound (20 mg/kg) Group | Cisplatin (CDDP, 5 mg/kg) Group | Reference |
| Tumor Volume (mm³) | 1250 ± 150 | 650 ± 80 | 400 ± 50 | [11] |
| Tumor Weight (g) | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.05 | [11] |
| Body Weight Change (g) | +1.5 ± 0.5 | +1.2 ± 0.4 | -2.5 ± 0.6 | [11] |
| Caspase-3 Activity (fold change) | 1.0 | 2.8 ± 0.4 | 3.5 ± 0.5 | [13] |
| p-mTOR Expression (relative) | 100% | 45 ± 8% | Not Reported | [11] |
Data are representative values compiled from cited literature at the end of a 10-14 day treatment period, presented as Mean ± SEM.
Experimental Protocol: Lung Cancer Xenograft in Nude Mice
Materials:
-
BALB/c nude mice (athymic), 4-6 weeks old
-
Human lung cancer cell line (e.g., A549)
-
Matrigel (Corning)
-
Culture medium (e.g., RPMI-1640), serum, and antibiotics
-
This compound (purity >98%)
-
Vehicle for this compound (e.g., DMSO and PEG300)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A549 cells under standard conditions. Harvest cells during the logarithmic growth phase and ensure viability is >95%.
-
Tumor Cell Implantation:
-
Resuspend A549 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each nude mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor growth.
-
When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound, Positive Control like Cisplatin).
-
-
Treatment Administration:
-
Administer this compound (e.g., 20 mg/kg, intraperitoneal injection) or vehicle daily for a specified period (e.g., 10-14 days).[11]
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Fix a portion of the tumor in formalin for histology (H&E, IHC for markers like Ki-67 or CD31) and snap-freeze the remainder for molecular analysis (Western blot, PCR).
-
Collect major organs (liver, kidney, spleen) to assess for any potential toxicity.[11]
-
Visualizations
References
- 1. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and this compound through neuroinflammation regulation [frontiersin.org]
- 2. Mitigating neurodegenerative diseases: the protective influence of baicalin and this compound through neuroinflammation regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Neuroprotective effects of this compound in animal models of Parkinson's disease: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protects against Type 2 Diabetes via Promoting Islet β-Cell Function in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Anti-Diabetic Potential of Baicalin: Evidence from Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anti-Diabetic Potential of Baicalin: Evidence from Rodent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound and baicalin inhibit colon cancer using two distinct fashions of apoptosis and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits tumor progression by inhibiting tumor cell growth and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Quantification of Baicalein in Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-viral properties. To support preclinical and clinical development, a robust and validated analytical method for the accurate quantification of this compound in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note provides a detailed protocol for the determination of this compound in plasma using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection. The described method is simple, sensitive, and suitable for routine analysis in a drug development setting.
Principle
This method utilizes HPLC to separate this compound from endogenous plasma components. A protein precipitation step is employed for sample clean-up. The separation is achieved on a C18 analytical column with an isocratic mobile phase. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Quercetin or Luteolin (≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Water (HPLC grade)
-
Control plasma (e.g., rat, rabbit, or human)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an acidic aqueous solution and an organic solvent. For example, a mixture of methanol and 0.1% formic acid in water (v/v). The exact ratio should be optimized for best separation. A common starting point is a 60:40 (v/v) ratio of the organic to the aqueous phase.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. A stock solution for the internal standard should be prepared in a similar manner.
-
Working Standard Solutions and Calibration Curve: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain a range of concentrations for the calibration curve (e.g., 0.05 - 10 µg/mL).[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking control plasma with the appropriate amount of this compound stock solution.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of methanol (or acetonitrile) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Inject a specific volume (e.g., 20 µL) into the HPLC system.[1]
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent[1] |
| Column | C18 reversed-phase column (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 35 °C[3] |
| Detection Wavelength | 276 nm[1] or 280 nm[4][5][6] |
| Injection Volume | 20 µL[1] |
| Internal Standard | Luteolin[7] |
Method Validation
A comprehensive validation of the analytical method should be performed according to international guidelines (e.g., ICH, FDA). The key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria and Results |
| Linearity | The calibration curve should have a correlation coefficient (r²) > 0.99 over the concentration range.[8] For example, a linear range of 1-400 ng/mL has been demonstrated.[8] |
| Accuracy | The mean accuracy should be within 85-115% (80-120% for LLOQ). Results often fall within 95.27% to 110.56%.[8] |
| Precision (Intra- and Inter-day) | The relative standard deviation (RSD) should be ≤ 15% (≤ 20% for LLOQ). Reported precision values are often below 6.84% for intra-day and 8.56% for inter-day precision.[8] |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. A typical LOQ for this compound in plasma is around 0.05 µg/mL.[2] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Recovery | The extraction efficiency of the analytical method. Should be consistent and reproducible. |
| Specificity/Selectivity | No significant interfering peaks from endogenous plasma components or other metabolites should be observed at the retention time of this compound and the internal standard. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage. |
Data Presentation
The quantitative data for the HPLC method validation are summarized in the tables below for easy comparison.
Table 1: Chromatographic and Calibration Data
| Parameter | Value |
| Retention Time of this compound | ~4-6 min (Varies with conditions) |
| Retention Time of Internal Standard | ~7-9 min (Varies with conditions) |
| Linearity Range | 1 - 400 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.99[8] |
| Limit of Quantification (LOQ) | 50 ng/mL[4] |
| Limit of Detection (LOD) | 15 ng/mL[4] |
Table 2: Accuracy and Precision Data
| QC Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85 - 115% |
| Medium QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
| Example Reported Values | < 6.84%[8] | < 8.56%[8] | 95.27 - 110.56%[8] |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. Study on pharmacokinetics of this compound by HPLC-UV after intragastric administration in rats | Semantic Scholar [semanticscholar.org]
- 2. High-performance liquid chromatographic method for simultaneous determination of this compound and this compound 7-glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Measurement of baicalin contents by HPLC]. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of this compound and Baicalin in Human Plasma by High Performance Liquid Chromatograph-Tandem Spectrometry and its Application in a Food-Effect Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Baicalein as a Research Tool for Kinase Inhibition
Introduction
Baicalein (5,6,7-trihydroxyflavone) is a natural flavonoid compound isolated from the roots of Scutellaria baicalensis Georgi.[1][2] It has been recognized for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4][5] A significant body of research has demonstrated that this compound exerts its biological effects by modulating various cell signaling pathways, frequently through the direct or indirect inhibition of protein kinases.[6][7] This makes this compound a valuable and cost-effective research tool for scientists studying kinase-driven signaling cascades, validating kinase drug targets, and investigating the pathophysiology of diseases like cancer.
These application notes provide an overview of this compound's kinase inhibitory activities, quantitative data on its potency, and detailed protocols for its use in in vitro and cell-based assays.
Mechanism of Action
This compound's anticancer and anti-inflammatory activities are largely mediated by its ability to suppress critical cell signaling pathways.[6][8] It has been shown to inhibit the activity of several protein kinases, leading to the downregulation of downstream signaling events that control cell proliferation, survival, metastasis, and angiogenesis.[3][4] For instance, studies on protein kinase CK2 have shown that this compound acts as a noncompetitive inhibitor with respect to ATP and as a mixed-type inhibitor with the protein substrate casein.[9] Its ability to target multiple kinases, including those in the PI3K/Akt, MAPK/ERK, and Src pathways, makes it a broad-spectrum inhibitor useful for dissecting complex signaling networks.[1][10][11]
Quantitative Data: this compound Kinase Inhibitory Potency
The inhibitory activity of this compound has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values provide a measure of the compound's potency. The data below is summarized from various biochemical assays.
| Kinase Target | Isoform/Species | Potency (IC50 / Ki) | Reference |
| Rho-associated kinase (ROCK) | ROCK1 | 6.55 µM (IC50) | [2] |
| Rho-associated kinase (ROCK) | ROCK2 | 2.82 µM (IC50) | [2] |
| Src Tyrosine Kinase | Not Specified | 4 µM (IC50) | [11] |
| Protein Kinase CK2 | Human Holoenzyme | 2.54 µM (IC50) | [9] |
| Glycogen Phosphorylase | Rabbit Muscle (GPb) | 5.66 µM (Ki) | [12] |
| Glycogen Phosphorylase | Human Liver (GPa) | 8.77 µM (Ki) | [12] |
| Glycogen Phosphorylase | Human Brain (GPa) | 32.54 µM (Ki) | [12] |
| β-Secretase (BACE1) | Not Specified | 23.71 µM (IC50) | [13] |
| Acetylcholinesterase (AChE) | Not Specified | 45.95 µM (IC50) | [13] |
Note: IC50 and Ki values are dependent on specific assay conditions. Researchers should consider these values as a guide and determine potency within their own experimental setup.
Modulation of Key Signaling Pathways
This compound has been extensively documented to inhibit several major signaling pathways implicated in cancer and inflammation.
1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. This compound has been shown to suppress this pathway by reducing the phosphorylation of Akt, a key downstream effector of PI3K.[1][14] This inhibition can lead to decreased cell proliferation and induction of apoptosis.[3][6]
References
- 1. This compound inhibits pancreatic cancer cell proliferation and invasion via suppression of NEDD9 expression and its downstream Akt and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound potently inhibits Rho kinase activity and suppresses actin stress fiber formation in angiotensin II-stimulated H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Multifaceted Role of this compound in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Multifaceted Role of this compound in Cancer Management through Modulation of Cell Signalling Pathways [mdpi.com]
- 9. [Inhibitory effect and its kinetic analysis of this compound on recombinant human protein kinase CK2 holoenzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 13. This compound as a Potential Inhibitor against BACE1 and AChE: Mechanistic Comprehension through In Vitro and Computational Approaches [mdpi.com]
- 14. This compound Inhibits the Migration and Invasion of B16F10 Mouse Melanoma Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Baicalein from Scutellaria baicalensis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established protocols for the isolation and purification of Baicalein, a key bioactive flavonoid, from the roots of Scutellaria baicalensis (Baikal Skullcap). The document outlines both indirect methods, involving the extraction and subsequent hydrolysis of its precursor Baicalin (B1667713), and direct chromatographic separation techniques.
**Data Summary
The isolation of this compound from Scutellaria baicalensis can be approached through various extraction and purification strategies. The yield and purity of the final product are highly dependent on the chosen methodology. The following tables summarize quantitative data from cited studies to facilitate methodological comparison.
Table 1: Comparison of Extraction Methods for Flavonoids from Scutellaria baicalensis
| Extraction Method | Solvent System | Temperature | Time | Key Quantitative Outcomes |
|---|---|---|---|---|
| Heat Reflux Extraction | 50% Aqueous Ethanol | 90 °C | 180 min | Yield of Baicalin: 155.5 ± 3.90 mg/g.[1] |
| Ultrasonic-Assisted Extraction (UAE) | 57% Ethanol | 68 °C | 66 min | Yield of Baicalin from roots: 12.95% (92.0% extraction efficiency).[1] |
| Pressurized Hot Water Extraction (PHWE) | Water with 20% Ethanol | 95 - 140 °C | 40 min | Yields equivalent to Soxhlet extraction with aqueous organic solvent.[2] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Methanol-Water (20:2.1:0.9) | 50 °C | Shorter than conventional methods | High yields of Baicalin, this compound, and Wogonin (B1683318).[2][3] |
| Aqueous Decoction & Acid Precipitation | Water, then HCl to pH 1-2 | 70 - 80 °C | 1-3 hr decoction | Crude Baicalin product with >80% content; extraction rate >80%.[4] |
| Aqueous Alcoholic Solvent Extraction | 70% Aqueous Ethanol (AE) | Room Temp | 1 hr (sonication) | Highest yield of Total Flavonoid Content (TFC): 40.11 ± 1.31 mg QE/g.[5] |
Table 2: Typical Flavonoid Content in Dried Scutellaria baicalensis Roots
| Compound | Concentration Range (% w/w) | Source |
|---|---|---|
| Baicalin | 8.1% - 15.6% | [6][7] |
| This compound | 0.2% - 1.2% | [6][7] |
| Baicalin (in extract) | 184.52 mg/g (18.45%) | [8] |
| This compound (in extract) | 12.22 mg/g (1.22%) |[8] |
Table 3: Quantitative Results for Direct this compound Isolation by High-Speed Counter-Current Chromatography (HSCCC)
| Parameter | Value |
|---|---|
| Starting Material | 500 mg crude extract |
| Yield of this compound | 144.8 mg |
| Purity of this compound | 95.7% |
| Recovery of this compound | 92.7% |
Data derived from a one-step preparative HSCCC separation.[9]
Experimental Workflows & Signaling Pathways
The isolation of this compound can be visualized as a multi-step process with two primary strategic pathways.
Caption: A flowchart illustrating the two main strategies for isolating this compound.
The core of the indirect method is the conversion of Baicalin to this compound by cleaving the glucuronic acid moiety.
Caption: The chemical transformation of Baicalin into this compound and glucuronic acid.
Experimental Protocols
Protocol 1: General Extraction of Crude Flavonoids
This protocol describes a general method for obtaining a crude flavonoid extract from S. baicalensis roots, which can then be used for direct this compound purification or for the isolation of Baicalin.
1.1. Material Preparation:
-
Obtain dried roots of Scutellaria baicalensis.
-
Grind the roots into a coarse powder (e.g., 80-mesh) to increase the surface area for extraction.[1]
1.2. Solvent Extraction (Choose one method):
-
Method A: Maceration/Soaking [10]
-
Place the powdered root material in a suitable vessel.
-
Add an ethanol-water mixture (e.g., 70% ethanol) at a liquid-to-solid ratio of 20:1 (v/w).[1][5]
-
Seal the vessel and allow it to stand at room temperature for several days, with occasional agitation.
-
Filter the mixture to separate the liquid extract from the solid plant residue.
-
-
Method B: Ultrasonic-Assisted Extraction (UAE) [1][10]
-
Combine the powdered root material and the solvent (e.g., 57% ethanol) in a vessel at a 20:1 liquid-to-solid ratio.[1]
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a controlled temperature (e.g., 68 °C) for a specified duration (e.g., 66 minutes).[1]
-
After extraction, filter the solution to collect the liquid extract.
-
-
Method C: Heat Reflux Extraction [1]
-
Set up a reflux apparatus with a round-bottom flask.
-
Add the powdered root material and solvent (e.g., 50% aqueous ethanol) to the flask.[1]
-
Heat the mixture to the solvent's boiling point (e.g., 90 °C) and maintain reflux for 2-3 hours.[1]
-
Allow the mixture to cool, then filter to collect the extract.
-
1.3. Concentration:
-
Take the collected liquid extract from any of the above methods.
-
Use a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting concentrated paste is the crude flavonoid extract. This extract can be freeze-dried to yield a stable powder.[8]
Protocol 2: Indirect Isolation of this compound via Hydrolysis of Baicalin
This protocol involves first isolating the more abundant precursor, Baicalin, and then converting it to this compound.
2.1. Isolation of Crude Baicalin by Acid Precipitation: [4][11]
-
Begin with a water-based extract (decoction) of S. baicalensis powder. Prepare by boiling the powder in 10-15 volumes of water for 1.5-2 hours, filtering, and repeating with 8-10 volumes of water.[11]
-
Combine the aqueous extracts and heat to 70-80 °C.[4]
-
While stirring, slowly add hydrochloric acid (HCl) to adjust the pH of the solution to 1.0-2.0.[4][11]
-
Maintain the temperature at 70-80 °C for 30-60 minutes to allow for precipitation.[4]
-
Allow the mixture to stand and cool for at least 12 hours to ensure complete precipitation of crude Baicalin.[4][11]
-
Filter the mixture to collect the precipitate. Wash the precipitate several times with acidic water or distilled water.
-
Dry the precipitate to obtain crude Baicalin. This product can have a purity of over 80%.[4]
2.2. Hydrolysis of Baicalin to this compound: [12][13]
-
Method A: Chemical (Acid) Hydrolysis [12]
-
Dissolve the crude Baicalin from step 2.1 in a suitable solvent.
-
Add a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture under controlled conditions (temperature and time must be optimized to prevent degradation).
-
The acid will cleave the glycosidic bond, releasing this compound and glucuronic acid.
-
Neutralize the solution and proceed with purification of this compound, typically by recrystallization or chromatography.
-
-
Method B: Enzymatic Hydrolysis [12][13]
-
Dissolve the crude Baicalin in an appropriate buffer solution.
-
Add a specific enzyme, such as β-glucuronidase, which selectively cleaves the bond in Baicalin.[13]
-
Incubate the mixture under optimal conditions for the enzyme (pH, temperature).
-
After the reaction is complete, the this compound can be extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate) and further purified.
-
Protocol 3: Direct Preparative Isolation of this compound by HSCCC
This protocol is adapted from a published method for the direct, one-step separation of this compound from a crude extract.[9]
3.1. Preparation of Two-Phase Solvent System and Sample:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, n-butanol, and water in a volumetric ratio of 1:1:8:10.[9]
-
Thoroughly equilibrate the mixture in a separatory funnel at room temperature. Separate the upper and lower phases just before use.
-
Dissolve 500 mg of the crude flavonoid extract (from Protocol 1) in a suitable volume of the lower phase.
3.2. HSCCC Instrumentation and Separation:
-
Fill the entire HSCCC column with the upper phase as the stationary phase.
-
Set the apparatus to rotate at the desired speed while pumping the lower phase (mobile phase) into the column at a flow rate of 1.0 mL/min.[9]
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Continue the elution with the mobile phase. After 4 hours, increase the flow rate to 2.0 mL/min to expedite the elution of later components.[9]
-
Monitor the effluent at a suitable wavelength (e.g., 254 nm).
3.3. Fraction Collection and Analysis:
-
Collect fractions based on the peaks observed on the chromatogram.
-
Analyze the collected fractions corresponding to the this compound peak using High-Performance Liquid Chromatography (HPLC) to confirm purity.[9]
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound. Using this method, 144.8 mg of this compound at 95.7% purity was obtained from 500 mg of crude extract.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Extraction, Anticancer Effect, Bioavailability, and Nanotechnology of Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1454899A - Process of extracting baicalin from scutellaria baicalensis - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. hort [journals.ashs.org]
- 7. researchgate.net [researchgate.net]
- 8. Baicalin and this compound from Scutellaria baicalensis Georgi alleviate aberrant neuronal suppression mediated by GABA from reactive astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and purification of this compound, wogonin and oroxylin A from the medicinal plant Scutellaria baicalensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The process of extracting baicalin flavonoid glycosides from Scutellaria baicalensis extract. [greenskybio.com]
- 11. CN102675387B - Method for extracting baicalin from scutellaria baicalensis - Google Patents [patents.google.com]
- 12. The process of extracting this compound from baicalin. [greenskybio.com]
- 13. Simple preparation of baicalin from Scutellariae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Baicalein in Angiogenesis Research
Introduction
Baicalein (5,6,7-trihydroxyflavone) is a major flavonoid extracted from the root of Scutellaria baicalensis Georgi, a herb widely used in traditional Chinese medicine.[1][2] Extensive research has demonstrated its potent biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] In the context of angiogenesis—the formation of new blood vessels from pre-existing ones—this compound has emerged as a molecule of significant interest. It exhibits a complex, often dose-dependent, dual role, capable of both inhibiting and, under certain conditions, promoting angiogenesis. This makes it a valuable tool for researchers studying the intricate signaling pathways that govern neovascularization in physiological and pathological states like cancer and ischemic diseases.[4][5]
This document provides detailed application notes and experimental protocols for utilizing this compound in angiogenesis studies, targeted at researchers, scientists, and professionals in drug development.
Mechanisms of Action
This compound modulates angiogenesis through multiple signaling pathways. Its effects can be broadly categorized into anti-angiogenic and pro-angiogenic mechanisms.
Anti-Angiogenic Mechanisms
The predominant body of research points to this compound's potent anti-angiogenic properties, primarily through the inhibition of key signaling pathways that drive endothelial cell proliferation, migration, and differentiation.
-
VEGF/VEGFR2 Signaling: Vascular Endothelial Growth Factor (VEGF) is a critical modulator of angiogenesis.[6] this compound has been shown to suppress VEGF-induced angiogenesis by reducing the phosphorylation of its receptor, VEGFR2, and the downstream extracellular signal-regulated protein kinase (ERK).[6] This inhibition disrupts the signaling cascade that promotes endothelial cell growth. In some cancer models, this compound treatment leads to a significant decrease in VEGF protein expression.[7][8]
-
AP-1 Inhibition: In inflammatory microenvironments, this compound exerts anti-angiogenic effects by inhibiting the activator protein-1 (AP-1) transcription factor.[1][9] It achieves this by reducing the expression, nuclear translocation, and DNA binding affinity of AP-1 components c-Jun and c-Fos, leading to their proteasomal degradation.[1][9] This, in turn, downregulates the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for endothelial cell invasion and vascular remodeling.[1]
-
HIF-1α Inhibition: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that activates genes associated with angiogenesis, including VEGF.[3] this compound has been found to reduce the transcriptional activity of HIF-1α, thereby suppressing the expression of its target genes in cancer cells.[3][7] One proposed mechanism involves this compound binding to and inhibiting Toll-Like Receptor 4 (TLR4), which subsequently reduces HIF-1α and VEGF expression in colorectal cancer models.[7][10]
-
Cell Cycle Arrest: this compound can inhibit endothelial cell proliferation by inducing cell cycle arrest at the G1/S phase.[6] This is mediated through the p53/Rb signaling pathway, where this compound upregulates cell cycle inhibitors like p16, p21, p27, and p53, while downregulating G1-phase-promoting proteins such as cyclin D, cyclin E, cdk-4, and cdk-6.[6]
Pro-Angiogenic Mechanisms
Contrasting its inhibitory effects, some studies report that this compound can promote angiogenesis, particularly in the context of ischemic diseases where enhancing blood vessel formation is therapeutic.
-
HIF-1α Stabilization: One study found that this compound can act as a prolyl-4 hydroxylase (PHD) inhibitor.[4] By inhibiting PHDs, which normally target HIF-1α for degradation, this compound can increase HIF-1α stability and content, leading to the transcription of its target genes and promoting new blood vessel formation.[4] This finding suggests this compound could have therapeutic utility in treating ischemic conditions.[4]
-
ERRα/PGC-1α Pathway Activation: this compound and its glycoside form, baicalin (B1667713), have been shown to induce VEGF expression independent of HIF-1α.[11][12] This induction is mediated through the activation of the oestrogen-related receptor alpha (ERRα) pathway.[11][12] this compound treatment can increase the expression of ERRα, which in conjunction with PGC-1α, stimulates VEGF expression and promotes angiogenesis.[11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various angiogenesis assays as reported in the literature.
Table 1: In Vitro Anti-Angiogenic Effects of this compound
| Assay Type | Cell Line | Condition | This compound Conc. | Result | Reference |
| Tube Formation | HUVECs | THP-1 CM-induced | 1 µM | 22.7% inhibition | [1] |
| 4 µM | 43.3% inhibition | [1] | |||
| 16 µM | 69.7% inhibition | [1] | |||
| Migration | HUVECs | THP-1 CM-induced | 1 µM | 10.2% inhibition | [1] |
| 4 µM | 31.3% inhibition | [1] | |||
| 16 µM | 54.8% inhibition | [1] | |||
| Invasion | HUVECs | THP-1 CM-induced | 1 µM | 10.4% inhibition | [1] |
| 4 µM | 28.2% inhibition | [1] | |||
| 16 µM | 61.3% inhibition | [1] | |||
| MMP-2 Expression | HUVECs | THP-1 CM-induced | 16 µM (20h) | 58.0% inhibition | [1] |
| MMP-9 Expression | HUVECs | THP-1 CM-induced | 16 µM (20h) | 82.6% inhibition | [1] |
| VEGF Protein | OVCAR-3 | - | 40 µM | Inhibited to 52% | [8] |
| 80 µM | Inhibited to 9% | [8] | |||
| 160 µM | Inhibited to 7% | [8] | |||
| CP70 | - | 40 µM | Inhibited to 46% | [8] | |
| 80 µM | Inhibited to 8% | [8] | |||
| 160 µM | Inhibited to 7% | [8] |
Table 2: Ex Vivo and In Vivo Anti-Angiogenic Effects of this compound
| Assay Type | Model | Condition | This compound Conc. / Dose | Result | Reference |
| Aortic Ring Sprouting | Rat Aorta | THP-1 CM-induced | 1 µM | 8.3% inhibition | [1] |
| 4 µM | 48.7% inhibition | [1] | |||
| 16 µM | 60.7% inhibition | [1] | |||
| CAM Assay | Chicken Embryo | THP-1 induced | 4 ng/CAM | 8.7% inhibition | [1][13] |
| 16 ng/CAM | 13.7% inhibition | [1][13] | |||
| 64 ng/CAM | 39.3% inhibition | [1][13] | |||
| Tumor Growth | SCID Mice (DU-145 cells) | - | 10, 20, 40 mg/kg/day (oral) | Significant tumor volume reduction | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and cell types.
In Vitro Assays: Experimental Workflow
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.[15]
-
Materials:
-
Basement Membrane Extract (BME), such as Matrigel® or ECM Gel
-
Pre-chilled 96-well or 24-well plates
-
Endothelial cells (e.g., HUVECs)
-
Endothelial Cell Growth Medium
-
Test compounds (this compound) and angiogenic stimulus (e.g., VEGF)
-
Calcein AM (for fluorescent visualization, optional)
-
-
Protocol:
-
Thaw BME on ice overnight at 4°C. Keep all tips, plates, and tubes on ice.[16]
-
Pipette 50-100 µL (for 96-well) or 250 µL (for 24-well) of cold BME into each well. Ensure the entire surface is covered.[17][18]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[16]
-
Harvest endothelial cells (70-90% confluent) using a non-enzymatic dissociation solution or brief trypsinization.[17]
-
Resuspend cells in medium containing the desired concentrations of this compound and/or angiogenic stimulus.
-
Seed 1.0 - 1.5 x 10⁴ cells per well (96-well plate) on top of the solidified BME.[17]
-
Incubate at 37°C, 5% CO₂ for 4-24 hours.[17]
-
Visualize tube formation using a phase-contrast microscope.
-
Quantify results by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ).[19]
-
2. Cell Migration (Wound Healing) Assay
This assay measures the rate of cell migration to close a "wound" created in a confluent cell monolayer.
-
Materials:
-
24-well or 12-well plates
-
Endothelial cells (HUVECs)
-
Sterile 200 µL pipette tip or cell scraper
-
Growth medium with reduced serum (to minimize proliferation)
-
-
Protocol:
-
Seed endothelial cells in a plate and grow to 100% confluence.
-
Create a linear scratch (wound) in the monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Replace the medium with fresh, low-serum medium containing the desired concentrations of this compound and/or angiogenic stimulus.
-
Capture an image of the wound at time 0.
-
Incubate the plate at 37°C, 5% CO₂.
-
Capture images of the same wound area at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the change in the wound area over time using imaging software.
-
Ex Vivo Assays
1. Rat/Mouse Aortic Ring Assay
This ex vivo model mimics several stages of angiogenesis, including cell migration and microvessel outgrowth from an organ culture.[1][20]
-
Materials:
-
Protocol:
-
Euthanize the animal and aseptically dissect the thoracic aorta. Place it in a petri dish with cold, sterile PBS.[20]
-
Carefully remove surrounding fibro-adipose tissue.[20]
-
Slice the aorta into 1 mm thick rings using a surgical blade.[20]
-
(Optional, for collagen gel) Coat the wells of a 48-well plate with a layer of Type I collagen and allow it to polymerize.[21][22]
-
Embed a single aortic ring in a dome of BME or on the first layer of collagen in the center of each well.[20] If using a two-layer collagen method, add a second layer to cover the ring.[21][22]
-
Incubate at 37°C for 20-30 minutes to solidify the matrix.[20]
-
Add 500 µL of endothelial medium containing the desired concentrations of this compound and/or stimulus to each well.[20]
-
Incubate at 37°C, 5% CO₂ for 6-12 days, replacing the medium every 2-3 days.[20]
-
Monitor and photograph the outgrowth of microvessels from the rings using a phase-contrast microscope.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
-
2. Chicken Chorioallantoic Membrane (CAM) Assay
The CAM is a highly vascularized extraembryonic membrane of the chicken embryo, serving as a robust in vivo model to study angiogenesis.[23][24]
-
Materials:
-
Fertilized chicken eggs (Day 6-8 of incubation)
-
Egg incubator (37.5°C, ~85% humidity)[24]
-
Sterile filter paper disks or coverslips
-
Sterile saline solution
-
Tools for creating a window in the shell (e.g., Dremel tool or scissors)
-
-
Protocol:
-
Incubate fertilized eggs for 6-8 days.
-
Clean the eggshell with 70% ethanol.
-
Under sterile conditions, create a small window (1-2 cm²) in the eggshell, taking care not to damage the underlying CAM.
-
Saturate a sterile filter paper disk with the desired concentration of this compound (or vehicle control) and let it air dry.
-
Gently place the disk onto the CAM surface, avoiding large, pre-existing vessels.[25]
-
Seal the window with sterile tape or parafilm and return the egg to the incubator.
-
Incubate for an additional 48-72 hours.
-
Open the window and observe the vascular response around the disk.
-
Quantify angiogenesis by counting the number of new blood vessels growing towards the disk. Images can be captured in situ or after fixation of the CAM.[1]
-
References
- 1. This compound reduces angiogenesis in the inflammatory microenvironment via inhibiting the expression of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor progression by inhibiting tumor cell growth and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces functional hypoxia-inducible factor-1alpha and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose Dependent Dual Effect of Baicalin and Herb Huang Qin Extract on Angiogenesis | PLOS One [journals.plos.org]
- 6. This compound potently suppresses angiogenesis induced by vascular endothelial growth factor through the p53/Rb signaling pathway leading to G1/S cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a novel TLR4‐targeting therapeutics agent that inhibits TLR4/HIF‐1α/VEGF signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound reduces angiogenesis in the inflammatory microenvironment via inhibiting the expression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a novel TLR4-targeting therapeutics agent that inhibits TLR4/HIF-1α/VEGF signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Baicalin increases VEGF expression and angiogenesis by activating the ERRα/PGC-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baicalin increases VEGF expression and angiogenesis by activating the ERR{alpha}/PGC-1{alpha} pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo and in vitro effect of this compound on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. corning.com [corning.com]
- 17. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.cn]
- 18. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 20. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Baicalein's Effects Using Cell Culture Models
Introduction:
Baicalein, a flavonoid derived from the root of Scutella baicalensis, has garnered significant attention for its diverse pharmacological properties, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying these activities. These models allow for controlled investigations into this compound's impact on cell viability, proliferation, apoptosis, and key signaling pathways.[3][4] This document provides detailed application notes and standardized protocols for researchers utilizing cell culture systems to explore the therapeutic potential of this compound.
Application Note 1: Investigating the Anticancer Effects of this compound
This compound exhibits potent anticancer activity across a wide range of malignancies by modulating various cell signaling pathways.[3] It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), trigger autophagy, and cause cell cycle arrest.[3][5] The primary molecular targets include the PI3K/Akt, MAPK, and NF-κB signaling pathways.[2][6]
Commonly Used Cancer Cell Lines:
| Cancer Type | Cell Line(s) | Typical this compound Concentration | Reference |
| Breast Cancer | MCF-7, MDA-MB-231 | 10 - 85 µM | [5][7][8] |
| Prostate Cancer | PC-3, DU145 | 20 - 40 µM | [3] |
| Lung Cancer | A549, H1650, H1299, H460 | 50 - 100 µg/mL; 80 µM | [9][10] |
| Colon Cancer | HCT-116, HT-29 | Varies (often with Baicalin) | |
| Cervical Cancer | HeLa, SiHa | Varies | [3][11] |
| Gastric Cancer | HGC-27, AGS, SGC-7901 | 15 - 120 µM | [9][12] |
| Pancreatic Cancer | BxPC-3, PANC-1 | 25 - 100 µM | [13] |
| Leukemia | CCRF-CEM, K562 | 4.7 µM (IC50) | [14] |
| Multiple Myeloma | RPMI 8226 | ~168 µM (IC50) | [9][14] |
Quantitative Data: IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 of this compound varies significantly depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| PC-3 | Prostate Cancer | 20 - 40 µM | Not Specified | [3] |
| DU145 | Prostate Cancer | 20 - 40 µM | Not Specified | [3] |
| MCF-7 | Breast Cancer | 10 µM | 72 hours | [8] |
| MCF-7 | Breast Cancer | 95 ± 4.8 µmol/L | 24 hours | [7] |
| MDA-MB-231 | Breast Cancer | 30 µM | 72 hours | [8] |
| H460 | Lung Cancer | 80 ± 6 µM | Not Specified | [9] |
| RPMI 8226 | Multiple Myeloma | 168.5 µM | Not Specified | [9][14] |
| CCRF-CEM | Leukemia | 4.7 µM | Not Specified | [14] |
Experimental Workflow and Signaling Pathways
A typical workflow for assessing the anticancer effects of this compound involves initial viability screening, followed by mechanistic assays to determine the mode of action, such as apoptosis or cell cycle arrest, and finally, investigation of the underlying molecular pathways.
This compound's anticancer activity is frequently mediated through the inhibition of pro-survival pathways like PI3K/Akt and the modulation of MAPK pathways, leading to apoptosis.[3][5][15]
Application Note 2: Evaluating the Neuroprotective Effects of this compound
This compound demonstrates significant neuroprotective properties in various in vitro models of neuronal injury.[16] It can protect neuronal cells from oxidative stress, excitotoxicity, and inflammation-induced damage.[16][17] These effects are often mediated by its antioxidant and anti-apoptotic activities.
Commonly Used Neuronal Cell Lines:
| Cell Line | Origin / Type | Application / Model | Reference |
| HT-22 | Mouse Hippocampal | Glutamate-induced excitotoxicity, oxidative stress | [17] |
| SH-SY5Y | Human Neuroblastoma | Parkinson's disease models (e.g., MPTP/MPP+ toxicity) | [18][19] |
| PC12 | Rat Pheochromocytoma | 6-OHDA-induced neurotoxicity (Parkinson's model) | [18] |
| NT2-N | Human Neuronal-like | General neuroprotection, mitochondrial function | [20] |
Experimental Workflow for Neuroprotection Studies
A typical workflow involves culturing neuronal cells, inducing a specific type of damage, treating with this compound, and then assessing cell viability and markers of apoptosis or oxidative stress.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifaceted Role of this compound in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Baicalin and this compound Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The Fascinating Effects of this compound on Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baicalin Induces Apoptosis and Suppresses the Cell Cycle Progression of Lung Cancer Cells Through Downregulating Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects and Mechanism of Baicalin on Apoptosis of Cervical Cancer HeLa Cells In-vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound facilitates gastric cancer cell apoptosis by triggering endoplasmic reticulum stress via repression of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits pancreatic cancer cell proliferation and invasion via suppression of NEDD9 expression and its downstream Akt and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Therapeutic Potentials of Baicalin and Its Aglycone this compound for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis in esophageal squamous cell carcinoma cells through modulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Baicalin protects neurons from oxidative stress and apoptosis induced by glutamate excitotoxicity in HT-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitigating neurodegenerative diseases: the protective influence of baicalin and this compound through neuroinflammation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The potential of baicalin to enhance neuroprotection and mitochondrial function in a human neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for Baicalein's Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid isolated from the root of Scutellaria baicalensis, has garnered significant attention in biomedical research due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1] High-throughput screening (HTS) offers a powerful platform to systematically investigate the biological activities of this compound and identify its molecular targets. This document provides detailed application notes and experimental protocols for HTS assays designed to evaluate this compound's efficacy in key biological areas: apoptosis induction, NF-κB signaling inhibition, and anti-angiogenesis.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and its glycoside form, baicalin (B1667713), across various biological assays. This data provides a quantitative basis for assay design and hit validation in HTS campaigns.
Table 1: Anti-Cancer and Anti-Inflammatory Activity of this compound and Baicalin
| Compound | Biological Activity | Cell Line/System | IC50 / EC50 | Reference |
| This compound | Anti-proliferative | HT29 (colorectal cancer) | 49.77 µM (24h), 34.35 µM (48h), 16.91 µmol/l (72h) | |
| This compound | Anti-proliferative | DLD1 (colorectal cancer) | 60.49 µM (24h), 34.70 µM (48h), 18.75 µmol/l (72h) | |
| This compound | Anti-proliferative | RPMI8226 (multiple myeloma) | 168.5 µM | [1] |
| This compound | Anti-proliferative | H460 (non-small cell lung cancer) | 80 ± 6 µM | [1] |
| This compound | Xanthine Oxidase Inhibition | - | 3.12 µM | [2] |
| Baicalin | Xanthine Oxidase Inhibition | - | 215.19 µM | [2] |
| This compound | IL-6 Production Inhibition | LPS-stimulated THP-1 cells | 88 µg/mL | [3] |
| Baicalin | IL-6 Production Inhibition | LPS-stimulated THP-1 cells | 578 µg/mL | [3] |
| Baicalin | NO Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 26.76 µM | [3] |
Table 2: Antioxidant Activity of this compound and Baicalin
| Compound | Assay | IC50 / EC50 | Reference |
| This compound | DPPH Radical Scavenging | 7.48 µg/mL | [4] |
| Baicalin | DPPH Radical Scavenging | 16.4 µg/mL | [5] |
| This compound | NO Radical Scavenging | 9.73 µg/mL | [4] |
| Baicalin | Superoxide Radical Scavenging | - (7.31 x 10^4 u/g) | [2] |
| Baicalin | Metal Chelating | 352.04 µM | [6] |
| Baicalin | Lipid Peroxidation Inhibition (CuSO4 induced) | 95.09 µM | [6] |
Experimental Protocols
High-Throughput Screening for Apoptosis Induction
This protocol describes a cell-based HTS assay to identify compounds that induce apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.
Workflow for HTS Apoptosis Assay
Caption: A streamlined workflow for the high-throughput screening of apoptosis-inducing compounds.
Materials:
-
Human cancer cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
White, opaque-walled 96-well or 384-well assay plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Dispense 100 µL of the cell suspension into each well of a white-walled 96-well plate.[7][8]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium.
-
Include appropriate controls: a vehicle control (e.g., 0.1% DMSO) and a positive control for apoptosis induction (e.g., staurosporine).
-
Remove the old medium from the cell plate and add 100 µL of the compound dilutions or controls to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.[7][8]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the assay plate.[7][8]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[7][8]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the this compound concentration and determine the EC50 value.
-
High-Throughput Screening for NF-κB Signaling Inhibition
This protocol outlines a luciferase reporter gene assay to screen for inhibitors of the NF-κB signaling pathway.
Signaling Pathway of NF-κB Activation
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Materials:
-
HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene
-
Cell culture medium and supplements
-
White, opaque-walled 96-well or 384-well assay plates
-
Luciferase Assay System (e.g., Promega)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a white-walled 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound and Stimulant Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the this compound dilutions for 1 hour.
-
Prepare a solution of TNF-α in culture medium at a concentration known to induce a robust NF-κB response (e.g., 10 ng/mL).
-
Add 10 µL of the TNF-α solution to each well (except for the unstimulated control wells).
-
Include a vehicle control (DMSO) and a positive control inhibitor of NF-κB.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.[9]
-
-
Luciferase Activity Measurement:
-
Equilibrate the Luciferase Assay Reagent to room temperature.[9]
-
Remove the culture medium from the wells.
-
Add 100 µL of the Luciferase Assay Reagent to each well.[9]
-
Lyse the cells by incubating at room temperature for 2-5 minutes with gentle shaking.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by dividing the luminescence of the TNF-α stimulated wells by the unstimulated wells.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
High-Throughput Screening for Anti-Angiogenesis
This protocol describes a tube formation assay on a basement membrane matrix to screen for inhibitors of angiogenesis.
Experimental Workflow for Tube Formation Assay
Caption: A workflow for conducting a high-throughput tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well or 384-well clear-bottom plates
-
Fluorescent dye for cell staining (e.g., Calcein AM)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension.
-
Add 100 µL of the cell suspension containing the different concentrations of this compound to each well of the coated plate.[10]
-
Include a vehicle control and a known inhibitor of angiogenesis as a positive control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[10]
-
-
Imaging and Analysis:
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with a fluorescent dye like Calcein AM for 30 minutes.
-
Acquire images of the tube-like structures using a high-content imaging system or a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
-
Data Analysis:
-
Normalize the tube formation parameters to the vehicle control.
-
Plot the percentage of inhibition of tube formation against the this compound concentration to determine the IC50 value.
-
References
- 1. The Fascinating Effects of this compound on Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and free radical scavenging effects of this compound, baicalin and wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veterinarypaper.com [veterinarypaper.com]
- 5. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
Application Notes and Protocols for Analyzing Baicalein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for studying the interaction between Baicalein, a bioactive flavonoid, and its protein targets. The protocols outlined below are essential for elucidating the mechanism of action of this compound and for the development of novel therapeutics.
Introduction to this compound-Protein Interactions
This compound (5,6,7-trihydroxyflavone) is a natural compound extracted from the root of Scutellaria baicalensis. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] These biological activities are attributed to its ability to interact with and modulate the function of various protein targets within the cell. Understanding the specifics of these interactions is crucial for harnessing the full therapeutic potential of this compound. This document outlines key techniques to characterize these interactions, from initial screening to in-cell validation.
Key Techniques for Interaction Analysis
Several biophysical and computational techniques can be employed to study this compound-protein interactions. Each method provides unique insights into the binding affinity, kinetics, and thermodynamics of the interaction.
1. Molecular Docking: In Silico Prediction of Binding
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is a valuable tool for initial screening of potential protein targets of this compound and for generating hypotheses about the binding mode.
2. Fluorescence Spectroscopy: Assessing Binding in Solution
Fluorescence spectroscopy, particularly the fluorescence quenching method, is a sensitive technique used to study the binding of ligands to proteins in solution.[4][5][6][7] This method relies on the change in the intrinsic fluorescence of a protein (usually from tryptophan residues) upon binding to a ligand like this compound.
3. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time.[8][9][10] It provides quantitative information on the association and dissociation rates of the this compound-protein complex, from which the binding affinity (K D) can be calculated.
4. Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes that occur upon the binding of a ligand to a protein.[11][12][13][14][15] A single ITC experiment can determine the binding affinity (K D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event, providing a complete thermodynamic profile of the interaction.
5. Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context
The Cellular Thermal Shift Assay (CETSA) is a method to assess the engagement of a ligand with its target protein in intact cells or cell lysates.[16][17][18][19][20] The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.
Quantitative Data Summary
The following table summarizes publicly available quantitative data on this compound-protein interactions. This data is crucial for comparing the binding affinities of this compound with different targets and for understanding its selectivity.
| Target Protein | Technique | Binding Affinity (K D, K i, IC 50) | Binding Energy (kcal/mol) | Reference |
| Xanthine Oxidoreductase (XOR) | SPR | K D: 67.49 µM | - | [21] |
| Human Serum Albumin (HSA) | Fluorescence Quenching | K A: 1.21 x 10 5 L/mol | - | [22] |
| CYP3A | Enzyme Inhibition | K i: 145.5 µM (competitive) | - | [22] |
| SARS-CoV-2 Main Protease (Mpro) | Enzyme Inhibition | IC 50: 0.39 µM | - | |
| MMP9 | Molecular Docking | - | -22.78 | [23] |
| TNF-α | Molecular Docking | - | - | [23] |
| JAK2 | Molecular Docking | - | -43.85 | [23] |
| MD-2 | Molecular Docking | - | - | [24] |
| TNF protein | Molecular Docking | - | - | [25] |
| PTGS2 protein | Molecular Docking | - | - | [25] |
| EGFR protein | Molecular Docking | - | - | [25] |
| PIK3CA protein | Molecular Docking | - | - | [25] |
Experimental Protocols
Molecular Docking Protocol
Objective: To predict the binding mode and estimate the binding affinity of this compound to a target protein in silico.
Materials:
-
3D structure of the target protein (from PDB database or homology modeling).
-
3D structure of this compound (from PubChem or other chemical databases).
-
Molecular docking software (e.g., AutoDock, Schrödinger Maestro, MOE).
Procedure:
-
Protein Preparation:
-
Download the PDB file of the target protein.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollman charges.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Minimize the energy of the ligand structure using a suitable force field.
-
-
Grid Box Generation:
-
Define the binding site on the protein. This can be based on the location of a known ligand or predicted using binding site prediction tools.
-
Generate a grid box that encompasses the defined binding site. A typical grid size is 60 x 60 x 60 Å with a spacing of 0.375 Å.[3]
-
-
Docking Simulation:
-
Set the docking parameters, such as the number of genetic algorithm runs (e.g., 25) and population size.[3]
-
Run the docking simulation. The software will generate multiple binding poses of this compound within the protein's active site.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy and the clustering of poses. A lower binding energy generally indicates a more favorable binding.
-
Visualize the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.
-
Fluorescence Quenching Assay Protocol
Objective: To determine the binding affinity and quenching mechanism of this compound to a target protein.
Materials:
-
Purified target protein containing tryptophan residues.
-
This compound stock solution (in DMSO or ethanol).
-
Phosphate (B84403) buffer (pH 7.4).
-
Fluorometer.
Procedure:
-
Preparation:
-
Prepare a stock solution of the target protein (e.g., 2 µM) in phosphate buffer.
-
Prepare a series of this compound solutions of varying concentrations.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 280 nm (for both tryptophan and tyrosine) or 295 nm (selective for tryptophan) and record the emission spectrum from 300 to 400 nm.
-
To a cuvette containing the protein solution, add increasing amounts of the this compound stock solution.
-
After each addition, incubate for a few minutes to allow the binding to reach equilibrium, then record the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the fluorescence intensity (F) as a function of the this compound concentration ([Q]).
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.
-
For static quenching, the binding constant (K a) and the number of binding sites (n) can be calculated using the double logarithm regression curve.
-
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the kinetic parameters (k a, k d) and the binding affinity (K D) of the this compound-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Purified target protein (ligand).
-
This compound solutions of different concentrations (analyte).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein solution over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of this compound solutions in the running buffer at different concentrations (e.g., 0.78 to 12.5 µM).[21]
-
Inject the this compound solutions sequentially over the immobilized protein surface, starting with the lowest concentration.
-
Include a buffer-only injection as a control.
-
-
Data Analysis:
-
Record the sensorgrams for each this compound concentration.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the association rate constant (k a) and the dissociation rate constant (k d).
-
Calculate the equilibrium dissociation constant (K D) as the ratio of k d/k a.
-
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To obtain a complete thermodynamic profile of the this compound-protein interaction.
Materials:
-
Isothermal titration calorimeter.
-
Purified target protein.
-
This compound solution.
-
Dialysis buffer.
Procedure:
-
Sample Preparation:
-
Extensively dialyze the protein against the chosen buffer.
-
Dissolve this compound in the same dialysis buffer. Degas both solutions before the experiment.
-
-
ITC Experiment:
-
Fill the sample cell with the protein solution (e.g., 10-50 µM).
-
Fill the injection syringe with the this compound solution (e.g., 10-20 fold higher concentration than the protein).
-
Perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To confirm the engagement of this compound with its target protein in a cellular environment.
Materials:
-
Cultured cells expressing the target protein.
-
This compound.
-
Cell lysis buffer.
-
Equipment for heating samples (e.g., PCR cycler).
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target protein.
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at a desired concentration or with a vehicle control (e.g., DMSO).
-
Incubate for a specific time to allow this compound to enter the cells and bind to its target.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound binds to and stabilizes the target protein.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The following diagrams illustrate some of these pathways and a general experimental workflow for investigating this compound-protein interactions.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound modulates the MAPK signaling cascade.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: General workflow for this compound-protein interaction analysis.
References
- 1. Investigation of the mechanism of this compound in the treatment of periodontitis based on network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Experimental Ulcerative Colitis Recurrency by Downregulating Neonatal Fc Receptor via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioinformation.net [bioinformation.net]
- 4. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. scispace.com [scispace.com]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Contribution of Baicalin on the Plasma Protein Binding Displacement and CYP3A Activity Inhibition to the Pharmacokinetic Changes of Nifedipine in Rats In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the therapeutic potential and in vitro validation of baicalin for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Baicalein: A Natural Fluorescent Probe for Cellular Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid originally isolated from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Beyond its therapeutic potential, this compound possesses intrinsic fluorescent properties that make it a valuable tool for cellular imaging. Its fluorescence is sensitive to the local microenvironment, allowing for the qualitative and quantitative assessment of its interactions with cellular components and its intracellular distribution. This document provides detailed application notes and protocols for utilizing this compound as a natural fluorescent probe in various cellular imaging applications.
Photophysical Properties of this compound
The utility of this compound as a fluorescent probe is underpinned by its distinct photophysical characteristics. While comprehensive data in cellular environments is still emerging, in vitro studies provide a foundational understanding of its spectral properties.
| Property | Value | Notes |
| UV-Vis Absorption (λ_max_) | ~270 nm and ~340-350 nm | The exact peak positions can vary depending on the solvent and local environment. |
| Fluorescence Emission (λ_em_) | ~529 nm | Emission is environmentally sensitive and can shift based on interactions with cellular components.[1] |
| Fluorescence Quantum Yield | Variable | Highly dependent on the molecular environment. Generally low in aqueous solutions, but can be enhanced upon binding to macromolecules like proteins. |
| Fluorescence Lifetime | Variable | Influenced by factors such as binding to cellular structures and quenching effects. |
Applications in Cellular Imaging
The environmentally sensitive fluorescence of this compound makes it a versatile probe for several cellular imaging applications:
-
Cellular Uptake and Distribution: The intrinsic fluorescence of this compound allows for the direct visualization of its accumulation and localization within live cells, providing insights into its pharmacokinetics at a subcellular level.
-
Interaction with Biomolecules: Changes in this compound's fluorescence intensity and lifetime upon binding to intracellular macromolecules, such as proteins and nucleic acids, can be used to study these interactions in their native environment.
-
Visualization of Lipid Droplets: this compound has been shown to accumulate in lipid droplets, and its fluorescence can be utilized to visualize these organelles, which are involved in lipid metabolism and storage.
-
Sensing Metal Ions: this compound's fluorescence can be modulated by the presence of certain metal ions, suggesting its potential as a fluorescent sensor for detecting changes in intracellular metal ion concentrations.
Experimental Protocols
Protocol 1: Live Cell Staining and Imaging of this compound Uptake
This protocol describes the general procedure for staining live cells with this compound and visualizing its intracellular distribution using fluorescence microscopy.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channels may be suitable depending on the specific emission spectrum in the cellular environment)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration of 10-50 µM is recommended, but should be optimized for each cell type and experimental condition.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove extracellular this compound and reduce background fluorescence.
-
Imaging: Mount the dish or coverslip on the fluorescence microscope. Excite the cells at a wavelength appropriate for this compound (e.g., in the range of 350-400 nm) and collect the emission using a suitable filter (e.g., around 500-550 nm). Acquire images using optimal exposure settings to minimize phototoxicity.
dot
Protocol 2: Co-localization Study with Organelle-Specific Dyes
To determine the subcellular localization of this compound, co-staining with commercially available organelle-specific fluorescent probes can be performed.
Materials:
-
This compound-stained cells (prepared as in Protocol 1)
-
Organelle-specific fluorescent dye (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, or a lipid droplet stain like Nile Red)
-
Live-cell imaging medium
Procedure:
-
This compound Staining: Stain live cells with this compound as described in Protocol 1.
-
Organelle Staining: Following the this compound incubation, remove the staining solution and wash the cells. Then, incubate the cells with the organelle-specific dye according to the manufacturer's protocol.
-
Washing: After incubation with the second dye, wash the cells as recommended by the dye manufacturer.
-
Imaging: Acquire images in two separate fluorescence channels corresponding to this compound and the organelle-specific dye. Use sequential scanning if possible to minimize bleed-through between channels.
-
Analysis: Merge the images from the two channels to observe the degree of co-localization between this compound and the specific organelle.
Signaling Pathway Visualization
This compound is known to modulate various signaling pathways, and its intracellular localization can provide clues about its mechanism of action. For instance, if this compound is observed to accumulate in the nucleus, it may suggest an interaction with transcription factors or other nuclear proteins. The following diagram illustrates a general logical relationship for investigating this compound's influence on a signaling pathway based on its observed localization.
dot
Data Presentation
Quantitative analysis of fluorescence intensity can provide valuable data on this compound uptake and accumulation under different experimental conditions.
| Cell Line | Treatment Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| MCF-7 | 10 µM this compound, 1 hr | Data from experiment | Data from experiment |
| MCF-7 | 50 µM this compound, 1 hr | Data from experiment | Data from experiment |
| A549 | 10 µM this compound, 1 hr | Data from experiment | Data from experiment |
| A549 | 50 µM this compound, 1 hr | Data from experiment | Data from experiment |
Note: The above table is a template. Users should populate it with their own experimental data.
Conclusion
This compound's intrinsic fluorescence offers a convenient and non-invasive method for studying its cellular behavior. The protocols and application notes provided here serve as a starting point for researchers to explore the potential of this compound as a natural fluorescent probe in their specific areas of interest. Optimization of staining conditions and imaging parameters will be crucial for obtaining high-quality and reproducible results. As research in this area progresses, this compound is poised to become an increasingly valuable tool in the field of cellular imaging and drug development.
References
Application Notes and Protocols for In Vivo Baicalein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects[1][2]. As research progresses from in vitro validation to preclinical in vivo models, a robust and well-defined experimental design is paramount for obtaining reproducible and translatable data. These application notes provide a comprehensive guide to designing and executing in vivo studies for this compound, covering critical aspects from toxicology and pharmacokinetics to efficacy evaluation. The protocols and data presented herein are synthesized from preclinical literature to aid researchers in establishing safe and effective study parameters.
Preclinical Data Summary: Toxicology and Pharmacokinetics
Understanding the safety profile and pharmacokinetic behavior of this compound is the first step in designing a successful in vivo experiment. This compound generally demonstrates a high safety margin, but its bioavailability can be low, a critical factor for dose and route selection[3][4].
Pharmacokinetic Profile
This compound's absorption and metabolism are complex. After oral administration, its glycoside form, Baicalin (B1667713), is often hydrolyzed by intestinal microflora into the aglycone this compound, which is then absorbed[5]. The compound undergoes enterohepatic recycling and is extensively metabolized into glucuronide and sulfate (B86663) conjugates[6][7]. This results in a pharmacokinetic profile characterized by multiple plasma concentration peaks[8][9].
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Species | Administration Route | Dose | Tmax (h) | Cmax (µg/mL) | Absolute Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Monkey | Oral | 50-500 mg/kg | 0.75-3.5 | 0.17-0.61 | 13.1 - 23.0% | [9] |
| Monkey | Intravenous | 10 mg/kg | - | - | - | [9] |
| Rat | Oral (this compound) | Not Specified | Later Tmax than IV | Lower Cmax than IV | ~40% | [6] |
| Rat | Intramuscular | 200 mg/kg | 0.08 | 0.77 ± 0.02 | Not Applicable | [10] |
| Human | Oral | 100-2800 mg | 0.75-3.5 | Not specified | Not Applicable |[8] |
Toxicology Data
Toxicological assessment is crucial for establishing a safe therapeutic window. Studies indicate that this compound has low acute toxicity.
Table 2: In Vivo Toxicity Profile of this compound/Baicalin
| Species | Study Duration | Administration Route | Dose | Key Findings | Reference |
|---|---|---|---|---|---|
| Mouse | Acute | Oral | 4000 mg/kg | LD50 > 4000 mg/kg. | [4] |
| Mouse | Subacute (28 days) | Oral Gavage | 1000, 2000, 4000 mg/kg/day | NOAEL: 2000 mg/kg. Reversible hepatorenal toxicity at 4000 mg/kg. | [4] |
| Rat | Not Specified | Not Specified | 800-1600 mg/kg (Baicalin) | Potential risk of nephrotoxicity at high doses. | [8] |
| Human | Single Dose | Oral | 100-2800 mg | Well-tolerated with no evidence of liver or kidney toxicity. |[8] |
In Vivo Experimental Design & Workflow
A typical in vivo study workflow involves a stepwise progression from initial safety and pharmacokinetic assessments to efficacy evaluation in a disease model.
Caption: General workflow for in vivo this compound studies.
Detailed Experimental Protocols
The following are generalized protocols that should be adapted to specific research questions and institutional guidelines (IACUC).
Protocol 1: Subacute Oral Toxicity Study (Based on OECD 407)
-
Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of this compound following 28 days of oral administration.
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice (n=5-10/sex/group).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose Sodium - CMC-Na)[11]
-
Oral gavage needles
-
Standard laboratory equipment for clinical observations, body weight, and food consumption measurements.
-
-
Procedure:
-
Acclimatization: Acclimate animals for at least 7 days.
-
Group Allocation: Randomly assign animals to 4 groups: Vehicle control, Low-dose (e.g., 1000 mg/kg), Mid-dose (e.g., 2000 mg/kg), and High-dose (e.g., 4000 mg/kg)[4].
-
Administration: Administer this compound or vehicle via oral gavage once daily for 28 consecutive days[4]. Maintain a consistent time of day for dosing.
-
Clinical Observations: Conduct daily observations for signs of toxicity (changes in skin, fur, eyes, behavior, etc.). Record body weight daily and food intake weekly[4].
-
Terminal Procedures: At day 29, euthanize animals. Collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs (liver, kidneys, spleen, etc.) for histopathological examination.
-
-
Data Analysis: Analyze body weight, food consumption, clinical chemistry, hematology, and organ weight data using ANOVA. A pathologist should evaluate histopathology slides. The NOAEL is the highest dose at which no significant treatment-related adverse effects are observed[4].
Protocol 2: Pharmacokinetic (PK) Study
-
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of this compound.
-
Animal Model: Sprague-Dawley rats (cannulated, if possible, for serial blood sampling) or Monkeys (n=3-6/group)[9][10].
-
Materials:
-
Procedure:
-
Acclimatization & Fasting: Acclimate animals and fast them overnight before dosing (with free access to water).
-
Group Allocation:
-
Oral Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg).
-
Intravenous Group: Administer a lower dose of this compound (e.g., 10 mg/kg) via tail vein injection to determine absolute bioavailability[9].
-
-
Blood Sampling: Collect blood samples (approx. 200-250 µL) at specific time points. A typical schedule would be: pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[10].
-
Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound and its major metabolites (e.g., Baicalin) in plasma samples using a validated LC-MS/MS method[9].
-
-
Data Analysis: Use pharmacokinetic software (e.g., WINNONLIN) to calculate parameters from the plasma concentration-time curve[6]. Calculate absolute bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 3: Cancer Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo cancer model.
-
Animal Model: Immunocompromised mice (e.g., SCID or Nude mice) (n=8-10/group).
-
Materials:
-
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or media) into the flank of each mouse[13].
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: Volume = (Length x Width²) / 2.
-
Group Allocation: Once tumors reach the target size, randomize mice into treatment groups: Vehicle control, this compound low-dose (e.g., 20 mg/kg/day), and this compound high-dose (e.g., 40 mg/kg/day)[13].
-
Administration: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 21-28 days)[13][14].
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight loss exceeding 15-20% may indicate toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, qRT-PCR).
-
-
Data Analysis: Compare tumor growth curves and final tumor weights between groups using a repeated-measures ANOVA or t-test. Analyze biomarkers from excised tumors to investigate the mechanism of action.
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. Its anticancer effects, for instance, are often attributed to the inhibition of pro-survival pathways and the activation of apoptotic and autophagic pathways[2][15].
PI3K/Akt/mTOR Pathway
This is a central pathway regulating cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to reduced cancer cell viability and induction of apoptosis and autophagy[1][12].
Caption: this compound inhibits the pro-survival PI3K/Akt/mTOR pathway.
NF-κB and MAPK Inflammatory Pathways
This compound's potent anti-inflammatory effects are mediated through the suppression of key inflammatory signaling cascades, including the NF-κB and MAPK pathways. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6[16][17][18].
Caption: this compound suppresses the NF-κB and MAPK inflammatory pathways.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifaceted Role of this compound in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioavailability Enhancement of Baicalin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated neurobehavioral and organ-specific safety profiling of baicalin: acute/subacute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 7. Urinary Pharmacokinetics of this compound, Wogonin and Their Glycosides after Oral Administration of Scutellariae Radix in Humans [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic study of this compound after oral administration in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. The comprehensive study on the therapeutic effects of this compound for the treatment of COVID-19 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro effect of this compound on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and this compound through neuroinflammation regulation [frontiersin.org]
- 18. Therapeutic efficacy and anti-inflammatory mechanism of this compound on endometriosis progression in patient-derived cell line and mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Method for the Identification and Quantification of Baicalein and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baicalein, a flavonoid found in the roots of Scutellaria baicalensis, is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Understanding its metabolic fate is crucial for drug development and for elucidating its mechanism of action. This application note presents a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of this compound and its major metabolites in biological matrices. The protocol outlines procedures for sample preparation from plasma, urine, and feces, followed by optimized chromatographic separation and mass spectrometric detection.
Introduction
This compound undergoes extensive metabolism in vivo, primarily through glucuronidation, sulfation, methylation, and hydroxylation.[1][2][3] The resulting metabolites can have different biological activities and pharmacokinetic profiles compared to the parent compound. Therefore, a sensitive and selective analytical method is required to profile and quantify these metabolites. This LC-MS/MS method provides a high-throughput and reliable approach for comprehensive this compound metabolite analysis, supporting preclinical and clinical pharmacokinetic and pharmacodynamic studies.
Experimental Protocols
Sample Preparation
a) Plasma/Bile Sample Preparation: [4][5]
-
To 100 µL of plasma or bile, add 400 µL of a protein precipitation solution (e.g., methanol (B129727) or acetonitrile).
-
Add an internal standard (IS), such as luteolin, to each sample for quantification.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10:90 acetonitrile/water, v/v).[5]
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject an aliquot (e.g., 5-20 µL) of the supernatant into the LC-MS/MS system.[4][5]
b) Urine Sample Preparation: [6][7]
-
Thaw frozen urine samples at room temperature.
-
For analysis of conjugated metabolites, enzymatic hydrolysis may be required.[8][9]
-
To 1 mL of urine, add β-glucuronidase and/or sulfatase.
-
Incubate the mixture under optimized conditions (e.g., 37°C for a specified time).
-
-
Following hydrolysis (or for direct analysis), centrifuge the urine sample at 14,000 rpm for 10 minutes to remove particulates.
-
The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.[5]
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with methanol.
-
Evaporate the eluate and reconstitute as described for plasma samples.
-
c) Feces Sample Preparation: [10]
-
Homogenize fecal samples with a suitable buffer (e.g., phosphate-buffered saline).
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the complex matrix.
-
Follow the subsequent evaporation and reconstitution steps as outlined for plasma samples.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm) is commonly used.[4][11]
-
Mobile Phase: A gradient elution is typically employed using:
-
Solvent A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.[4][12][13]
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.[12][13]
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Example Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Mass Spectrometry Conditions
-
Ionization Source: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to detect a wider range of metabolites.[4]
-
Scan Mode:
-
Full Scan (MS1): To obtain the mass-to-charge ratio (m/z) of precursor ions.
-
Product Ion Scan (MS/MS or MS2): To generate fragmentation patterns for structural elucidation.
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For targeted quantification of known metabolites.[4][12]
-
-
Key Parameters:
-
Capillary Voltage: ~3-4 kV
-
Source Temperature: ~120-150°C
-
Desolvation Gas Temperature: ~350-450°C
-
Collision Gas: Argon
-
Collision Energy: Optimized for each analyte.
-
Example MRM Transitions: [4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 271.0 | 123.0 |
| Baicalin (B1667713) (this compound-7-O-glucuronide) | 447.0 | 271.0 |
| Luteolin (IS) | 287.0 | 135.0 |
Data Presentation
Identified Metabolites of this compound
The primary metabolic pathways for this compound involve conjugation with glucuronic acid and sulfate, as well as methylation and hydroxylation.[1][2][10] A total of 32 metabolites have been observed and characterized in rats.[1] In humans, seven conjugated metabolites have been identified, with this compound-7-O-sulfate and this compound-6-O-glucuronide-7-O-glucuronide being the most abundant.[2][3]
Table 1: Major Identified Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Pathway | Biological Matrix | Reference |
| M1 | This compound-7-O-glucuronide (Baicalin) | Glucuronidation | Plasma, Urine, Feces, Bile | [1][14] |
| M2 | This compound-6-O-glucuronide | Glucuronidation | Plasma, Urine | [15] |
| M3 | This compound-7-O-sulfate | Sulfation | Plasma, Urine | [2][3] |
| M4 | This compound-6-O-sulfate | Sulfation | Plasma | [8] |
| M5 | This compound-6,7-di-O-glucuronide | Glucuronidation | Plasma | [15] |
| M6 | Methyl-baicalein | Methylation | Plasma, Urine | [2] |
| M7 | Hydroxy-baicalein | Hydroxylation | Plasma, Urine | [1] |
| M8 | 7-methoxythis compound 6-O-glucuronide | Methylation, Glucuronidation | Plasma | [15] |
Quantitative Analysis
Quantitative data from various studies can be compiled to compare the relative abundance of this compound and its metabolites. After oral administration, this compound is extensively metabolized, with only a small fraction remaining as the parent compound in circulation.[2][3]
Table 2: Summary of Quantitative Pharmacokinetic Data for this compound and its Metabolites (Human Studies)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | % of Total Drug in Circulation | Reference |
| This compound | - | - | - | 5.65% | [2] |
| This compound-7-O-sulfate | - | - | - | Most abundant | [2][3] |
| This compound-6-O-glucuronide-7-O-glucuronide | - | - | - | Second most abundant | [2][3] |
Note: Specific quantitative values can vary significantly depending on the study design, dosage, and analytical method.
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Major metabolic pathways of this compound.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the identification and quantification of this compound and its metabolites. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are robust and can be adapted for various biological matrices. This methodology is a valuable tool for researchers in pharmacology, drug metabolism, and natural product chemistry, enabling a deeper understanding of the in vivo fate of this compound and its contribution to its overall pharmacological effects. The provided workflows and summary tables offer a clear guide for setting up and interpreting experiments aimed at this compound metabolite profiling.
References
- 1. Profiling and identification of the metabolites of baicalin and study on their tissue distribution in rats by ultra-high-performance liquid chromatography with linear ion trap-Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and high-throughput quantification of this compound and its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 6. biotage.com [biotage.com]
- 7. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. UPLC-Q-TOF/MS-based screening and identification of the main flavonoids and their metabolites in rat bile, urine and feces after oral administration of Scutellaria baicalensis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography with tandem mass spectrometry for the simultaneous determination of this compound, baicalin, oroxylin A and wogonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pulsus.com [pulsus.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Baicalein in Studying Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid derived from the root of Scutellaria baicalensis, has garnered significant interest for its diverse pharmacological activities, including its profound effects on mitochondrial function. Mitochondria, the powerhouses of the cell, are central to cellular bioenergetics, redox signaling, and apoptosis. Mitochondrial dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. This compound has emerged as a valuable chemical tool to investigate the intricacies of mitochondrial biology and as a potential therapeutic agent to counteract mitochondrial damage.
These application notes provide a comprehensive overview of the use of this compound in mitochondrial research. They include detailed protocols for key experiments, a summary of its quantitative effects on mitochondrial parameters, and a visualization of the signaling pathways it modulates.
Data Presentation: Quantitative Effects of this compound on Mitochondrial Function
The following tables summarize the reported quantitative effects of this compound on key mitochondrial functions across various experimental models. These tables are intended to provide a comparative overview to aid in experimental design.
Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line/Model | This compound Concentration | Treatment Time | Assay | Observed Effect | Reference |
| SH-SY5Y cells | 5-40 µM | 12 hours | JC-1 Assay | Prevention of MMP imbalance | [1] |
| MCF-7 cells | 50, 100 µM | 24 hours | JC-1 Assay | Dose-dependent collapse of ΔΨm | [2] |
| Gastric cancer cells | Not specified | Not specified | Not specified | Disruption of mitochondrial membrane potential in a dose-dependent manner | [1] |
| Rotenone rat model | 30, 100 mg/kg | 27 days | Not specified | Inhibited the loss of MMP | [1] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line/Model | This compound Concentration | Treatment Time | Assay | Observed Effect | Reference |
| Swiss albino mice (in vivo) | 12 mg/kg | 16 weeks | Not specified | Suppression of ROS | [1] |
| CHO cells | Not specified | Not specified | DCFH-DA | Scavenged intracellular ROS | [3] |
| SH-SY5Y cells | Not specified | Not specified | Not specified | Decreased production of ROS | |
| Rat brain mitochondria | IC50 = 6.32 ± 0.03 μM | Not specified | Not specified | Inhibited ROS production | |
| HL-1 cells | Not specified | 24 hours | DCFH-DA | Significantly reduced levels of ROS | [4] |
Table 3: Effect of this compound on ATP Synthesis
| Cell Line/Model | This compound Concentration | Treatment Time | Assay | Observed Effect | Reference |
| Rotenone rat model | 30, 100 mg/kg | 27 days | Not specified | Improved the production of ATP | [1] |
| Hair follicle dermal papilla cells | Not specified | Not specified | Not specified | Increases ATP levels | [5] |
Table 4: Effect of this compound on Mitochondrial Respiration
| Cell Line/Model | This compound Concentration | Treatment Time | Assay | Observed Effect | Reference |
| Rotenone rat model | 30, 100 mg/kg | 27 days | Not specified | Increased respiration control ratio (RCR) | [1] |
| Human neuronal-like NT2-N cells | Not specified | Not specified | Seahorse analysis | Increased oxygen consumption rate | [6] |
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways that regulate mitochondrial function, biogenesis, and quality control.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the impact of this compound on mitochondrial function.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1-5 x 10^4 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 5-100 µM) for the desired duration (e.g., 12-24 hours). Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM CCCP for 30 minutes).
-
JC-1 Staining:
-
Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of PBS or culture medium to each well for reading.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Red fluorescence (aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Caption: Workflow for JC-1 mitochondrial membrane potential assay.
Measurement of Intracellular ROS using DCFH-DA
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
Materials:
-
DCFH-DA
-
Cell culture medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density.
-
This compound Treatment: Treat cells with this compound for the desired time. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM H₂O₂ for 1 hour).
-
DCFH-DA Staining:
-
Prepare a 10-20 µM DCFH-DA working solution in serum-free medium.
-
Remove the treatment medium and wash cells with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm) or analyze by flow cytometry.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.
Measurement of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify cellular ATP levels. The light produced by the luciferase-luciferin reaction is directly proportional to the ATP concentration.
Materials:
-
ATP assay kit (containing luciferase, luciferin, and lysis buffer)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with this compound as described previously.
-
Cell Lysis:
-
Remove the culture medium.
-
Add the volume of lysis buffer recommended by the kit manufacturer to each well.
-
Incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
ATP Measurement:
-
Prepare the ATP detection reagent according to the kit's instructions.
-
Add the detection reagent to each well containing the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Generate an ATP standard curve to determine the absolute ATP concentration in each sample. Normalize the ATP levels of treated cells to the vehicle control.
Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol describes the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF assay medium
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.
-
This compound Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and start the Mito Stress Test protocol.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Caption: Workflow for Seahorse XF Mito Stress Test.
Western Blot Analysis of Mitochondrial-Related Proteins
This protocol is for the detection and quantification of proteins involved in mitochondrial signaling pathways (e.g., p-AMPK, PGC-1α, Nrf2, Drp1).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, then wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a versatile and potent modulator of mitochondrial function. Its ability to influence mitochondrial membrane potential, ROS production, ATP synthesis, and key signaling pathways makes it an invaluable tool for researchers studying mitochondrial biology and its role in health and disease. The protocols and data presented in these application notes are intended to facilitate the use of this compound as a chemical probe to unravel the complex mechanisms governing mitochondrial function and to explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Baicalein Concentration for In Vitro Experiments: A Technical Support Guide
Welcome to the technical support center for optimizing baicalein concentration in your in vitro experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in effectively utilizing this compound.
Troubleshooting Guide
Issue: Low or no observable effect of this compound in my cell culture.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound is highly cell-type dependent. What is effective in one cell line may not be in another.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and narrow down to find the IC50 or effective concentration for your desired outcome (e.g., cytotoxicity, inhibition of a specific pathway).
-
-
Possible Cause 2: Solubility Issues. this compound has low aqueous solubility, which can lead to precipitation in cell culture media and an inaccurate final concentration.[1][2][3][4]
-
Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695).[2][3] When diluting into your aqueous culture medium, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer.[2]
-
-
Possible Cause 3: Instability. this compound can be unstable in aqueous solutions, especially at neutral or basic pH and higher temperatures.[5][6]
-
Possible Cause 4: Cell Density and Proliferation Rate. The effectiveness of a compound can be influenced by the number of cells and their growth rate at the time of treatment.
-
Solution: Standardize your cell seeding density and ensure cells are in the exponential growth phase when applying this compound treatment.
-
Issue: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent this compound Preparation. Inconsistent dissolution or precipitation of this compound can lead to variations in the effective concentration.
-
Solution: Ensure your this compound stock solution is fully dissolved before each use. Vortex thoroughly and visually inspect for any precipitate. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Pipetting Errors. Small volumes of high-concentration stock solutions can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and consider performing serial dilutions to achieve the final desired concentrations, which can minimize errors associated with pipetting very small volumes.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: A common starting point for determining the optimal concentration of this compound is to test a range from 1 µM to 100 µM. However, the effective concentration can vary significantly depending on the cell line and the biological endpoint being measured. For example, IC50 values have been reported to range from as low as 4.7 µM in human T-lymphoid leukemia cells to 168.5 µM in multiple myeloma cells.[7]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents and store it at -20°C.[2] For long-term storage, this compound as a solid should be kept at -20°C and is stable for at least one year.[2]
Q3: What is the stability of this compound in cell culture medium?
A3: The stability of this compound is pH and temperature-dependent.[5][6] It is less stable in neutral to basic aqueous solutions and at higher temperatures.[5] It is advisable to prepare fresh working solutions from your stock for each experiment to ensure consistent results. Aqueous solutions of this compound are not recommended to be stored for more than one day.[2][3]
Q4: Can the solvent used to dissolve this compound affect my cells?
A4: Yes, organic solvents like DMSO and ethanol can have physiological effects on cells, even at low concentrations. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent used to dissolve this compound, to account for any solvent-induced effects. The final concentration of the organic solvent in the cell culture medium should typically be kept below 0.1%.
Q5: What are the primary signaling pathways affected by this compound?
A5: this compound has been shown to modulate a variety of signaling pathways involved in cancer, inflammation, and other cellular processes. Some of the key pathways include PI3K/Akt/mTOR, MAPK/ERK, NF-κB, JAK/STAT, and Wnt/β-catenin.[8][9][10] It can also induce apoptosis and autophagy and affect cell cycle progression.[8][9]
Data Presentation: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | Assay | Treatment Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | MTT | 24 | 95 ± 4.8 | [11] |
| MCF-7 | Breast Cancer | Cell Viability | 24 | 10 | [12] |
| MDA-MB-231 | Breast Cancer | Cell Viability | 24 | 30 | [12] |
| MDA-MB-231 | Breast Cancer | CCK8 | 24 | 28.54 | [13] |
| MDA-MB-231 | Breast Cancer | CCK8 | 48 | 23.05 | [13] |
| MDA-MB-231 | Breast Cancer | CCK8 | 72 | 17.35 | [13] |
| LNCaP | Prostate Cancer | Cell Growth | 72 | 13 | [14] |
| PC-3 | Prostate Cancer | Cell Viability | 72 | 25 | [14] |
| HL-60 | Leukemia | MTS | 48 | 40.5 | [14] |
| K562 | Leukemia | MTS | 48 | 84.8 | [14] |
| CEM | T-lymphoid Leukemia | Proliferation | - | 4.7 | [7] |
| RPMI 8226 | Multiple Myeloma | Proliferation | - | 168.5 | [7] |
| CA46 | Burkitt Lymphoma | Growth | - | 10 | [7] |
| HUVEC-ST | Endothelial | MTT | 24 | 115 ± 2.6 | [11] |
| Caco-2 | Colon Carcinoma | MTT | - | 332 µg/mL (~1228 µM) | [15][16] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
2. Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder, DMSO (or ethanol, DMF), sterile microcentrifuge tubes, appropriate cell culture medium.
-
Methodology:
-
Stock Solution (e.g., 50 mM in DMSO):
-
Weigh out the required amount of this compound powder (MW: 270.24 g/mol ).
-
Dissolve the powder in the appropriate volume of DMSO to achieve a 50 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
-
Mandatory Visualizations
References
- 1. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative research on stability of baicalin and this compound administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Therapeutic Potentials of Baicalin and Its Aglycone this compound for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Multifaceted Role of this compound in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Baicalin and this compound Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Frontiers | Exploring the therapeutic potential and in vitro validation of baicalin for the treatment of triple-negative breast cancer [frontiersin.org]
- 14. Neothis compound, a flavonoid from the Scutellaria litwinowii Bornm. & Sint. ex Bornm. induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro potential modulation of baicalin and this compound on P-glycoprotein activity and expression in Caco-2 cells and rat gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Baicalein Stability and Degradation in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with baicalein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: My this compound concentrations are inconsistent across plasma samples. What could be the cause?
A1: Inconsistent this compound concentrations in plasma are often due to its instability. This compound is susceptible to degradation, which is influenced by factors such as pH, temperature, and enzymatic activity. The primary degradation pathway in plasma is believed to be oxidation-reduction reactions.[1][2] To ensure consistency, it is crucial to implement proper sample handling and storage procedures immediately upon collection.
Q2: What are the optimal storage conditions for plasma samples containing this compound?
A2: To minimize degradation, plasma samples should be acidified and stored at low temperatures. Specifically, acidifying the plasma to a pH of 3.0-4.0 can significantly stabilize this compound.[1] For long-term storage, freezing at -20°C is recommended.[3][4] It is also advisable to add an antioxidant, such as ascorbic acid (Vitamin C), to the samples before storage.[2][3]
Q3: Can freeze-thaw cycles affect the stability of this compound in my samples?
A3: Yes, repeated freeze-thaw cycles can lead to the degradation of this compound. It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles.[3] If repeated measurements are necessary from the same sample, fresh aliquots should be used for each analysis.
Q4: I am working with tissue homogenates. Are there specific considerations for this compound stability in these samples?
A4: In tissue homogenates, this compound can undergo hydrolysis and phase II metabolic pathways in addition to oxidation.[1] It has been observed that this compound is relatively more stable in tissues homogenized with methanol (B129727).[1] Therefore, using methanol as the homogenization solvent can help to preserve the integrity of this compound in tissue samples.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Plasma and Urine Samples
Symptoms:
-
Low or undetectable levels of this compound shortly after sample collection.
-
High variability in results from the same sample analyzed at different time points.
Possible Causes:
-
pH-dependent degradation: this compound is unstable in neutral to basic conditions (pH > 6.8), which are typical for plasma and urine.[3]
-
Oxidation: The presence of oxidative enzymes and reactive oxygen species in biological matrices can lead to the rapid degradation of this compound.[1][2]
-
Elevated Temperature: Higher temperatures accelerate the degradation process.[3][4]
Solutions:
-
Immediate Acidification: Adjust the pH of the plasma or urine sample to 2.0-4.5 immediately after collection using hydrochloric acid.[2][3]
-
Add Antioxidants: Supplement samples with an antioxidant like ascorbic acid (Vitamin C).[2][3]
-
Maintain Low Temperatures: Process samples on ice and store them at 4°C for short-term storage or at -20°C for long-term storage.[3][4]
Issue: Poor Recovery of this compound During Sample Extraction
Symptoms:
-
Consistently low this compound concentrations in extracted samples compared to spiked controls.
Possible Causes:
-
Degradation during extraction: The extraction process itself might expose this compound to unfavorable conditions (e.g., neutral pH, room temperature for extended periods).
-
Inappropriate solvent: The choice of extraction solvent may not be optimal for this compound stability.
Solutions:
-
Acidify before extraction: Ensure the biological matrix is acidified before proceeding with the extraction protocol.
-
Use appropriate solvents: Methanol has been shown to be a suitable solvent for homogenizing tissues and can help maintain this compound stability.[1]
-
Minimize processing time: Perform the extraction procedure as quickly as possible and at low temperatures to reduce the chance of degradation.
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following tables summarize the degradation half-life (t1/2) of this compound under various conditions.
Table 1: Effect of pH on the Half-Life (t1/2) of this compound in Aqueous Buffer at Ambient Temperature
| pH | Half-Life (t1/2) in hours |
| 2.0 | 130.8 |
| 3.0 | 88.5 |
| 4.5 | 68.4 |
| 6.8 | 2.63 |
| 7.4 | 0.92 |
| 9.0 | 0.31 |
Data sourced from a study on the comparative stability of baicalin (B1667713) and this compound.[3][5]
Table 2: Effect of Temperature on the Stability of this compound in Phosphate Buffer (pH 7.4)
| Temperature (°C) | Stability |
| 4 | Relatively Stable |
| 25 | Degradation Observed |
| 40 | Significant Degradation |
Qualitative summary based on multiple studies indicating temperature-dependent degradation.[3][4]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Biological Samples
This protocol outlines a general procedure for assessing the stability of this compound in biological matrices such as plasma, urine, and tissue homogenates.
Materials:
-
Biological matrix (plasma, urine, or tissue homogenate)
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Ascorbic acid (Vitamin C)
-
Internal standard
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Incubation:
-
Sample Processing:
-
Add the internal standard to the samples.
-
Perform protein precipitation or liquid-liquid extraction to isolate this compound.
-
-
Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method.
-
Calculate the remaining percentage of this compound by comparing the peak area ratio of this compound to the internal standard in the test samples against a freshly prepared control sample.
-
Visualizations
This compound Degradation and Stabilization Workflow
Caption: Workflow for handling biological samples to ensure this compound stability.
Key Factors Influencing this compound Degradation
Caption: Factors influencing the stability and degradation of this compound.
In Vivo Metabolism of Baicalin and this compound
Caption: Simplified metabolic pathway of orally administered baicalin.
References
- 1. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study on stability of baicalin and this compound in Rat plasma by HPLC-ECD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative research on stability of baicalin and this compound administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative research on stability of baicalin and this compound administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Challenges in Baicalein Oral Bioavailability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral bioavailability of Baicalein.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound oral bioavailability experiments.
Q1: Why is the oral bioavailability of my this compound formulation unexpectedly low?
A1: Low oral bioavailability of this compound is a frequently observed challenge and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[1] Its poor water solubility (approximately 16.82 µg/mL) can significantly limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][3]
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in both the intestines and the liver.[4] The primary metabolic pathway is glucuronidation, where UDP-glucuronosyltransferases (UGTs) convert this compound to its less permeable glucuronide metabolites, such as Baicalin (B1667713).[5]
-
Efflux by Transporters: this compound and its glucuronidated metabolites are substrates for various efflux transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP).[4][5] These transporters actively pump the compounds out of the enterocytes and back into the intestinal lumen, further reducing net absorption.[6][7]
Troubleshooting:
-
Improve Solubility: Consider formulation strategies such as nanocrystals, cocrystals with excipients like theophylline, amorphous solid dispersions, or nanoemulsions to enhance the dissolution rate of this compound.[1][2][8]
-
Inhibit Metabolism: Co-administration with inhibitors of UGTs could potentially increase this compound's bioavailability. However, this approach requires careful investigation to avoid potential drug-drug interactions.
-
Modulate Efflux Transporters: The use of excipients that inhibit MRP2 and BCRP could reduce the efflux of this compound and its metabolites, thereby improving absorption.[5]
Q2: I am observing a significant conversion of this compound to Baicalin in my in vivo study. Is this expected?
A2: Yes, this is an expected and well-documented phenomenon. After oral administration, this compound is extensively metabolized to Baicalin (its 7-O-glucuronide) in the enterocytes and the liver.[5] In fact, after oral administration of this compound, Baicalin is often the major component found in systemic circulation. This biotransformation is a key factor contributing to the overall pharmacokinetic profile of this compound.
Q3: My in vitro Caco-2 permeability results for this compound are not correlating well with my in vivo data. What could be the reason?
A3: Discrepancies between in vitro Caco-2 permeability and in vivo bioavailability of this compound can arise from several factors not fully recapitulated in the Caco-2 model:
-
Metabolism: While Caco-2 cells express some metabolic enzymes, the extent of glucuronidation of this compound might be lower than what occurs in the human small intestine and liver.
-
Efflux Transporters: The expression levels of efflux transporters like MRP2 and BCRP in Caco-2 cells may differ from those in vivo, affecting the accuracy of efflux prediction.
-
Role of Gut Microbiota: Intestinal microbiota can hydrolyze Baicalin back to this compound, creating a complex interplay that is absent in the sterile Caco-2 model.
-
Dissolution Rate: The Caco-2 assay typically uses a solubilized form of the compound. If your in vivo formulation has dissolution-limited absorption, this will not be captured in the standard permeability assay.
Troubleshooting:
-
Use Metabolically Competent Cells: Consider using co-cultures of Caco-2 cells with hepatocytes or other cell lines that have higher metabolic capacity.
-
Quantify Metabolites: Analyze both the apical and basolateral compartments for this compound and its glucuronide metabolites to better understand the extent of metabolism and efflux.
-
Consider Formulation Effects: If poor solubility is suspected, perform dissolution studies and consider using a formulation that enhances solubility in your in vivo experiments.
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Physicochemical and Biopharmaceutical Properties of this compound
| Parameter | Value | Reference |
| BCS Class | II | [1] |
| Aqueous Solubility | 16.82 µg/mL | [2][3] |
| Permeability (Papp) | 1.7 x 10⁻⁵ cm/s | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability | Reference |
| Coarse Powder | 50 mg/kg | 0.45 ± 0.12 | 0.5 | 1.23 ± 0.34 | - | [2] |
| This compound-Theophylline Cocrystal | 50 mg/kg | 2.15 ± 0.58 | 0.25 | 7.21 ± 1.89 | 5.86-fold increase | [2] |
| Amorphous Solid Dispersion (2:8) | 100 mg/kg | 5.20 ± 0.82 | - | 17.03 ± 0.67 | 2.64-fold increase | [8] |
| Nanocrystal | 50 mg/kg | - | - | - | 1.67-fold increase |
III. Experimental Protocols
This section provides detailed methodologies for key experiments in this compound oral bioavailability studies.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in an aqueous medium.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound powder to a known volume of PBS (e.g., 10 mg in 1 mL) in a sealed vial.
-
Incubate the vials in a shaking incubator at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with the mobile phase used for HPLC analysis.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
In Vitro Permeability Assessment (Caco-2 Cell Monolayer Assay)
Objective: To evaluate the intestinal permeability of this compound and assess its potential for being a substrate of efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
-
Wash the monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the this compound solution in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution in transport buffer to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
Sprague-Dawley rats
-
This compound formulation for oral gavage
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
HPLC system with UV or MS detector
Procedure:
-
Fast the rats overnight before the experiment with free access to water.
-
Administer the this compound formulation to the rats via oral gavage at the desired dose.
-
Collect blood samples (e.g., from the tail vein or jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into anticoagulant-containing tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to extract this compound and its metabolites from the plasma.
-
Analysis: Analyze the concentration of this compound (and Baicalin, if desired) in the processed plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability (if an intravenous dose group is included).
IV. Visualizations
This section provides diagrams to illustrate key concepts in this compound oral bioavailability studies.
References
- 1. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 2. High-performance liquid chromatographic method for simultaneous determination of this compound and this compound 7-glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC with electrochemical detection to examine the pharmacokinetics of baicalin and this compound in rat plasma after oral administration of a Kampo medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Pharmacokinetics of this compound, baicalin and wogonin after oral administration of a standardized extract of Scutellaria baicalensis, PF-2405 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Safety, tolerability, and pharmacokinetics of oral this compound tablets in healthy Chinese subjects: A single‐center, randomized, double‐blind, placebo‐controlled multiple‐ascending‐dose study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Baicalein Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of baicalein precipitation in cell culture media.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in an organic solvent to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," occurs because this compound, a hydrophobic compound, is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent is diluted.[1] The key is to maintain this compound concentration below its solubility limit in the final culture medium.
Recommended Solutions:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration can help keep the compound in solution. A key technique is to add the compound stock solution directly to the media with rapid mixing to avoid localized high concentrations that can trigger precipitation.[2]
-
Use Pre-warmed Media: Always use cell culture media pre-warmed to 37°C. Adding this compound to cold media can decrease its solubility.[1]
-
Control Final Solvent Concentration: While solvents like DMSO are necessary to dissolve this compound, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Keep the final solvent concentration in the culture medium, ideally below 0.1%, and always under 0.5%.[1]
-
Reduce Final this compound Concentration: The final concentration of this compound in the media may be exceeding its aqueous solubility limit. Try lowering the final working concentration.
Issue 2: this compound Precipitates After a Few Hours or Days in the Incubator
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can be caused by several factors related to the stability of this compound and the conditions within the incubator. This compound's stability is known to be pH and temperature-dependent.[3][4]
Recommended Solutions:
-
Monitor and Control Media pH: The pH of the culture medium can change over time due to cellular metabolism. This compound is more stable in acidic conditions.[3][4] If you observe a pH shift, consider more frequent media changes or using a different buffering system.
-
Maintain Stable Temperature: Repeatedly removing culture vessels from the incubator can cause temperature fluctuations, which may affect this compound's solubility.[1] Minimize the time that culture vessels are outside the incubator.
-
Prevent Evaporation: Evaporation of media in long-term cultures can concentrate all components, including this compound, potentially exceeding its solubility limit.[5] Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.
-
Consider Stability in Solution: Aqueous solutions of this compound are not recommended for storage for more than one day.[6][7] Prepare fresh solutions for each experiment. The addition of antioxidants like Vitamin C has been shown to improve the stability of this compound in aqueous solutions.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving this compound.[6] Ethanol and dimethylformamide (DMF) are also viable options.[6][7] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (ideally below 0.1%) to avoid cytotoxicity.[1]
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound varies significantly depending on the solvent.
| Solvent | Approximate Solubility |
| DMSO | 28 mg/mL[6][7] |
| Dimethyl formamide (B127407) (DMF) | 52 mg/mL[6][7] |
| Ethanol | 1.3 mg/mL[6][7] |
| PBS (pH 7.2) | ~0.09 mg/mL[7] |
| Water | ~67.03 µg/mL[10] |
Q3: Can I use solubility enhancers to prevent this compound precipitation?
A3: Yes, solubility enhancers can be effective. Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin, are cyclic oligosaccharides that can encapsulate hydrophobic drugs like this compound, increasing their aqueous solubility.[10][11] Studies have shown that γ-cyclodextrin can increase this compound's solubility approximately 5-fold.[10] The proteins in fetal bovine serum (FBS), such as albumin, can also bind to this compound and help keep it in solution.[2]
Q4: Is it recommended to filter out the precipitate from my media?
A4: Filtering is generally not recommended as a solution for precipitation. Filtering will remove the precipitated this compound, leading to an unknown and lower final concentration of the compound in your experiment, which will affect the accuracy and reproducibility of your results. The better approach is to address the root cause of the precipitation.[2]
Q5: How should I prepare my this compound stock solution and working solutions?
A5: Here is a recommended protocol for preparing this compound solutions for cell culture experiments.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. This compound as a solid is stable for at least one year at -20°C.[6]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1]
-
To minimize the risk of precipitation, first, dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.
-
-
Prepare the Final Working Solution:
-
Perform a serial dilution from your stock or intermediate solution into pre-warmed cell culture medium to achieve your desired final concentration.[1]
-
Add the this compound solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.[1]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathways and Workflows
Below are diagrams illustrating a general troubleshooting workflow for this compound precipitation and some of the key signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Therapeutic Effects and Molecular Mechanisms of Baicalin [mdpi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. [Study on stability of baicalin and this compound in Rat plasma by HPLC-ECD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of solubility and dissolution rate of this compound, wogonin and oroxylin A extracted from Radix scutellariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Dissolution Rate of Baicalein Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Baicalein formulations with enhanced dissolution rates.
Frequently Asked Questions (FAQs)
Q1: Why is the dissolution rate of pure this compound low?
A1: this compound, a promising flavonoid, exhibits poor water solubility (approximately 0.13 mg/mL), which is a primary reason for its low dissolution rate.[1] This characteristic is attributed to its crystalline structure and molecular properties that hinder its interaction with aqueous media.[2][3] Consequently, its oral bioavailability is limited, restricting its therapeutic applications.[1][4][5]
Q2: What are the main strategies to enhance the dissolution rate of this compound?
A2: Several techniques have been successfully employed to improve the dissolution rate and oral bioavailability of this compound. The most common and effective strategies include:
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix.[1][5][6][7][8] This prevents recrystallization and enhances wettability.
-
Co-crystals: Engineering new crystalline structures of this compound with a co-former (e.g., caffeine, nicotinamide).[4][9][10][11][12] This alters the crystal lattice energy, leading to improved solubility and dissolution.
-
Nanoparticles/Nanosuspensions: Reducing the particle size of this compound to the nanometer range.[3][4] This increases the surface area-to-volume ratio, thereby accelerating the dissolution process.[3]
-
Inclusion Complexes: Encapsulating this compound molecules within cyclodextrin (B1172386) cavities to form inclusion complexes, which enhances its solubility in water.[13]
Q3: Which excipients are commonly used for this compound solid dispersions?
A3: A variety of polymers have been investigated as carriers for this compound solid dispersions. Some of the most effective include:
-
Pluronic F68: A non-ionic surfactant that improves wetting and local solubilization.[1][8]
-
Povidone K-30 (PVP K-30): A hydrophilic polymer that has been shown to significantly increase the solubility of this compound.[6]
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer): An amorphous carrier that can form stable amorphous solid dispersions with this compound.[2][5]
-
Hydroxypropylmethylcellulose (HPMC): A commonly used carrier in solid dispersion formulations.[1]
Q4: How do co-crystals improve this compound's dissolution compared to simple physical mixtures?
A4: Co-crystals are new solid-state structures where this compound and a co-former are held together by non-covalent bonds in a specific stoichiometric ratio. This arrangement creates a unique crystal lattice with different physicochemical properties than the individual components or a simple physical mixture. The altered crystal energy in co-crystals often leads to a significant increase in dissolution rate and apparent solubility, which is not typically observed in physical mixtures where the components exist as separate crystalline phases.[9][10][11]
Troubleshooting Guides
Issue 1: Low Dissolution Rate from a Newly Developed Solid Dispersion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Amorphization | Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[1][5][8] | PXRD should show a halo pattern with no sharp peaks characteristic of crystalline this compound. DSC should show a single glass transition temperature (Tg) and the absence of a melting endotherm for this compound. |
| Recrystallization During Storage | Store the solid dispersion under controlled temperature and low humidity conditions. Re-analyze with PXRD and DSC after a stability study period.[1][8] | The amorphous state should be maintained over time, indicating physical stability. |
| Inadequate Carrier to Drug Ratio | Prepare solid dispersions with increasing ratios of the carrier (e.g., 1:1, 1:2, 1:4 this compound to carrier).[1] | An increased carrier ratio generally leads to a higher dissolution rate.[1] |
| Poor Wetting of the Formulation | Incorporate a hydrophilic carrier like Pluronic F68 or PVP K-30 in your formulation.[1][6] | Improved wetting will facilitate faster dissolution of the drug from the carrier matrix. |
| Incorrect Preparation Method | Compare different preparation methods such as solvent evaporation and spray freeze-drying. The spray freeze-drying method has been shown to be more effective in producing amorphous solid dispersions of this compound.[1][8] | A more suitable preparation method will result in a more uniform and stable amorphous dispersion with a higher dissolution rate. |
Issue 2: High Variability in Dissolution Testing Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Apparatus Setup | Ensure that the dissolution apparatus (e.g., USP Apparatus 1 or 2) is properly calibrated. The vessel, basket/paddle height, and rotational speed must be consistent for all tests.[14] | Consistent and reproducible dissolution profiles. |
| Presence of Dissolved Gases in the Medium | Deaerate the dissolution medium before each experiment. This can be done by gentle heating, vacuum filtration, or sparging with helium.[15] | Reduced formation of air bubbles on the dosage form and apparatus, leading to more consistent results. |
| Inadequate Mixing of Dissolution Medium | If preparing the medium from concentrates or solid reagents, ensure complete dissolution and uniform mixing before use.[16] | A homogenous dissolution medium will provide a consistent environment for drug release. |
| pH Fluctuation of the Medium | Verify the pH of the dissolution medium before and after the experiment to ensure it remains within the specified range. Use buffers with adequate capacity.[17] | A stable pH ensures that the solubility of this compound does not change during the test, leading to more reliable results. |
Data on Enhanced Dissolution and Bioavailability
The following tables summarize quantitative data from various studies on enhancing this compound's dissolution and bioavailability.
Table 1: In Vitro Dissolution Enhancement of this compound Formulations
| Formulation Type | Carrier/Co-former | Drug:Carrier Ratio | Dissolution Medium | % Drug Released (Time) | Fold Increase vs. Pure this compound | Reference |
| Solid Dispersion (SFD) | Pluronic F68 | 1:4 | Water | ~81% (120 min) | ~33.8 | [1] |
| Solid Dispersion (SE) | Pluronic F68 | 1:4 | Water | Similar to physical mixture | - | [1] |
| Solid Dispersion | PVP K-30 | - | pH 6.8 buffer | ~100% | - | [6] |
| Amorphous Solid Dispersion | Soluplus® | 2:8 | - | 52.67% (600 min) | 7.84 | [2][5] |
| Nano-cocrystal | Nicotinamide | - | FaSSIF-V2 | 55.90% (360 min) | 2.17 | [4] |
| Cocrystal | Caffeine | - | pH 2.0 buffer + 0.5% Tween 80 | Faster initial rate | - | [11] |
SFD: Spray Freeze Drying; SE: Solvent Evaporation; FaSSIF: Fasted State Simulated Intestinal Fluid
Table 2: In Vivo Bioavailability Enhancement of this compound Formulations
| Formulation Type | Carrier/Co-former | Animal Model | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Solid Dispersion (SFD) | Pluronic F68 | Rats | 3.6 | 2.3 | [1] |
| Amorphous Solid Dispersion | Soluplus® | Chickens | 1.91 | 2.64 | [2][5] |
| Nano-cocrystal | Nicotinamide | Rats | - | 6.02 | [4] |
| Cocrystal | Nicotinamide | Rats | 2.49 | 2.80 | [10] |
| Cocrystal | Caffeine | Rats | - | 4.1 | [11][18] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve
Experimental Protocols
Protocol 1: Preparation of this compound-Pluronic F68 Solid Dispersion by Spray Freeze-Drying (SFD)
-
Solution Preparation:
-
Dissolve this compound in a cosolvent system of ethanol (B145695) and n-butyl alcohol (20:30 v/v) to a final concentration of 3 mg/mL.
-
Dissolve Pluronic F68 in water to achieve the desired drug-to-carrier ratio (e.g., for a 1:4 ratio, prepare a 12 mg/mL solution).
-
Mix the this compound solution and the Pluronic F68 solution at a 50:50 (v/v) ratio.[1]
-
-
Spray Freeze-Drying Process:
-
Atomize the resulting solution above the surface of liquid nitrogen to produce instantaneously frozen microparticles.
-
Collect the frozen microparticles.
-
-
Lyophilization:
-
Subject the collected frozen microparticles to lyophilization to remove the frozen solvents.
-
The resulting product is a dry powder of the this compound solid dispersion.
-
-
Characterization:
Protocol 2: In Vitro Dissolution Testing (General Protocol)
-
Apparatus Setup:
-
Medium Preparation:
-
Prepare 900 mL of the desired dissolution medium (e.g., water, pH 6.8 phosphate (B84403) buffer).[15]
-
Deaerate the medium prior to use.[15]
-
-
Dissolution Test:
-
Place a weighed amount of the this compound formulation into each dissolution vessel.
-
Start the apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
-
Visualizations
Caption: Experimental workflow for this compound solid dispersion.
References
- 1. Comparison of Spray Freeze Drying and the Solvent Evaporation Method for Preparing Solid Dispersions of this compound with Pluronic F68 to Improve Dissolution and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound amorphous solid dispersion to enhance the dissolution and bioavailability and effects on growth performance, meat quality, antioxidant capacity and intestinal flora in Taihang chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A nano-cocrystal strategy to improve the dissolution rate and oral bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound amorphous solid dispersion to enhance the dissolution and bioavailability and effects on growth performance, meat quality, antioxidant capacity and intestinal flora in Taihang chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of solubility and dissolution rate of this compound, wogonin and oroxylin A extracted from Radix scutellariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparison of spray freeze drying and the solvent evaporation method for preparing solid dispersions of this compound with Pluronic F68 to improve dissolution and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-nicotinamide cocrystal with enhanced solubility, dissolution, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and characterization of inclusion complexes formed between this compound and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. layloff.net [layloff.net]
- 15. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. japsonline.com [japsonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Baicalein's Poor Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges associated with Baicalein's poor water solubility.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic water solubility of this compound?
This compound is known for its very low water solubility, which limits its therapeutic applications and oral bioavailability.[1] The reported aqueous solubility of this compound is approximately 16.82 µg/mL.[2] Another source indicates a solubility of about 0.09 mg/mL in PBS (pH 7.2).[3]
Q2: Why is overcoming this compound's poor water solubility important for research?
Enhancing the water solubility of this compound is crucial for:
-
Improving Bioavailability: Increased solubility often leads to better absorption in the gastrointestinal tract, thereby enhancing the bioavailability and therapeutic efficacy of orally administered this compound.[1]
-
Facilitating In Vitro Experiments: Higher solubility allows for the preparation of more concentrated stock solutions, which is essential for conducting various cell-based assays and other in vitro studies without the use of potentially confounding organic solvents.
-
Enabling Formulation Development: For the development of parenteral and other liquid dosage forms, adequate water solubility is a prerequisite.
Q3: What are the primary strategies to enhance this compound's water solubility?
The main approaches to improve the aqueous solubility of this compound include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to improved dissolution and solubility.
-
Cocrystallization: Forming a cocrystal of this compound with a highly soluble coformer can alter the crystal lattice and improve its dissolution properties.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and experimental protocols for the most common techniques used to improve this compound's solubility.
Strategy 1: Solid Dispersions
Common Issues & Troubleshooting
-
Issue: Low drug loading in the solid dispersion.
-
Solution: Optimize the drug-to-carrier ratio. While higher carrier content can improve solubility, it reduces the drug load. Experiment with different ratios (e.g., 1:1, 1:2, 1:4) to find a balance between solubility enhancement and drug loading.
-
-
Issue: Recrystallization of this compound during preparation or storage.
-
Solution: Ensure the complete removal of the solvent during the evaporation step. Store the solid dispersion in a desiccator to prevent moisture-induced crystallization. Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound.
-
-
Issue: Poor dissolution enhancement.
Experimental Protocol: Solid Dispersion by Solvent Evaporation
-
Preparation of Solutions:
-
Dissolve a specific amount of this compound in a suitable organic solvent (e.g., a cosolvent mixture of ethanol (B145695) and n-butyl alcohol at a 20:30 v/v ratio) to a final concentration of 3 mg/mL.[4]
-
In a separate container, dissolve the hydrophilic carrier (e.g., Pluronic F68 or PVP K40) in water at a concentration that will yield the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:4 w/w).[4]
-
-
Mixing:
-
Mix the this compound solution and the carrier solution. A cosolvent/water ratio of 50:50 (v/v) can be used.[4]
-
-
Solvent Evaporation:
-
Evaporate the solvent from the mixture using a rotary evaporator or by continuous stirring on a hot plate until a dry solid is formed.[5]
-
-
Drying and Pulverization:
-
To remove any residual solvent, place the solid dispersion in a desiccator for at least 24 hours.[5]
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
-
Characterization:
-
Confirm the amorphous state of this compound in the solid dispersion using PXRD and DSC.
-
Evaluate the dissolution rate of the solid dispersion compared to pure this compound.
-
Strategy 3: Nanoparticle Formulation
Common Issues & Troubleshooting
-
Issue: Large or inconsistent particle size.
-
Solution: Optimize the homogenization speed and duration. The concentration of the surfactant (e.g., PVA) is also critical for stabilizing the nanoparticles and preventing aggregation.
-
-
Issue: Low encapsulation efficiency.
-
Solution: Adjust the drug-to-polymer ratio. The choice of organic solvent and the rate of its addition to the aqueous phase can also influence encapsulation.
-
-
Issue: Aggregation of nanoparticles upon storage.
-
Solution: Ensure the nanoparticles have a sufficient zeta potential (typically > |30| mV) for electrostatic stabilization. Lyophilization with a cryoprotectant can also improve long-term stability.
-
Experimental Protocol: Nanoparticles by Emulsification-Solvent Evaporation
-
Organic Phase Preparation:
-
Dissolve the polymer (e.g., PLGA) in a suitable volatile organic solvent like dichloromethane. [6] * Dissolve or suspend this compound in the polymer solution with gentle stirring. [6]2. Emulsification:
-
Prepare an aqueous phase containing a surfactant (e.g., PVA). [6] * Add the organic phase to the aqueous phase under high-speed stirring or homogenization to form an oil-in-water (o/w) emulsion. [6]3. Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion by stirring at room temperature or under reduced pressure. This will cause the polymer to precipitate and form solid nanoparticles. [6]4. Washing and Collection:
-
Collect the nanoparticles by centrifugation. [6] * Wash the collected nanoparticles with distilled water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing steps as needed. [6]5. Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading capacity.
-
Strategy 4: Cocrystallization
Common Issues & Troubleshooting
-
Issue: Failure to form cocrystals.
-
Solution: Screen different coformers. Theophylline and nicotinamide (B372718) have been shown to form cocrystals with this compound. [2][7]The choice of solvent is also critical; ensure that both this compound and the coformer are soluble in the selected solvent.
-
-
Issue: Formation of a physical mixture instead of cocrystals.
-
Solution: Confirm cocrystal formation using PXRD, DSC, and FT-IR spectroscopy. The diffraction pattern and thermal profile of a cocrystal will be distinct from those of the individual components and their physical mixture.
-
-
Issue: Low yield of cocrystals.
-
Solution: Optimize the stoichiometry of this compound and the coformer. The rate of solvent evaporation can also influence the yield and quality of the cocrystals.
-
Experimental Protocol: Cocrystal Formation by Solvent Evaporation
-
Solution Preparation:
-
Dissolve equimolar amounts of this compound and a suitable coformer (e.g., theophylline) in a common solvent or a solvent mixture where both are soluble.
-
-
Crystallization:
-
Allow the solvent to evaporate slowly at room temperature.
-
-
Collection and Drying:
-
Collect the resulting crystals by filtration.
-
Dry the crystals under vacuum.
-
-
Characterization:
-
Confirm the formation of cocrystals using PXRD, DSC, and FT-IR.
-
Evaluate the solubility and dissolution rate of the cocrystals compared to pure this compound.
-
Quantitative Data Summary
The following tables summarize the reported improvements in this compound's solubility and dissolution using various techniques.
Table 1: Solubility Enhancement of this compound and Baicalin
| Formulation Method | Carrier/Coformer | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Fold Increase | Reference |
| This compound | |||||
| Cocrystal | Theophylline | 16.82 | - | Dissolution rate increased 2.2-7.1 fold | [2] |
| Inclusion Complex | HP-β-CD | - | 147.38 | - | [8] |
| Baicalin | |||||
| Inclusion Complex | γ-Cyclodextrin | 67.03 | 366.64 | 5.47 | [9][10] |
| Inclusion Complex | RAMEB-CD | 67.03 | - | 2.88 | [9] |
| Inclusion Complex | SBE-β-CD | 67.03 | - | 2.55 | [9] |
| Inclusion Complex | HP-β-CD | 67.03 | - | 1.59 | [9] |
| Solid Dispersion | PVP | - | - | Dissolution rate increased 9.4 fold | [11] |
Note: Data for Baicalin, the glycoside of this compound, is included to demonstrate the potential of these methods for this class of compounds.
This compound and Cellular Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for interpreting experimental results.
PI3K/Akt Signaling Pathway
This compound can inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, this compound can suppress cell proliferation and induce apoptosis. [12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. A strategy to improve the oral availability of this compound: The this compound-theophylline cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Comparison of Spray Freeze Drying and the Solvent Evaporation Method for Preparing Solid Dispersions of this compound with Pluronic F68 to Improve Dissolution and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. SOP for Emulsification-Solvent Evaporation Technique in Nanoparticle Formulations – SOP Guide for Pharma [pharmasop.in]
- 7. This compound-nicotinamide cocrystal with enhanced solubility, dissolution, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Multifaceted Role of this compound in Cancer Management through Modulation of Cell Signalling Pathways | MDPI [mdpi.com]
- 12. Baicalin Targets HSP70/90 to Regulate PKR/PI3K/AKT/eNOS Signaling Pathways [mdpi.com]
- 13. researchgate.net [researchgate.net]
Preventing Baicalein degradation during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Baicalein during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound degradation is primarily influenced by pH, temperature, light, and oxidative conditions. It is particularly unstable in neutral to alkaline aqueous solutions and at elevated temperatures.[1][2][3][4][5][6][7] Exposure to sunlight can also accelerate its degradation.[1][5][7]
Q2: How can I prevent this compound degradation in my samples?
A2: To minimize degradation, it is crucial to control the sample environment. Key preventive measures include:
-
pH Control: Maintain an acidic environment (pH 2.0-4.5) for aqueous samples.[1][3][5][7][8] For biological fluids like plasma and urine, acidification to a final pH of 3.0-4.0 is recommended.[2][4]
-
Temperature Control: Process and store samples at low temperatures, ideally at 4°C or below.[1][3][5][6][7][8]
-
Light Protection: Protect samples from light by using amber vials or by working in a dark environment.[1]
-
Use of Antioxidants: The addition of antioxidants, such as Vitamin C (ascorbic acid) or sodium sulfite (B76179) (Na₂SO₃), can effectively inhibit oxidative degradation.[1][3][5][6][7]
Q3: What are the common degradation products of this compound?
A3: The primary degradation process for this compound in biological fluids is an oxidation-reduction reaction.[2][4] While the specific degradation products of this compound are not extensively detailed in the provided search results, the degradation of its glycoside precursor, Baicalin (B1667713), has been studied, with one identified degradation product being negletein.[9]
Q4: Which analytical methods are best for quantifying this compound and its stability?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable methods for the determination of this compound.[10][11] These methods are often coupled with detectors such as Diode Array Detectors (DAD), Photodiode Array Detectors (PDA), or Mass Spectrometry (MS) for enhanced specificity and sensitivity.[10][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low this compound recovery in extracted samples. | Degradation during extraction due to inappropriate solvent pH or high temperature. | Use an acidic extraction solvent (e.g., methanol (B129727) with 0.1% formic acid). Perform extraction at a controlled, low temperature. |
| Inconsistent results between sample replicates. | Variable exposure to light or temperature fluctuations during processing. | Ensure all samples are processed under identical, controlled conditions. Use amber vials and work on a cold block or in a cold room. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Optimize sample preparation to minimize degradation by acidifying the sample, adding antioxidants, and maintaining low temperatures. Use LC-MS to identify the unknown peaks. |
| Loss of this compound during storage. | Inappropriate storage conditions (pH, temperature, light exposure). | Store samples in an acidic buffer (pH 2.0-4.5) at -20°C or below, protected from light.[5][7] For long-term stability, consider storing in an organic solvent like methanol.[2][4] |
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of pH on the Half-Life (t₁/₂) of this compound (25°C)
| pH | Half-Life (hours) |
| 2.0 | Stable for at least 24h |
| 3.0 | 88.5 |
| 4.5 | 68.4 |
| 6.8 | 2.63 |
| 7.4 | 0.92 |
| 9.0 | 0.31 |
| Data derived from studies on Baicalin, the glycoside of this compound, which shows similar degradation patterns for the aglycone.[6] |
Table 2: Effect of Temperature on the Degradation of this compound (pH 7.4)
| Temperature (°C) | Degradation Rate |
| 4 | Significantly slower degradation |
| 25 | Rapid degradation |
| 40 | Very rapid degradation |
| Qualitative summary indicating temperature-dependent degradation.[1][6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of this compound from Scutellaria baicalensis roots.
-
Sample Preparation: Grind the dried roots of Scutellaria baicalensis into a fine powder (particle size < 150 µm).[13]
-
Extraction:
-
Suspend the powdered material in an organic solvent such as methanol or ethanol.[14] For improved stability, use a slightly acidified solvent (e.g., methanol with 0.1% formic acid).
-
Perform the extraction using a suitable method such as ultrasound-assisted extraction (UAE) for 30-60 minutes or reflux extraction at a controlled temperature (e.g., 60°C).[15][16] A solid-to-liquid ratio of 1:10 to 1:25 (g/mL) is commonly used.[15]
-
-
Filtration and Concentration:
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
If necessary, concentrate the extract under reduced pressure at a low temperature (<40°C).
-
-
Storage: Store the final extract at -20°C in an amber vial.
Protocol 2: Preparation of Biological Samples (Plasma) for this compound Analysis
This protocol outlines the steps for preparing plasma samples for the quantification of this compound.
-
Sample Collection and Storage: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 4°C to separate the plasma. If not analyzed immediately, store the plasma at -80°C.
-
Acidification: Prior to protein precipitation, acidify the plasma sample by adding a small volume of a suitable acid (e.g., phosphoric acid or hydrochloric acid) to achieve a final pH of 3.0-4.0.[2][4]
-
Protein Precipitation:
-
Add 3 volumes of ice-cold acetonitrile (B52724) or methanol to 1 volume of the acidified plasma sample.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase solution suitable for your HPLC/UHPLC analysis.
-
-
Analysis: Inject the reconstituted sample into the HPLC/UHPLC system for quantification.
Visualizations
References
- 1. Comparative research on stability of baicalin and this compound administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical Profiling of Baicalin Along with the Development and Characterization of Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of baicalin in biological fluids in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative research on stability of baicalin and this compound administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of degradation behavior of baicalin during simulative blood sample processing with solid phase extraction technology and identification of the degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. The process of extracting this compound from baicalin. [greenskybio.com]
- 15. Baicalin: Natural Sources, Extraction Techniques, and Therapeutic Applications Against Bacterial Infections | MDPI [mdpi.com]
- 16. Baicalin: Natural Sources, Extraction Techniques, and Therapeutic Applications Against Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions for Baicalein stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of Baicalein stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1][2] The choice of solvent may depend on the specific requirements of your experiment and the desired stock concentration.
Q2: What are the solubilities of this compound in common organic solvents?
A2: The approximate solubilities of this compound are as follows:
For most cell-based assays, preparing a high-concentration stock in DMSO is a common practice.
Q3: How should I store the solid this compound compound?
A3: Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[2] It is also recommended to protect it from light.[3]
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: this compound stock solutions prepared in organic solvents like DMSO should be stored at -20°C.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Solutions in DMSO may be stored at -20°C for up to one week.[4]
Q5: Can I store this compound in aqueous solutions?
A5: It is not recommended to store this compound in aqueous solutions for more than one day.[1][2] this compound is sparingly soluble in aqueous buffers, and its stability is pH-dependent, with degradation increasing at neutral to alkaline pH.[5][6]
Troubleshooting Guide
Issue 1: My this compound stock solution has precipitated.
-
Potential Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, or the temperature of the solution may have decreased significantly. Precipitation can also occur if an organic stock solution is diluted into an aqueous buffer where this compound is less soluble.
-
Troubleshooting Steps:
-
Warm the solution: Gently warm the solution to 37°C to see if the precipitate redissolves.
-
Sonication: Use an ultrasonic bath to aid in dissolution.
-
Check pH: If working with an aqueous solution, ensure the pH is in the acidic range (pH 2.0-4.5) to improve stability.[5][6]
-
Consider a different solvent: If precipitation persists, you may need to prepare a new stock solution in a solvent with higher solubility, such as DMF.[1][2]
-
Issue 2: I am observing rapid degradation of this compound in my experiments.
-
Potential Cause: this compound degradation is pH- and temperature-dependent.[5][7] Exposure to neutral or alkaline pH, higher temperatures, and light can accelerate degradation.
-
Troubleshooting Steps:
-
Control pH: For aqueous buffers, maintain an acidic pH (below 4.5) to enhance stability.[5]
-
Control Temperature: Perform experiments at a controlled, lower temperature whenever possible. Store all solutions on ice when not in immediate use.
-
Add Antioxidants: The addition of antioxidants like Vitamin C can improve the stability of this compound in buffered aqueous solutions.[8]
-
Prepare Fresh Solutions: Prepare aqueous working solutions of this compound immediately before use.[2][9]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~1.3 mg/mL | [1][2] |
| DMSO | ~28 mg/mL | [1][2] |
| DMF | ~52 mg/mL | [1][2] |
| PBS (pH 7.2) | ~0.09 mg/mL | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [2] |
| Stock Solution in DMSO | -20°C | Up to 1 week | [4] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 100 µg/mL) in the desired buffer systems (e.g., phosphate (B84403) buffers at pH 2.0, 4.5, 7.4, and 9.0).
-
Incubation: Incubate the prepared solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).[5][6]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of each solution.
-
Reaction Quenching: Immediately mix the aliquot with a cold solution of methanol (B129727) containing an internal standard to stop any further degradation.[5]
-
HPLC Analysis:
-
Data Analysis: Quantify the peak area of this compound relative to the internal standard at each time point to determine the degradation rate.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | P450 (e.g. CYP2C9) inhibitor | xanthine oxidase inhibitor | CAS 491-67-8 | Buy 5,6,7-Trihydroxyflavone; Noroxylin; BaiKalein from Supplier InvivoChem [invivochem.com]
- 4. This compound CAS#: 491-67-8 [m.chemicalbook.com]
- 5. Comparative research on stability of baicalin and this compound administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative research on stability of baicalin and this compound administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Study on stability of baicalin and this compound in Rat plasma by HPLC-ECD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Autofluorescence Issues with Baicalein in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Baicalein-induced autofluorescence in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with this compound?
A1: Autofluorescence is the natural emission of light by certain molecules, like this compound, when they are excited by light, which is a fundamental aspect of fluorescence microscopy. This becomes a significant issue in imaging experiments because the autofluorescence from this compound can mask the specific signals from your fluorescent labels (e.g., fluorescently-tagged antibodies). This interference leads to a low signal-to-noise ratio, making it difficult to accurately detect and quantify the intended target.
Q2: What are the spectral properties of this compound's autofluorescence?
A2: this compound, a flavonoid, typically exhibits broad excitation and emission spectra. It is primarily excited by ultraviolet (UV) and blue light (approximately 350-480 nm) and emits light in the blue, green, and yellow regions of the spectrum (approximately 450-560 nm). The exact peak of absorption for this compound is around 270 nm.[1][2][3] The intensity and spectral characteristics of its autofluorescence can be influenced by environmental factors such as pH.[4]
Q3: Can the autofluorescence of this compound be completely eliminated?
A3: While complete elimination can be challenging, there are several effective methods to significantly reduce this compound's autofluorescence to a level where it no longer interferes with your specific signal. These methods include chemical quenching, photobleaching, and spectral unmixing. Often, a combination of these techniques provides the best results.
Q4: Are there alternatives to fluorescence microscopy for imaging this compound-treated samples?
A4: Yes, while fluorescence microscopy is a powerful tool, other techniques can provide information on the localization of molecules in this compound-treated samples without being affected by autofluorescence. These include mass spectrometry imaging, though this technology may not be as widely accessible.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during your microscopy experiments with this compound.
Problem 1: High background fluorescence is obscuring the signal from my fluorescent probe.
-
Possible Cause: Strong autofluorescence from this compound in your sample.
-
Solutions:
-
Optimize Fluorophore Selection: Switch to fluorophores that emit in the red or far-red region of the spectrum (e.g., Alexa Fluor 647, Cy5). This compound's autofluorescence is significantly lower in this range.
-
Chemical Quenching: Treat your samples with a chemical quenching agent like Sodium Borohydride (NaBH₄) or Sudan Black B (SBB).
-
Photobleaching: Intentionally expose your sample to high-intensity light before labeling to destroy the autofluorescent molecules.
-
Spectral Unmixing: If you have access to a confocal microscope with a spectral detector, you can computationally separate the broad emission spectrum of this compound from your specific fluorophore signal.
-
Problem 2: My chemical quenching agent is reducing my specific fluorescent signal.
-
Possible Cause: The quenching agent is not specific and is also affecting your fluorescent probe.
-
Solutions:
-
Optimize Quenching Protocol: Reduce the concentration of the quenching agent or the incubation time.
-
Change Quenching Agent: If you are using a broad-spectrum quencher, try a different one. For example, if you suspect lipofuscin-like autofluorescence in addition to this compound, Sudan Black B might be effective, but be aware it can introduce its own background in far-red channels.[4]
-
Apply Quencher Before Staining: Some quenching protocols, like with Sodium Borohydride, are performed after fixation but before antibody incubation.
-
Use a Commercial Kit: Consider using a commercial autofluorescence quenching kit, as they are often optimized to preserve specific signals.
-
Problem 3: After trying several methods, I still have a high background.
-
Possible Cause: Multiple sources of autofluorescence may be present in your sample, or the chosen methods are not suitable for your specific experimental conditions.
-
Solutions:
-
Combine Methods: A multi-pronged approach is often most effective. For instance, combine photobleaching with the use of a far-red fluorophore.
-
Control Experiments: Ensure you have the proper controls, including an unstained sample to assess the baseline autofluorescence and single-stained samples to check for bleed-through between channels.
-
Image Processing: Utilize background subtraction algorithms in your image analysis software. While not a substitute for good sample preparation, it can help to improve the final image quality.
-
Data Presentation: Comparison of Autofluorescence Reduction Methods
| Method | Principle of Action | Advantages | Disadvantages |
| Fluorophore Selection | Avoids spectral overlap with this compound's autofluorescence. | Simple to implement; preserves sample integrity. | May require purchasing new antibodies/reagents; far-red imaging may require specialized equipment. |
| Sodium Borohydride (NaBH₄) | Reduces aldehyde-induced autofluorescence from fixation. | Effective for fixation-induced autofluorescence. | Can have variable effects on endogenous fluorophores.[5] |
| Sudan Black B (SBB) | A lipophilic dye that quenches autofluorescence from various sources, including lipofuscin. | Effective for a broad range of autofluorescence sources. | Can introduce a dark precipitate and may have some background fluorescence in the far-red. |
| Commercial Quenching Kits | Contain proprietary formulations to reduce autofluorescence from multiple sources. | Optimized for ease of use and preserving specific signals. | Can be more expensive than individual reagents. |
| Photobleaching | Destroys autofluorescent molecules by exposing the sample to high-intensity light. | Does not require chemical treatment after fixation. | Can be time-consuming and may damage the sample or target epitope if not done carefully. |
| Spectral Unmixing | Computationally separates the spectral signatures of the fluorophore and autofluorescence. | Highly specific and can precisely remove the autofluorescence signal. | Requires a confocal microscope with a spectral detector and specialized software. |
Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Autofluorescence Quenching
This protocol is intended for use on fixed cells or tissue sections.
-
Fixation and Permeabilization: Fix and permeabilize your samples according to your standard protocol.
-
Washing: Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.
-
NaBH₄ Preparation: Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ is a hazardous substance. Handle with appropriate safety precautions.
-
Incubation: Incubate the samples in the NaBH₄ solution for 10 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each to remove all traces of NaBH₄.
-
Staining: Proceed with your immunofluorescence staining protocol (blocking, primary and secondary antibody incubations).
Protocol 2: Sudan Black B (SBB) Treatment for Autofluorescence Quenching
This protocol is typically performed after the staining procedure.
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure the solution is well-dissolved and filtered before use.
-
Incubation: Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature in the dark.
-
Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Protocol 3: Photobleaching for Autofluorescence Reduction
This protocol is performed before antibody staining.
-
Sample Preparation: Prepare your fixed and permeabilized samples on a microscope slide.
-
Mounting for Bleaching: Mount the sample in PBS or a suitable buffer under a coverslip.
-
Exposure to Light: Place the slide on the microscope stage and expose it to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or a high-power LED) for 1-3 hours. The optimal time will need to be determined empirically.
-
Washing: After photobleaching, carefully remove the coverslip and wash the sample with PBS.
-
Staining: Proceed with your immunofluorescence staining protocol.
Signaling Pathways and Visualizations
This compound is known to modulate several key signaling pathways. Understanding these pathways can be crucial for interpreting experimental results.
Nrf2 Signaling Pathway
This compound can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by this compound, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.
Caption: this compound's activation of the Nrf2 signaling pathway.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and growth. By inhibiting this pathway, this compound can induce apoptosis in cancer cells.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow for Addressing this compound Autofluorescence
The following diagram outlines a logical workflow for troubleshooting and mitigating autofluorescence issues when working with this compound.
Caption: A decision-making workflow for mitigating this compound autofluorescence.
References
Technical Support Center: Enhancing Baicalein Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the low bioavailability of Baicalein.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's low oral bioavailability?
A1: this compound's low oral bioavailability is primarily attributed to two main factors:
-
Poor Water Solubility: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but poor water solubility (approximately 16.82 μg/mL).[1] This low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive Metabolism: Once absorbed, this compound undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestine and liver.[2][3] This rapid conversion to its metabolites, such as baicalin (B1667713), reduces the concentration of the active form in systemic circulation.[3] Additionally, the aglycone form, this compound, is more readily absorbed than its glycoside form, baicalin.[4]
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound. These can be broadly categorized as:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[4] Common nanoformulations include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous state prevents its crystallization and improves its dissolution and solubility.[9][10]
-
Cocrystals: Forming cocrystals of this compound with a coformer (e.g., theophylline, caffeine) can significantly improve its solubility and dissolution rate.[1][11][12][13][14]
-
Inclusion Complexes with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can enhance its aqueous solubility and dissolution.[15][16][17]
Q3: How much improvement in bioavailability can be expected with these different formulation strategies?
A3: The improvement in bioavailability varies depending on the chosen strategy and the specific formulation. The following table summarizes reported pharmacokinetic data for different this compound formulations in rats.
| Formulation Strategy | Coformer/Carrier | Fold Increase in AUC (vs. pure this compound) | Reference |
| Cocrystal | Theophylline | 5.86 | [1] |
| Cocrystal | Caffeine | 4.1 | [11][13][14] |
| Nanocrystal | - | 1.67 (oral) | [5] |
| Nanoemulsion | Soy-lecithin, Tween-80, PEG 400, Isopropyl myristate | 7.0 (for Baicalin) | [6][18] |
| Solid Dispersion | Mesoporous Carbon Nanopowder | 1.83 (for Baicalin) | [19] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin | - (Solubility increased to 147.38 µg/mL) | [15] |
Note: AUC (Area Under the Curve) is a measure of total drug exposure over time. Data for Baicalin nanoemulsion and solid dispersion are included as they are closely related and demonstrate the potential of these strategies.
Troubleshooting Guides
Problem 1: Poor dissolution of my this compound formulation in vitro.
-
Possible Cause 1: Inappropriate formulation strategy.
-
Troubleshooting: Re-evaluate the physicochemical properties of your formulation. For instance, if you are using a simple physical mixture, it may not be sufficient to enhance dissolution. Consider more advanced techniques like preparing cocrystals, amorphous solid dispersions, or nanoformulations.
-
-
Possible Cause 2: Incorrect ratio of this compound to carrier/coformer.
-
Troubleshooting: Optimize the molar ratio of this compound to the carrier or coformer. For example, in cyclodextrin inclusion complexes, a 1:2 molar ratio of this compound to hydroxypropyl-β-cyclodextrin has been shown to be effective.[15]
-
-
Possible Cause 3: Unoptimized preparation method.
-
Troubleshooting: The method of preparation can significantly impact the final product's characteristics. For instance, when preparing solid dispersions, techniques like solvent evaporation or freeze-drying are often more effective than simple physical mixing.[19][20] For cocrystals, slurry crystallization is a commonly used method.[12]
-
Problem 2: My this compound formulation shows good in vitro dissolution but poor in vivo bioavailability.
-
Possible Cause 1: Extensive first-pass metabolism.
-
Troubleshooting: Even with enhanced dissolution, this compound is subject to significant metabolism in the gut and liver.[2][3] Consider co-administration with inhibitors of metabolic enzymes, though this requires careful investigation to avoid toxicity. Another approach is to explore alternative routes of administration, such as pulmonary delivery, which has been shown to result in pharmacokinetic parameters similar to intravenous injection for this compound nanocrystals.[5]
-
-
Possible Cause 2: P-glycoprotein (P-gp) efflux.
-
Troubleshooting: this compound has been shown to be a substrate of the P-gp efflux pump, which can transport it back into the intestinal lumen, reducing its net absorption.[21] Co-administration with a P-gp inhibitor could potentially increase its bioavailability. This compound itself has been shown to down-regulate P-gp expression.[21]
-
-
Possible Cause 3: Instability of the formulation in the gastrointestinal tract.
-
Troubleshooting: The formulation may not be stable in the harsh environment of the stomach and intestines. For nanoformulations, ensure that the particle size and surface characteristics are stable across different pH values. For amorphous solid dispersions, the polymer should effectively prevent recrystallization of this compound in the GI tract.
-
Experimental Protocols
1. Preparation of this compound-Theophylline Cocrystals
This protocol is adapted from a study that reported a 5.86-fold increase in the oral bioavailability of this compound.[1]
-
Materials: this compound, Theophylline, Ethanol (B145695).
-
Method:
-
Dissolve equimolar amounts of this compound and Theophylline in a minimal amount of ethanol with heating and stirring.
-
Allow the solution to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
-
Characterization: The formation of cocrystals should be confirmed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.[1][11]
2. Preparation of this compound-Loaded Nanoemulsion
This protocol is based on a study that developed a nanoemulsion to improve the oral bioavailability of the related compound, baicalin.[6][7]
-
Materials: this compound, Soy-lecithin, Tween-80, Polyethylene glycol 400 (PEG 400), Isopropyl myristate, Water.
-
Method:
-
Prepare the oil phase by dissolving this compound and soy-lecithin in isopropyl myristate.
-
Prepare the aqueous phase by dissolving Tween-80 and PEG 400 in water.
-
Slowly add the oil phase to the aqueous phase under constant stirring.
-
Homogenize the mixture using a high-pressure homogenizer to form a nanoemulsion.
-
-
Characterization: The nanoemulsion should be characterized for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[6][7]
3. In Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Media:
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
-
Method:
-
Place the this compound formulation (equivalent to a specific dose of this compound) in the dissolution vessel containing the dissolution medium at 37 ± 0.5 °C.
-
Set the paddle speed (e.g., 100 rpm).
-
Withdraw samples at predetermined time intervals.
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][18]
-
4. In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats.
-
Method:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally by gavage at a specific dose.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Centrifuge the blood samples to obtain plasma.
-
Analyze the concentration of this compound and its major metabolites in the plasma using a validated LC-MS/MS method.[22]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound formulations.
References
- 1. A strategy to improve the oral availability of this compound: The this compound-theophylline cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic study on the intestinal absorption and disposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of metabolic pharmacokinetics of baicalin and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Therapeutic Potentials of Baicalin and Its Aglycone this compound for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced bioavailability after oral and pulmonary administration of this compound nanocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. journalwjbphs.com [journalwjbphs.com]
- 9. The this compound amorphous solid dispersion to enhance the dissolution and bioavailability and effects on growth performance, meat quality, antioxidant capacity and intestinal flora in Taihang chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and characterization of inclusion complexes formed between this compound and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization and Bioavailability Study of Baicalin-mesoporous Carbon Nanopowder Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Amorphous Solid Dispersion of Baicalin and its Oral Therapeutic Effect on Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro potential modulation of baicalin and this compound on P-glycoprotein activity and expression in Caco-2 cells and rat gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic study of this compound after oral administration in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Baicalein in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of Baicalein, particularly under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading so quickly, sometimes showing a color change?
A: this compound's stability is highly dependent on pH. The molecule is prone to rapid degradation in neutral and alkaline environments (pH > 6.8).[1][2] This degradation is primarily due to an oxidation-reduction reaction, which can sometimes be observed as a change in the solution's color.[2][3] In acidic conditions (pH 2.0-4.5), this compound is significantly more stable.[2][4]
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A: For maximum stability, this compound solutions should be maintained in an acidic environment, specifically at a pH below 4.5.[1][2] In buffered solutions at pH 2.0, 3.0, and 4.5, this compound shows little to no degradation for at least 24 hours.[2]
Q3: I'm running a cell culture experiment at physiological pH (~7.4). How can I prevent my this compound from degrading during the experiment?
A: Working at physiological pH is a common challenge. The half-life of this compound at pH 7.4 is very short, less than an hour in some cases.[1][2] To mitigate this, consider the following:
-
Prepare Fresh Solutions: Prepare your this compound stock solution in an acidic solvent and add it to your cell culture medium immediately before starting the experiment.
-
Use Antioxidants: The addition of an acidic antioxidant like Vitamin C (ascorbic acid) to your solution can effectively slow the degradation process at neutral pH.[1][5]
-
Consider a Protective Formulation: For longer-term experiments, encapsulating this compound in a delivery system like liposomes or cyclodextrin (B1172386) complexes can protect it from the aqueous environment.[6]
Q4: How does temperature impact the stability of this compound?
A: this compound's degradation is temperature-dependent, with higher temperatures accelerating the process.[2][3] For short-term storage of aqueous solutions, it is highly recommended to keep them at low temperatures (≤4°C) to enhance stability.[1][2]
Q5: Are there any formulation strategies that can improve this compound's stability for both in vitro and in vivo applications?
A: Yes, several formulation strategies can significantly enhance the stability and bioavailability of this compound:
-
Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins, such as (2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD), can dramatically improve its stability in aqueous solutions, as well as its thermal stability and dissolution rate.[7]
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from degradation in the gastrointestinal tract and improve its oral bioavailability.[8][9]
-
Solid Dispersions: Preparing solid dispersions of this compound with polymers like Pluronic F68 can convert it into a more stable and soluble amorphous state.[10][11]
-
Co-crystals: Forming co-crystals with other compounds, such as theophylline, has been shown to improve both dissolution and oral bioavailability.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell culture assays. | Rapid degradation of this compound at the physiological pH (7.4) of the culture medium.[1][2] | Prepare a concentrated stock solution in an acidic solvent (e.g., DMSO with a small amount of HCl). Dilute it into the medium immediately before application to cells. For longer incubations, consider using a stabilized formulation like a cyclodextrin complex. |
| Low recovery of this compound from biological samples (e.g., plasma, urine). | This compound is unstable in biological fluids, which are typically at or near neutral pH.[3] The degradation process is mainly an oxidation-reduction reaction.[2][3] | Immediately after collection, acidify the biological samples by adding an acid (e.g., hydrochloric acid) to adjust the final pH to 3.0-4.0.[2][3] Store samples at low temperatures (4°C or frozen) and add an antioxidant like Vitamin C.[5] |
| Poor oral bioavailability in animal studies. | Low aqueous solubility and instability in the neutral to alkaline pH of the intestines limit absorption.[12] | Utilize advanced drug delivery systems. Formulations such as solid dispersions, liposomes, or cyclodextrin inclusion complexes can enhance solubility, protect this compound from degradation, and improve its absorption and bioavailability.[7][8][10][11] |
| This compound solution appears to degrade even in acidic buffer. | While more stable, degradation can still occur over extended periods, especially if exposed to light or oxidizing agents. | Ensure the use of high-purity solvents and freshly prepared buffers. Store solutions protected from light and at a low temperature (≤4°C).[1][2] |
Quantitative Data Summary
Table 1: Half-life (t₁/₂) of this compound in Monomer Form at Different pH Values (Ambient Temperature)
| pH | Half-life (t₁/₂) in Hours | Reference |
| 2.0 | 130.8 | [1][2] |
| 3.0 | 88.5 | [1][2] |
| 4.5 | 68.4 | [1][2] |
| 6.8 | 2.63 | [1][2] |
| 7.4 | 0.92 | [1][2] |
| 9.0 | 0.31 | [1][2] |
Table 2: Stability of this compound in Aqueous Solution After 24 Hours with Cyclodextrin
| Formulation | % this compound Remaining | Reference |
| Free this compound Solution | 57.0% | |
| This compound-DM-β-CD Inclusion Complex | 81.0% |
Key Experimental Protocols
Protocol 1: Evaluating the pH-Dependent Stability of this compound
This protocol outlines a general method to determine the stability of this compound in various buffered aqueous solutions.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 3.0, 4.5, 6.8, 7.4, 9.0).[13]
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike a known concentration of the stock solution (e.g., to a final concentration of 100 µg/mL) into each of the prepared buffers.[13]
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).[1]
-
Sampling: At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution. The sampling frequency should be higher for solutions with higher pH due to faster degradation.[13]
-
Sample Quenching (if necessary): Immediately mix the aliquot with a quenching solution (e.g., an acidic solvent like methanol (B129727) with hydrochloric acid) to stop further degradation.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[14][15]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero. The degradation kinetics and half-life can be determined by plotting the logarithm of the remaining concentration versus time.[1]
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This method is used to enhance the solubility and stability of this compound by forming an inclusion complex.
-
Dissolution of Host: Dissolve the chosen cyclodextrin (e.g., DM-β-CD) in purified water to create an aqueous solution of the desired concentration.[7]
-
Dissolution of Guest: Separately, dissolve this compound in a minimal amount of a suitable organic solvent, such as methanol or ethanol.[16]
-
Complexation: Slowly add the this compound solution to the cyclodextrin aqueous solution while stirring continuously.
-
Equilibration: Continue to stir the mixture at room temperature for an extended period (e.g., 48-72 hours) to allow for the formation of the inclusion complex.[16]
-
Solvent Removal: If an organic solvent was used, remove it via evaporation under reduced pressure.
-
Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution and then lyophilize it using a freeze-dryer until a dry powder is obtained. This powder is the this compound-cyclodextrin inclusion complex.[7]
-
Characterization: Confirm the formation of the complex using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffractometry (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Visualizations
Caption: Factors accelerating this compound degradation and corresponding stabilization strategies.
Caption: Decision workflow for selecting an appropriate this compound stabilization method.
References
- 1. Comparative research on stability of baicalin and this compound administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. [Study on stability of baicalin and this compound in Rat plasma by HPLC-ECD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of inclusion complexes formed between this compound and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, pharmacokinetics and biodistribution of baicalin-loaded liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Long-Circulating Liposomes Improve Histological and Functional Outcomes After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Spray Freeze Drying and the Solvent Evaporation Method for Preparing Solid Dispersions of this compound with Pluronic F68 to Improve Dissolution and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of spray freeze drying and the solvent evaporation method for preparing solid dispersions of this compound with Pluronic F68 to improve dissolution and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A strategy to improve the oral availability of this compound: The this compound-theophylline cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization and Enhanced Antioxidant Activity of the Cysteinyl β-Cyclodextrin-Baicalein Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Baicalein Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Baicalein.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent. What are the common causes?
A1: Inconsistent cell viability results are a frequent issue and can stem from several factors:
-
This compound Purity and Quality: The purity of the this compound used can significantly impact its biological activity. Impurities from the extraction and purification process can have their own cytotoxic or protective effects, leading to variability. It is crucial to use high-purity this compound (≥98%) from a reputable supplier. The purity of one commercially available this compound was determined to be 95.5% by HPLC.[1]
-
Solubility and Stability: this compound has poor water solubility.[2] It is often dissolved in organic solvents like DMSO to prepare stock solutions. However, it can precipitate when diluted in aqueous cell culture media. It is also susceptible to degradation depending on pH and temperature.[3][4][5] For instance, the degradation of this compound is aggravated with increasing aqueous solution pH values.[3] Ensure your stock solution is properly prepared and stored, and that the final concentration of the solvent in your culture medium is low and consistent across experiments.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound. Factors such as the expression levels of target proteins and the activity of drug efflux pumps can influence the cellular response.
-
Inconsistent Seeding Density: The initial number of cells seeded can affect their growth rate and confluence, which in turn can influence their response to treatment. Ensure consistent cell seeding densities across all experiments.
-
Serum Interference: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration and bioavailability to the cells. Consider using serum-free media during the treatment period or performing a serum concentration optimization experiment.
Q2: I am observing conflicting anti-cancer effects of this compound in the same cell line reported in the literature. Why is this?
A2: This is a documented issue, for example, with the MCF-7 breast cancer cell line.[6] Such discrepancies can be attributed to:
-
Different Experimental Conditions: Minor variations in experimental protocols, such as incubation time, passage number of the cells, and the specific formulation of the culture medium, can lead to different outcomes.
-
Concentration-Dependent Effects: this compound can have biphasic effects, where low concentrations might stimulate proliferation while high concentrations are inhibitory. It is essential to perform a comprehensive dose-response analysis.
-
Metabolism of this compound: Cells can metabolize this compound into different compounds with varying activities. The metabolic capacity of the cell line can influence the observed effect.
Q3: How should I prepare and store my this compound stock solution to ensure consistency?
A3: Proper preparation and storage of your this compound stock solution are critical for reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.[2][6][7]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 20-50 mM) in DMSO. This allows for smaller volumes to be added to your culture medium, minimizing the final DMSO concentration.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect the solution from light. This compound is stable for at least one year when stored at -20°C as a solid.[2]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting in aqueous media, ensure rapid mixing to prevent precipitation. Do not store aqueous solutions of this compound for more than a day.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity | Degraded this compound: Improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions from a new vial of high-purity this compound. Aliquot and store at -80°C. |
| Precipitation of this compound: Poor solubility in the final culture medium. | Ensure the final DMSO concentration is low (typically <0.5%). Vortex the diluted solution well before adding to the cells. Consider using a pre-warmed medium for dilution. | |
| Incorrect concentration: Calculation error or inaccurate weighing. | Double-check all calculations and ensure the balance is properly calibrated. | |
| High variability between replicates | Uneven cell seeding: Inconsistent number of cells per well. | Use a cell counter for accurate cell density determination and ensure a homogenous cell suspension before plating. |
| Edge effects in multi-well plates: Evaporation from wells on the plate's perimeter. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium. | |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay): | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. | |
| Unexpected cell morphology changes | Solvent toxicity: High concentration of DMSO or other solvents. | Perform a solvent toxicity control to determine the maximum tolerated concentration for your cell line. |
| Contamination: Bacterial or fungal contamination of cell cultures. | Regularly check cultures for signs of contamination and practice good aseptic technique. | |
| Inconsistent Western blot results | Low protein expression: The target protein may not be highly expressed in the chosen cell line or at the time of harvest. | Optimize the cell lysis procedure and ensure adequate protein loading. You may need to choose a different cell line with higher target expression. |
| Poor antibody quality: The primary antibody may have low affinity or specificity. | Use a validated antibody from a reputable supplier. Titrate the antibody to determine the optimal concentration. | |
| Protein degradation: Proteases released during cell lysis can degrade target proteins. | Use a lysis buffer containing a protease inhibitor cocktail and keep samples on ice. | |
| Variable qPCR results | Poor RNA quality: RNA degradation can lead to inaccurate quantification. | Use an RNA extraction kit that yields high-quality RNA. Assess RNA integrity using a Bioanalyzer or gel electrophoresis. |
| Primer inefficiency: Suboptimal primer design can lead to inefficient amplification. | Design and validate primers to ensure high efficiency and specificity. | |
| Genomic DNA contamination: Contamination of RNA samples with gDNA can lead to false-positive results. | Treat RNA samples with DNase I before reverse transcription. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 85.07 ± 1.26 | [8] |
| MCF-7 | Breast Cancer | 24 | 95 ± 4.8 | [8] |
| MDA-MB-231 | Breast Cancer | 72 | 30 | [9] |
| PC-3 | Prostate Cancer | 48 | 20-40 | [10] |
| DU145 | Prostate Cancer | 48 | 20-40 | [10] |
| RPMI8226 | Multiple Myeloma | Not Specified | 168.5 | [11] |
| H460 | Non-small cell lung cancer | Not Specified | ~80 | [11] |
| SGC-7901 | Gastric Cancer | Not Specified | Not Specified | [11] |
| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | [11] |
| CP-70 | Ovarian Cancer | Not Specified | Not Specified | [11] |
| Huh-7, KIM-1, HLF | Hepatocellular Carcinoma | Not Specified | 17-70 µg/ml | [12] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[13]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group.
Western Blot for Apoptosis-Related Proteins (Bax/Bcl-2)
This protocol describes the detection of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in this compound-treated cells.
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control.
qPCR for Inflammatory Cytokines (TNF-α and IL-6)
This protocol is for measuring the mRNA expression levels of TNF-α and IL-6 in cells treated with this compound.
Materials:
-
This compound-treated and control cells
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
qPCR Amplification: Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of TNF-α and IL-6 using the 2^-ΔΔCt method, normalizing to the housekeeping gene.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative research on stability of baicalin and this compound administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of the flavonoid baicalin and its metabolite this compound on androgen receptor expression, cell cycle progression and apoptosis of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baicalin and this compound Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baicalin Induces Apoptosis and Suppresses the Cell Cycle Progression of Lung Cancer Cells Through Downregulating Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Fascinating Effects of this compound on Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Baicalein's Antioxidant Power: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the quest for potent antioxidant compounds is of paramount importance. Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their antioxidant properties. Among these, baicalein, a major flavonoid extracted from the roots of Scutellaria baicalensis, has garnered significant attention for its therapeutic potential. This guide provides an objective comparison of this compound's antioxidant activity against other prominent flavonoids, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their investigations.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of flavonoids is commonly evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being two of the most prevalent. The half-maximal inhibitory concentration (IC50), representing the concentration of an antioxidant required to scavenge 50% of free radicals, is a key metric for comparison. A lower IC50 value signifies higher antioxidant activity.
The following table summarizes the IC50 values for this compound and other well-known flavonoids from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable overview of their relative potencies.
| Flavonoid | DPPH Radical Scavenging IC50 (µg/mL) | Nitric Oxide (NO) Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |
| This compound | 7.48[1] | 9.73[1] | 38.37[2] |
| Luteolin (B72000) | 8.85[1] | 9.43[1] | 0.59[3] |
| Quercetin (B1663063) | 1.84[4] | Not Consistently Reported | 0.5083[4] |
| Kaempferol | 5.318[4] | Not Consistently Reported | 0.8506[4] |
| Myricetin | 4.68[5] | Not Consistently Reported | 16.78[5] |
Note: The presented IC50 values are compiled from different sources and should be considered as indicative of relative antioxidant strength. Experimental conditions can influence these values.
Based on the available data, this compound demonstrates potent free radical scavenging activity. In a direct comparison, this compound exhibited a higher DPPH free radical scavenging activity than luteolin, with IC50 values of 7.48 µg/mL and 8.85 µg/mL, respectively.[1] Both compounds displayed comparable nitric oxide radical scavenging activities.[1] When compared to a broader range of flavonoids, quercetin and luteolin often exhibit stronger radical scavenging activity in both DPPH and ABTS assays, displaying lower IC50 values.
Mechanistic Insights: The Nrf2-ARE Signaling Pathway
A key mechanism underlying the antioxidant effects of many flavonoids, including this compound, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7][8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
This compound has been shown to activate the Nrf2/ARE pathway, contributing to its protective effects against oxidative stress.[6][7][8] This activation can occur through various mechanisms, including the direct interaction of this compound with Keap1, leading to a conformational change and the release of Nrf2.[6]
Experimental Protocols
To ensure the reproducibility and validity of antioxidant activity assessments, detailed and standardized experimental protocols are crucial. Below are the methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound and other flavonoids)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol, ethanol, or DMSO). Create a series of dilutions from the stock solutions to obtain a range of concentrations.
-
Assay Reaction: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of inhibition against the sample concentrations. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[12][13][14][15]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and positive control.
-
Assay Reaction: In a 96-well microplate, add a small volume of the sample/standard (e.g., 10-20 µL) to a larger volume of the adjusted ABTS•+ solution (e.g., 180-190 µL).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described in the DPPH protocol.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[16][17][18][19][20]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical generator
-
Test compounds
-
Positive control (e.g., Quercetin)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well microplate at a density of 6 x 10^4 cells/well and culture for 24 hours to allow for attachment and confluence.
-
Cell Washing: Remove the growth medium and wash the cells with PBS.
-
Probe and Compound Incubation: Treat the cells with 100 µL of treatment medium containing the test compound at various concentrations and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.
-
Washing: Remove the treatment solution and wash the cells with PBS to remove extracellular compounds.
-
Oxidative Stress Induction: Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated using the following formula: CAA unit = 100 - ( ∫SA / ∫CA ) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
References
- 1. veterinarypaper.com [veterinarypaper.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. zen-bio.com [zen-bio.com]
- 20. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Baicalein Research: A Comparative Guide for Scientists
An objective analysis of the consistent findings and experimental methodologies in the study of the flavonoid Baicalein. This guide is intended for researchers, scientists, and drug development professionals to assess the reproducibility of its reported anti-cancer, anti-inflammatory, and neuroprotective effects.
The flavonoid this compound, a primary bioactive component isolated from the root of Scutellaria baicalensis, has garnered significant attention in biomedical research for its therapeutic potential. Numerous independent studies have investigated its effects on cancer cell proliferation, inflammatory responses, and neurodegenerative disease models. This guide provides a comparative analysis of these findings, focusing on the reproducibility of key experimental outcomes and methodologies. By synthesizing data from multiple publications, this document aims to offer a clear and objective overview of the current state of this compound research.
Anti-Cancer Activity: Consistent Inhibition Across Diverse Cell Lines
A reproducible finding in this compound research is its dose-dependent cytotoxic effect on a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined in multiple independent studies. While absolute values vary depending on the cell line and experimental conditions (e.g., treatment duration), the data consistently demonstrates this compound's anti-proliferative effects.
| Cell Line | Cancer Type | Reported IC50 (µM) | Treatment Duration (hours) | Reference |
| MCF-7 | Breast Cancer | 10 | 72 | [1] |
| 95 ± 4.8 | Not Specified | [2] | ||
| 22.16 | 48 | [3] | ||
| 13.98 | 72 | [3] | ||
| MDA-MB-231 | Breast Cancer | 30 | 72 | [1] |
| 27.98 | 48 | [3] | ||
| 19.01 | 72 | [3] | ||
| PC-3 | Prostate Cancer | 20 - 40 | Not Specified | [4] |
| DU145 | Prostate Cancer | 20 - 40 | Not Specified | [4] |
| RPMI8226 | Multiple Myeloma | 168.5 | Not Specified | [5] |
| H460 | Non-small cell lung cancer | 80 ± 6 | Not Specified | [5] |
Core Signaling Pathways: Converging Evidence on PI3K/Akt and NF-κB Inhibition
Two of the most consistently reported mechanisms underlying this compound's therapeutic effects are the inhibition of the PI3K/Akt and NF-κB signaling pathways. These pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers and inflammatory diseases.
The PI3K/Akt Signaling Pathway
Multiple studies have demonstrated that this compound inhibits the PI3K/Akt pathway, a key regulator of cell growth and survival.[3][4] This inhibition leads to downstream effects such as the induction of apoptosis (programmed cell death) and autophagy. Research has shown that this compound treatment significantly reduces the phosphorylation of Akt (p-Akt) and its downstream target mTOR in a dose-dependent manner in various cancer cells, including breast and esophageal squamous cell carcinoma.[3][6] The consistency of these findings across different cancer types suggests a robust and reproducible mechanism of action.
The NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a pivotal mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
A reproducible finding is that this compound inhibits this process. Studies consistently show that this compound treatment prevents the TNF-α or LPS-induced degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[7][8][9] This leads to a downstream reduction in the expression of NF-κB target genes, including those for inflammatory cytokines and iNOS.[7][8]
References
- 1. scispace.com [scispace.com]
- 2. Baicalin and this compound Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaceted Role of this compound in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fascinating Effects of this compound on Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Inhibition of p65 Nuclear Translocation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of p65 Nuclear Translocation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Baicalein: A Cross-Validation of its Effects in Diverse Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Baicalein, a flavonoid isolated from the root of Scutellaria baicalensis, has garnered significant attention in oncological research for its multifaceted anti-tumor properties. This guide provides a comprehensive comparison of this compound's effects across various cancer cell lines, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven overview for researchers, scientists, and professionals involved in drug development to facilitate informed decisions and future investigations into this compound's therapeutic potential.
Comparative Analysis of this compound's Cytotoxicity
The cytotoxic effect of this compound, quantified by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines, indicating a degree of cell-type-specific activity. A summary of IC50 values from multiple studies is presented below, highlighting the differential sensitivity of various cancer types to this compound treatment.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Citation |
| MCF-7 | Breast Cancer | 10 - 95 | 24 - 72 | [1][2][3] |
| MDA-MB-231 | Breast Cancer | 30 | 72 | [2] |
| PC-3 | Prostate Cancer | 20 - 40 | Not Specified | [4] |
| DU145 | Prostate Cancer | 20 - 40 | Not Specified | [4] |
| CCRF-CEM | Leukemia | 48.63 (24h), 33.43 (48h) | 24, 48 | [5] |
| HL-60 | Leukemia | 40.5 | 48 | [6] |
| K562 | Leukemia | 84.8 | 48 | [6] |
| HCT-116 | Colorectal Cancer | 40.1 | Not Specified | [7] |
| HT-29 | Colorectal Cancer | 87.3 | Not Specified | [7] |
| SW-480 | Colorectal Cancer | >60 | Not Specified | [7] |
| T24 | Bladder Cancer | Not Specified (activity reported) | Not Specified | [8] |
| RPMI8226 | Multiple Myeloma | 168.5 | Not Specified | [8] |
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. The percentage of apoptotic cells following this compound treatment has been quantified in several studies, demonstrating its pro-apoptotic effects.
| Cell Line | Cancer Type | This compound Concentration (µM) | Apoptosis Rate (%) | Citation |
| MCF-7 | Breast Cancer | 10 | 13.08 | [9] |
| 20 | 20.55 | [9] | ||
| 40 | 26.89 | [9] | ||
| MDA-MB-231 | Breast Cancer | 10 | 16.94 | [9] |
| 20 | 20.27 | [9] | ||
| 40 | 27.73 | [9] | ||
| Jurkat | T-cell Leukemia | 20 | ~15 | [10] |
| 40 | ~25 | [10] | ||
| 80 | ~40 | [10] |
Furthermore, this compound has been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. For instance, in bladder cancer cells, this compound induces G2-M phase arrest[11]. In contrast, it causes G1 phase arrest in osteosarcoma cells and S phase arrest in gastric cancer and lung squamous carcinoma cells[4][8][12]. This differential effect on the cell cycle underscores the complexity of this compound's interactions with cellular machinery in different cancer contexts.
Modulation of Key Signaling Pathways
This compound exerts its cellular effects by modulating a multitude of signaling pathways critical for cancer cell survival, proliferation, and metastasis. A consistent theme across numerous studies is the inhibition of the PI3K/Akt pathway, a central regulator of cell growth and survival.[9][13][14] Additionally, this compound has been reported to influence the MAPK, mTOR, and NF-κB signaling cascades.[8]
Figure 1: Simplified diagram of key signaling pathways modulated by this compound.
Experimental Protocols
To ensure the reproducibility and cross-validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Figure 2: General workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Fixation: Harvest the this compound-treated cells and wash with PBS. Fix the cells in cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse the this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion
The compiled data strongly indicate that this compound is a potent anti-cancer agent with significant effects across a range of cancer cell lines. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways, particularly the PI3K/Akt pathway, underscores its therapeutic potential. However, the observed variations in IC50 values and the specific phase of cell cycle arrest suggest that the efficacy of this compound is context-dependent. Further research is warranted to elucidate the precise molecular mechanisms underlying these differential responses and to explore the potential of this compound in combination therapies for enhanced anti-cancer efficacy. The provided experimental protocols serve as a foundation for such future investigations, promoting standardized and reproducible research in this promising area of oncology.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. The comprehensive study on the therapeutic effects of this compound for the treatment of COVID-19 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. origene.com [origene.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. corefacilities.iss.it [corefacilities.iss.it]
A Comparative Guide to the Efficacy of Baicalein from Diverse Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Baicalein sourced from different natural origins and its synthetic derivatives. The efficacy is evaluated based on extraction yields and biological activities, supported by experimental data from peer-reviewed studies. This document is intended to assist researchers in selecting the most suitable source of this compound for their specific research and development needs.
Data Presentation
Table 1: Comparison of this compound and Baicalin Yield from Natural Sources using Various Extraction Methods
| Plant Source | Active Compound | Part Used | Extraction Method | Solvent | Yield | Reference |
| Oroxylum indicum | This compound | Leaves | Accelerated Solvent Extraction (ASE) | Ethanol | 1.481 ng in 8.21% total extract | [1] |
| Oroxylum indicum | This compound | Leaves | Maceration | Ethanol | Lower than ASE | [1] |
| Oroxylum indicum | This compound | Leaves | Soxhlet Assisted Extraction (SAE) | Ethanol | Lower than ASE | [1] |
| Oroxylum indicum | This compound | Leaves | Ultrasonic Assisted Extraction (UAE) | Ethanol | Lower than ASE | [1] |
| Scutellaria baicalensis | Baicalin | Roots | Ultrasonic Assisted Extraction (UAE) | 57% Ethanol | 12.95% | |
| Scutellaria baicalensis | Baicalin | Roots | Water Extraction (Optimized) | Water | 32.7 mg/g | |
| Scutellaria baicalensis | Baicalin | Roots | Heat Reflux Extraction | 50% Ethanol | 155.5 ± 3.90 mg/g |
Note: Baicalin is a glucuronide of this compound and can be hydrolyzed to yield this compound. The data for Scutellaria baicalensis primarily focuses on Baicalin, its most abundant flavonoid.
Table 2: Comparative Efficacy of Natural this compound vs. Synthetic Derivatives
| Compound | Assay Type | Cell Line | Efficacy Metric (IC50 / EC50) | Key Findings | Reference |
| Natural this compound | Anticancer (MTT Assay) | MCF-7 (Breast Cancer) | 85.07 ± 1.26 µmol/L | Demonstrates dose-dependent inhibition of cell growth. | |
| Natural this compound | Anticancer (MTT Assay) | A549 (Lung Cancer) | > 50 µg/mL (low inhibition) | Natural this compound shows limited standalone cytotoxicity in A549 cells. | |
| This compound Amino Acid Derivative (Compound 8) | Neuroprotection (MTT Assay) | SH-SY5Y (Neuroblastoma) | EC50 = 4.31 µM | Significantly more potent neuroprotective effect compared to natural this compound. | |
| Natural this compound | Neuroprotection (MTT Assay) | SH-SY5Y (Neuroblastoma) | EC50 = 24.77 µM | Exhibits neuroprotective properties, but to a lesser extent than its derivative. | |
| Baicalin Derivative (BAL) | Anticancer (MTT Assay) | A549 (Lung Cancer) | ~ 25 µg/mL (at 50% inhibition) | The derivative BAL shows significantly stronger inhibitory effects on A549 cells than Baicalin. |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the quantification of this compound in plant extracts.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Ultrapure water
-
This compound standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Accurately weigh the dried plant extract.
-
Dissolve the extract in methanol and sonicate for 30 minutes to ensure complete dissolution.
-
Centrifuge the solution to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is a mixture of methanol/acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. For example, a mobile phase of methanol:water:phosphoric acid (47:53:0.2, v/v/v) can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection Wavelength: 270-280 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solutions and determine the concentration of this compound by comparing the peak area with the calibration curve.
Cell Viability (MTT) Assay for Anticancer Activity
This protocol is used to determine the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium
-
This compound/derivative solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing different concentrations of this compound or its derivatives. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Neuroprotective Effect Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound and its derivatives to protect neuronal cells from oxidative stress-induced damage.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium
-
This compound/derivative solutions
-
An inducing agent for neurotoxicity (e.g., tert-butyl hydroperoxide (t-BHP) or MPP+)
-
MTT solution
-
DMSO
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For some experiments, cells can be differentiated into a more neuron-like phenotype by treatment with retinoic acid.
-
Pre-treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to the neurotoxic agent (e.g., t-BHP) for a duration sufficient to induce cell death in control wells (e.g., 24 hours).
-
Cell Viability Assessment: Perform an MTT assay as described in the previous protocol to quantify the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability in the treated groups relative to the group treated with the neurotoxic agent alone. The EC50 value (the concentration that provides 50% of the maximum protective effect) can be determined.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway in Cancer
This compound has been shown to exert its anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: this compound inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and induced apoptosis.
NF-κB Signaling Pathway in Inflammation
This compound exhibits anti-inflammatory properties by suppressing the activation of the NF-κB signaling pathway.
Caption: this compound inhibits IKK, preventing NF-κB activation and subsequent inflammatory gene expression.
Experimental Workflow for Comparing this compound Efficacy
This workflow outlines the general process for comparing the efficacy of this compound from different sources.
Caption: Workflow for comparing the efficacy of this compound from various sources.
References
Baicalein: A Comparative Analysis Against Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavonoid baicalein with several standard-of-care drugs across different therapeutic areas. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to support further research and development.
I. Anti-Cancer Effects: this compound vs. Chemotherapy
This compound has demonstrated significant anti-cancer properties, both as a standalone agent and in combination with conventional chemotherapy drugs. This section compares the efficacy of this compound with cisplatin (B142131) in lung cancer and tamoxifen (B1202) in breast cancer.
Comparison with Cisplatin in Non-Small Cell Lung Cancer (NSCLC)
This compound has been shown to enhance the sensitivity of lung cancer cells to the standard chemotherapy drug, cisplatin. Studies on A549 human lung adenocarcinoma cells reveal that this compound can increase the cytotoxic effects of cisplatin and help overcome cisplatin resistance.
Table 1: Comparative Efficacy of this compound and Cisplatin on A549 Lung Cancer Cells
| Parameter | This compound | Cisplatin | This compound + Cisplatin | Reference |
| IC50 (µM) | 85.12 | 16.48 - 43.01 | Synergistic reduction in IC50 | [1][2][3] |
| Apoptosis Rate | Increased | Increased | Significantly higher than either drug alone | [4] |
| Effect on Drug Resistance | Reverses cisplatin resistance | Induces resistance over time | Overcomes resistance | [5] |
Signaling Pathway Modulation:
This compound, particularly in combination with cisplatin, has been observed to suppress the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to increased apoptosis and reduced drug resistance.[5]
Comparison with Tamoxifen in Breast Cancer
In the context of estrogen receptor-positive (ER+) breast cancer, this compound has shown promise in overcoming resistance to tamoxifen, a standard endocrine therapy.
Table 2: Comparative Efficacy of this compound and Tamoxifen on MCF-7 Breast Cancer Cells
| Parameter | This compound | Tamoxifen (OHT) | This compound + Tamoxifen (OHT) | Reference |
| Effect on Cell Proliferation | Inhibits | Inhibits | Enhanced inhibition | [6][7] |
| Apoptosis Rate (Tamoxifen-Resistant Cells) | 13.9% ± 1.8% | No significant apoptosis | 38.7% ± 3.9% | [8] |
| Effect on Tamoxifen Resistance | Resensitizes cells to tamoxifen | N/A | N/A | [9] |
Signaling Pathway Modulation:
This compound helps to overcome tamoxifen resistance by inhibiting the hypoxia-inducible factor-1α (HIF-1α), which is associated with increased aerobic glycolysis and mitochondrial dysfunction in resistant cells. By inhibiting HIF-1α, this compound restores mitochondrial function and enhances the apoptotic effects of tamoxifen.[9]
II. Anti-Diabetic Effects: this compound vs. Metformin
This compound has demonstrated potential in managing hyperglycemia and improving insulin (B600854) sensitivity, drawing comparisons to the first-line type 2 diabetes drug, metformin.
Table 3: Comparative Efficacy of this compound and Metformin in Diabetic Rodent Models
| Parameter | This compound | Metformin | Reference |
| Effect on Blood Glucose | Significant reduction in fasting blood glucose | Significant reduction in blood glucose | [10][11] |
| Glucose Tolerance | Improved | Improved | [12][13] |
| Insulin Sensitivity | Improved | Improved | [14] |
| Effect on Pancreatic β-cell function | Promotes β-cell survival and function | May improve insulin levels | [10] |
Signaling Pathway Modulation:
This compound has been shown to improve insulin resistance in liver and skeletal muscle tissues through the PI3K/Akt insulin signaling pathway in a GLP-1R dependent manner. It also enhances glucose uptake in skeletal muscle via the Ca2+/CaMKII-AMPK-GLUT4 signaling pathway.[12]
III. Antiviral Effects: this compound vs. Acyclovir
This compound has exhibited broad-spectrum antiviral activity. This section compares its efficacy against Herpes Simplex Virus Type 1 (HSV-1) with the standard antiviral drug, acyclovir.
Table 4: Comparative Efficacy of this compound and Acyclovir against HSV-1
| Parameter | This compound | Acyclovir | Reference |
| EC50 (µM) | 25-100 (effective concentrations) | 25-100 (effective concentrations) | [15] |
| Efficacy against Acyclovir-Resistant Strains | Effective | Ineffective | [16] |
| Mechanism of Action | Inactivates viral particles and inhibits IKK-β phosphorylation | Inhibits viral DNA polymerase | [13][16] |
IV. Anti-Inflammatory Effects: this compound vs. Celecoxib
While direct comparative studies with NSAIDs are limited, the anti-inflammatory potential of this compound can be assessed through models like the carrageenan-induced paw edema in rats and compared with data for standard drugs like celecoxib.
Table 5: Comparative Efficacy of this compound and Celecoxib in the Carrageenan-Induced Paw Edema Model in Rats
| Parameter | This compound | Celecoxib | Reference |
| Inhibition of Paw Edema | Dose-dependent reduction | Dose-dependent reduction | [17][18] |
| Mechanism of Action | Inhibition of COX-2 and inflammatory cytokines | Selective COX-2 inhibitor | [17][19] |
Signaling Pathway Modulation:
This compound exerts its anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines. It has been shown to inhibit the DNA binding activity of CCAAT/enhancer-binding protein beta (C/EBPβ), a key transcription factor for COX-2 expression.
V. Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[20]
-
Treat the cells with various concentrations of the test compound (e.g., this compound, cisplatin, tamoxifen) for a specified period (e.g., 24, 48, 72 hours).[20]
-
After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[20]
-
Incubate the plate for 1.5 hours at 37°C.[20]
-
Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.[20]
-
Incubate for 15 minutes at 37°C with shaking.[20]
-
Measure the absorbance at 492 nm using a microplate reader.[20]
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for PI3K/Akt Signaling
This technique is used to detect changes in the expression and phosphorylation of proteins in a signaling pathway.
Protocol:
-
Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-PI3K, PI3K) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[22]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Drug Administration: Administer the test compound (e.g., this compound, celecoxib) or vehicle to the rats via oral gavage or intraperitoneal injection.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[23]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation, and further research, including well-controlled clinical trials, is necessary to establish its safety and efficacy in humans.
References
- 1. Baicalin Inhibits EMT through PDK1/AKT Signaling in Human Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of cytotoxicity and apoptosis-associated pathways contributes to the enhancement of efficacy of cisplatin by this compound adjuvant in human A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound increases cisplatin sensitivity of A549 lung adenocarcinoma cells via PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound resensitizes tamoxifen‐resistant breast cancer cells by reducing aerobic glycolysis and reversing mitochondrial dysfunction via inhibition of hypoxia‐inducible factor‐1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound resensitizes tamoxifen-resistant breast cancer cells by reducing aerobic glycolysis and reversing mitochondrial dysfunction via inhibition of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Protects against Type 2 Diabetes via Promoting Islet β-Cell Function in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates Insulin Resistance of HFD/STZ Mice Through Activating PI3K/AKT Signal Pathway of Liver and Skeletal Muscle in a GLP-1R-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The Anti-Diabetic Potential of Baicalin: Evidence from Rodent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tamoxifen induces TGF-beta 1 activity and apoptosis of human MCF-7 breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective inhibitors of cyclo-oxygenase-2 (COX-2) induce hypoalgesia in a rat paw model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Baicalin ameliorates insulin resistance and regulates hepatic glucose metabolism via activating insulin signaling pathway in obese pre-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
Unveiling the In Vivo Efficacy of Baicalein: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Baicalein's in vivo performance against alternative compounds, supported by experimental data. We delve into the molecular pathways it modulates and offer detailed protocols for key validation experiments.
This compound, a flavonoid derived from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities. In vivo studies have consistently demonstrated its potential in treating a range of conditions, including cancer, inflammatory disorders, and cardiovascular diseases. This guide synthesizes the current understanding of this compound's in vivo mechanism of action, presenting a comparative analysis with other relevant compounds and providing the necessary details for researchers to replicate and build upon these findings.
Comparative Analysis of In Vivo Efficacy
The therapeutic effects of this compound are often attributed to its ability to modulate multiple signaling pathways. To provide a clear comparison, the following table summarizes its performance alongside other compounds with similar mechanisms of action, based on key in vivo studies.
| Compound | Target Pathway | Animal Model | Dosage | Key In Vivo Effects | Reference |
| This compound | NF-κB | LPS-induced acute lung injury mice | 40, 80 mg/kg/day, orally | Reduced inflammatory cell infiltration and levels of IL-1β and TNF-α in serum. | [1] |
| PI3K/Akt/mTOR | Breast cancer cell transplantation tumor model | - | Suppressed tumor cell proliferation, induced apoptosis and autophagy. Downregulated p-AKT and p-mTOR. | [2] | |
| ERK/p38 MAPK | Breast cancer cells in vivo | - | Suppressed Bad, ERK1/2 phosphorylation, and MEK1 expression. | [3] | |
| Wogonin | TLR2 | Oxygen-glucose deprivation (OGD) neuron model | - | Protected neurons from OGD damage and downregulated TLR2 protein levels. | [4] |
| Oridonin | NF-κB | - | - | - | |
| Curcumin | NF-κB, PI3K/Akt | - | - | - |
Note: Data for Oridonin and Curcumin are included for comparative context but specific in vivo data from the provided search results is limited. Further literature review is recommended for a direct comparison.
Key Signaling Pathways Modulated by this compound
This compound's multifaceted therapeutic effects stem from its ability to interact with several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
NF-κB Signaling Pathway
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkappaB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkappaB_complex [label="NF-κB\n(p65/p50)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NFkappaB_active [label="Active NF-κB", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Inflammatory Genes\n(TNF-α, IL-6, IL-1β)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> IKK [label="Inhibits", color="#EA4335", fontcolor="#202124"]; LPS -> TLR4 [color="#202124"]; TLR4 -> IKK [color="#202124"]; IKK -> IkappaB [label="Phosphorylates &\nDegrades", color="#202124", style=dashed]; IkappaB -> NFkappaB_complex [label="Inhibits", color="#EA4335", fontcolor="#202124"]; NFkappaB_complex -> NFkappaB_active [label="Activation", color="#34A853", fontcolor="#202124"]; NFkappaB_active -> Nucleus [label="Translocation", color="#202124"]; Nucleus -> Inflammatory_Genes [label="Transcription", color="#202124", style=dashed]; } . this compound inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Growth_Factors [label="Growth Factors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Growth_Factors -> Receptor [color="#202124"]; Receptor -> PI3K [color="#202124"]; PI3K -> Akt [label="Activates", color="#34A853", fontcolor="#202124"]; Akt -> mTOR [label="Activates", color="#34A853", fontcolor="#202124"]; mTOR -> Cell_Growth [color="#34A853"]; Akt -> Apoptosis [label="Inhibits", color="#EA4335", fontcolor="#202124"]; } . this compound suppresses the PI3K/Akt/mTOR pathway.
Experimental Protocols
To facilitate the validation and further investigation of this compound's in vivo mechanisms, detailed methodologies for key experiments are provided below.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor effect of this compound.
Animal Model: Severe Combined Immunodeficient (SCID) mice.
Cell Line: Human prostate cancer cells (DU-145) or breast cancer cells (MCF-7, MDA-MB-231).
Procedure:
-
Subcutaneously inject 1 x 10^6 cancer cells into the flank of each SCID mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Administer this compound orally at doses of 10, 20, and 40 mg/kg per day for 28 days. The control group receives the vehicle (e.g., carboxymethylcellulose).[5]
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Data Analysis: Compare the tumor volumes and weights between the control and this compound-treated groups using statistical tests such as ANOVA. A statistically significant reduction in tumor volume in the treatment group compared to the control indicates an in vivo anti-tumor effect.[5]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
Objective: To assess the in vivo anti-inflammatory effect of this compound.
Animal Model: C57BL/6 mice.
Procedure:
-
Administer this compound (e.g., 40 and 80 mg/kg/day, orally) or vehicle to mice for a predetermined period (e.g., 7 days).
-
Induce acute lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg).
-
At a specific time point after LPS challenge (e.g., 6-24 hours), collect bronchoalveolar lavage fluid (BALF) and lung tissues.
-
Analyze BALF for total and differential cell counts (neutrophils, macrophages).
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the BALF and serum using ELISA.
-
Perform histological analysis of lung tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.
Data Analysis: Compare the inflammatory cell counts, cytokine levels, and lung injury scores between the vehicle-treated and this compound-treated groups. A significant reduction in these parameters in the this compound groups indicates its anti-inflammatory activity.[1]
Western Blot Analysis of Excised Tumor Tissue
Objective: To determine the effect of this compound on protein expression in key signaling pathways.
Procedure:
-
Homogenize excised tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, p-mTOR, NF-κB p65, IκBα, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein expression.
Data Analysis: Quantify the band intensities using densitometry software. Compare the relative protein expression levels between the control and this compound-treated groups.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vivo mechanism of action of this compound.
// Nodes A [label="In Vivo Model Selection\n(e.g., Xenograft, Inflammation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="this compound Administration\n(Dosage, Route, Duration)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="In-life Measurements\n(e.g., Tumor Volume, Body Weight)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Sample Collection\n(Tumor, Tissues, Blood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Ex Vivo Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Histopathology", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Western Blot / PCR", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="ELISA / Cytokine Array", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Data Analysis & Interpretation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; E -> G [color="#202124"]; E -> H [color="#202124"]; F -> I [color="#202124"]; G -> I [color="#202124"]; H -> I [color="#202124"]; } . A typical in vivo experimental workflow.
This guide provides a comprehensive overview of the in vivo validation of this compound's mechanism of action, offering a valuable resource for researchers in the field of drug discovery and development. The presented data and protocols serve as a foundation for further exploration of this promising natural compound.
References
- 1. The comprehensive study on the therapeutic effects of this compound for the treatment of COVID-19 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Effect of Baicalin and Its Natural Analogs on Neurons with Oxygen and Glucose Deprivation Involving Innate Immune Reaction of TLR2/TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro effect of this compound on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Baicalein Delivery: A Comparative Guide to Advanced Formulations
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacokinetic profiles of various Baicalein formulations. By leveraging advanced drug delivery technologies, significant enhancements in the bioavailability of this promising flavonoid have been achieved. This report synthesizes experimental data to provide a clear comparison of these formulations and details the methodologies behind the findings.
This compound, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical application has been hampered by poor water solubility and low oral bioavailability. To overcome these limitations, researchers have developed several advanced formulations. This guide provides a comparative analysis of their pharmacokinetic performance.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of different this compound and its glycoside form, Baicalin (B1667713), formulations from various preclinical studies. These studies consistently demonstrate that advanced formulations significantly improve the oral bioavailability of this compound/Baicalin compared to the raw or unprocessed forms.
| Formulation | Active Compound | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase (Compared to Control) | Reference |
| Control Suspensions | |||||||
| This compound Crystal (Oral) | This compound | Rat | - | - | - | 1 (Baseline) | [1] |
| This compound Coarse Powder | This compound | Rat | - | - | - | 1 (Baseline) | [2] |
| This compound Suspension | This compound | Chicken | 2.72 ± 0.31 | - | 6.45 ± 0.43 | 1 (Baseline) | [3] |
| Baicalin-CMC Suspension | Baicalin | Rat | - | - | - | 1 (Baseline) | [4][5][6] |
| Pure Baicalin | Baicalin | Rat | - | - | - | 1 (Baseline) | [7] |
| Free Baicalin | Baicalin | Rat | 0.93 | - | 10.56 | 1 (Baseline) | [8] |
| Advanced Formulations | |||||||
| This compound Nanocrystal (Oral) | This compound | Rat | - | - | - | 1.67-fold | [1] |
| Phospholipid-Coated Nanoparticles | This compound | - | Lower than free drug | - | Significantly higher | - | [9][10] |
| This compound-Theophylline Cocrystal | This compound | Rat | - | - | 5.86-fold | - | [2] |
| Amorphous Solid Dispersion (ASD) (2:8 ratio with Soluplus®) | This compound | Chicken | 5.20 ± 0.82 | - | 17.03 ± 0.67 | 2.64-fold | [3] |
| Baicalin-Loaded Liposomes (BA-LP) | Baicalin | Rat | 2.82-fold higher | - | 3.04-fold higher | 3-fold | [4][5][6] |
| Mesoporous Carbon Nanopowder Solid Dispersion (1:6 ratio) | Baicalin | Rat | Higher than pure drug | Shorter than pure drug | 1.83-fold | - | [7] |
| Baicalin-Arginine Amorphous Solid Dispersion | Baicalin | Rat | 2.41 | - | 31.21 | 2.96-fold | [8] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental protocols. While specific details vary between studies, a general methodology is outlined below.
Pharmacokinetic Studies
A typical pharmacokinetic study involves the oral administration of a specific this compound formulation to animal models, most commonly Sprague-Dawley or Wistar rats.[2][4][8]
-
Animal Models and Dosing: Healthy adult male rats are typically used and are often fasted overnight before the experiment. The this compound formulation and a control (e.g., a suspension of raw this compound in carboxymethyl cellulose) are administered orally via gavage at a predetermined dose.[4]
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 12, and 24 hours).[4] The blood is then centrifuged to separate the plasma, which is stored at low temperatures (-20°C or -80°C) until analysis.
-
Sample Analysis: The concentration of this compound and/or its metabolites in the plasma samples is quantified using validated analytical methods, predominantly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] These methods offer high sensitivity and specificity for the accurate determination of drug concentrations.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), using non-compartmental analysis.
Visualizing Experimental and Molecular Mechanisms
To further elucidate the processes involved in the evaluation of these formulations and their mechanism of action, the following diagrams are provided.
References
- 1. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [this compound inhibits PI3K/AKT signaling pathway and induces autophagy of MGC-803 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The combination of baicalin and this compound enhances apoptosis via the ERK/p38 MAPK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | this compound Potentiated M1 Macrophage Polarization in Cancer Through Targeting PI3Kγ/ NF-κB Signaling [frontiersin.org]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Baicalein
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Baicalein's anti-inflammatory performance against other alternatives, supported by experimental data from various in vivo studies. Detailed methodologies and visual representations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's therapeutic potential.
Introduction
This compound, a flavonoid derived from the root of Scutellaria baicalensis, has garnered significant attention for its potent anti-inflammatory properties.[1] Numerous in vivo studies have demonstrated its efficacy in mitigating inflammatory responses across a spectrum of diseases, including inflammatory bowel disease, arthritis, and endometriosis.[2][3][4] Its mechanism of action primarily involves the modulation of key inflammatory signaling cascades, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] This guide synthesizes findings from multiple animal model studies to validate and compare the anti-inflammatory effects of this compound.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the quantitative data from key in vivo studies, comparing the efficacy of this compound with other agents in various inflammatory models.
| Animal Model | This compound Dosage & Route | Comparator(s) & Dosage | Key Quantitative Outcomes |
| Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis (Mouse) | 20 mg/kg, Oral (p.o.) | Sulfasalazine (50 mg/kg) | This compound significantly ameliorated body weight loss, rectal bleeding, and histological damage, with effects comparable to sulfasalazine. Baicalin (B1667713) and wogonin (B1683318) at the same dose were ineffective.[3] |
| Endometriosis (Autologous Transplant Mouse Model) | 40 mg/kg, Oral (p.o.) | Dienogest | This compound significantly reduced the size of endometriotic lesions and decreased the expression of proinflammatory cytokines (e.g., TNF-α, IL-6) in the lesions.[4] |
| LPS-Induced Lethal Endotoxemia (Mouse) | Not specified | Wogonin, Baicalin | Treatment with this compound resulted in reduced LPS-induced lethal endotoxemia, suppressed hyperpermeability, and leukocyte migration.[7] |
| Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis (Mouse) | 50 and 100 mg/kg/day | N/A | This compound significantly reduced the accumulation of collagen and fibronectin and suppressed the expression of NF-κB, IL-1β, TNF-α, and MCP-1.[2] |
| Adjuvant-Induced Arthritis (Rat) | 50, 100, 200 mg/kg (Baicalin) | Dexamethasone (0.125 mg/kg) | Note: This study used Baicalin. It significantly inhibited paw swelling and reduced synovial expression of TNF-α, IL-6, IL-1, and IL-17 in a dose-dependent manner.[8] |
| TNBS-Induced Ulcerative Colitis (Rat) | 5-20 mg/kg (Baicalin) | N/A | Note: This study used Baicalin. It dose-dependently downregulated the expression of TNF-α and IL-6 and inhibited the TLR4/NF-κB signaling pathway.[5] |
Mandatory Visualizations
The primary anti-inflammatory mechanism of this compound involves the suppression of pro-inflammatory signaling cascades. Upon an inflammatory stimulus like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, triggering downstream pathways like MAPK and NF-κB. This leads to the transcription and release of pro-inflammatory cytokines. This compound intervenes by inhibiting the activation of these pathways, thereby reducing inflammation.[1][5][9]
The validation of this compound's anti-inflammatory effects in vivo typically follows a structured experimental workflow. This process ensures reproducible and reliable results, from initial model selection and induction of inflammation to the final analysis of therapeutic outcomes.
Experimental Protocols
Below is a detailed methodology for a key experiment cited in the validation of this compound's anti-inflammatory effects.
This model is widely used to mimic the pathology of human ulcerative colitis and assess the efficacy of anti-inflammatory compounds.
-
Animals and Acclimatization:
-
Male BALB/c mice (6-8 weeks old) are used.
-
Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Mice are acclimatized for at least one week before the experiment begins.[3]
-
-
Induction of Acute Colitis:
-
Acute colitis is induced by administering 3-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 7-10 consecutive days.[3]
-
The control group receives regular drinking water.
-
-
Treatment Groups and Administration:
-
Vehicle Control Group: Receives DSS water and daily oral gavage of the vehicle (e.g., 0.5% carboxymethylcellulose).
-
This compound Group: Receives DSS water and daily oral gavage of this compound (e.g., 20 mg/kg body weight).[3]
-
Positive Control Group: Receives DSS water and daily oral gavage of a reference drug like Sulfasalazine (e.g., 50 mg/kg body weight).[3]
-
Treatment starts concurrently with DSS administration and continues for the duration of the experiment.
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding. A scoring system is used to calculate the DAI.
-
Colon Length: At the end of the experiment, mice are euthanized, and the entire colon is excised. The length from the cecum to the anus is measured as an indicator of inflammation (shorter length indicates more severe inflammation).
-
-
Histological and Biochemical Analysis:
-
Histology: A distal segment of the colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, ulceration, and inflammatory cell infiltration.
-
Cytokine Levels: Colon tissue homogenates or serum samples are used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or qPCR.[5]
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.[5]
-
-
Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is considered statistically significant.
-
Conclusion
The collective in vivo evidence strongly validates the anti-inflammatory effects of this compound. It consistently demonstrates efficacy in reducing inflammatory markers and ameliorating disease symptoms in various animal models.[2][3][4][7] Its performance is often comparable to established anti-inflammatory drugs like sulfasalazine.[3] The primary mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid molecular basis for its therapeutic effects.[4][6] These findings underscore this compound's potential as a promising candidate for the development of novel anti-inflammatory therapies. Further research, including clinical trials, is warranted to translate these preclinical findings into therapeutic applications.
References
- 1. Frontiers | Mitigating neurodegenerative diseases: the protective influence of baicalin and this compound through neuroinflammation regulation [frontiersin.org]
- 2. An overview of pharmacological activities of baicalin and its aglycone this compound: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory effect of this compound on dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy and anti-inflammatory mechanism of this compound on endometriosis progression in patient-derived cell line and mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The Comparative Study of the Therapeutic Effects and Mechanism of Baicalin, this compound, and Their Combination on Ulcerative Colitis Rat [frontiersin.org]
- 7. Anti-inflammatory effects of Baicalin, this compound, and Wogonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of baicalin in rats with adjuvant arthritis and its autophagy- related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Replication of Baicalein's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Baicalein, focusing on its independent replication in preclinical studies. The data presented is compiled from various research articles to offer a comprehensive overview of its efficacy and mechanisms of action, particularly in breast cancer cell lines.
Comparative Efficacy of this compound on Breast Cancer Cell Viability
This compound has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined in multiple independent studies. Below is a summary of IC50 values for this compound in the commonly used breast cancer cell lines, MCF-7 and MDA-MB-231.
| Cell Line | IC50 (µM) | Treatment Duration | Study Reference |
| MCF-7 | 51.06 | 24 hours | [1] |
| 22.16 | 48 hours | [1] | |
| 13.98 | 72 hours | [1] | |
| 95 ± 4.8 | Not Specified | [2] | |
| 10 | Not Specified | [3] | |
| 85.07 ± 1.26 | Not Specified | [2] | |
| MDA-MB-231 | 60.12 | 24 hours | [1] |
| 27.98 | 48 hours | [1] | |
| 19.01 | 72 hours | [1] | |
| 30 | Not Specified | [3] | |
| 38.58 ± 2.86 | 24 hours | [4] |
Induction of Apoptosis in Breast Cancer Cells
A key mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. The following table summarizes the dose-dependent effect of this compound on apoptosis rates in MCF-7 and MDA-MB-231 cells after 48 hours of treatment, as determined by Annexin V-FITC/PI flow cytometry.
| Cell Line | This compound Concentration (µM) | Apoptotic Rate (%) | Study Reference |
| MCF-7 | 0 (Control) | 8.62 ± 0.34 | [1] |
| 10 | 13.08 ± 0.78 | [1] | |
| 20 | 20.55 ± 0.62 | [1] | |
| 40 | 26.89 ± 0.96 | [1] | |
| MDA-MB-231 | 0 (Control) | 6.89 ± 0.65 | [1] |
| 10 | 16.94 ± 0.86 | [1] | |
| 20 | 20.27 ± 0.36 | [1] | |
| 40 | 27.73 ± 0.23 | [1] |
Other studies have qualitatively confirmed this compound's ability to induce apoptosis in these cell lines through various methods, including Hoechst staining for nuclear condensation and analysis of apoptosis-related proteins like Bax and Bcl-2.[1][5]
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) and a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing this compound's Mechanism of Action
To illustrate the cellular processes affected by this compound, the following diagrams are provided.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to apoptosis.
Caption: A typical experimental workflow for assessing this compound's anticancer effects.
References
- 1. This compound induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. This compound Suppresses Stem Cell-Like Characteristics in Radio- and Chemoresistant MDA-MB-231 Human Breast Cancer Cells through Up-Regulation of IFIT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fascinating Effects of this compound on Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Baicalein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baicalein, a flavonoid derived from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. While its therapeutic potential is widely explored, a thorough understanding of its off-target effects is crucial for predicting potential side effects and identifying new therapeutic applications. This guide provides a comparative assessment of this compound's off-target profile, contrasting it with other relevant compounds and detailing the experimental methodologies used for such evaluations.
Comparative Analysis of Off-Target Activities
The off-target profile of a compound refers to its interaction with molecular targets other than the intended primary target. For natural products like this compound, which often exhibit polypharmacology, distinguishing between on-target and off-target effects can be challenging. However, by comparing its activity against a panel of enzymes and receptors with that of more selective compounds, a clearer picture of its selectivity can be obtained.
Lipoxygenase and Cyclooxygenase Inhibition
A study comparing this compound to the synthetic compound CAY10698 highlights this compound's broad-spectrum inhibition of enzymes in the arachidonic acid cascade. This contrasts with the high selectivity of CAY10698 for 12-Lipoxygenase (12-LOX).
| Target Enzyme | This compound IC50 (µM) | CAY10698 IC50 (µM) |
| 5-Lipoxygenase (5-LOX) | 0.85 | Inactive |
| 12-Lipoxygenase (12-LOX) | 0.12 - 0.64 | 5.1 |
| 15-Lipoxygenase-1 (15-LOX-1) | 1.6 | Inactive |
| Cyclooxygenase-2 (COX-2) | Inhibits expression | Inactive |
Key Observation: this compound demonstrates potent inhibition across multiple lipoxygenase isoforms, suggesting a broader anti-inflammatory profile compared to the highly selective 12-LOX inhibitor CAY10698.
Kinase Inhibition Profile
| Kinase Target | This compound IC50 (µM) | Baicalin (B1667713) IC50 (µM) | Wogonin (B1683318) |
| Src Tyrosine Kinase | 4 | 17 | Not Reported |
| Casein Kinase 2 (CK2) | 2.54 | Not Reported | Not Reported |
| Cyclin-Dependent Kinase 9 (CDK9) | Not Reported | Not Reported | Potent and selective inhibitor |
Key Observation: this compound is a more potent inhibitor of Src tyrosine kinase than its glycoside, Baicalin[1]. Furthermore, the differential inhibition of specific kinases between this compound and Wogonin (CDK9) suggests distinct off-target kinase profiles for these structurally related flavonoids.
Cytochrome P450 Inhibition
A comparison of the inhibitory effects of this compound and Wogonin on human cytochrome P450 (CYP) enzymes reveals differences in their potential for drug-drug interactions.
| CYP Isoform | This compound Inhibition | Wogonin Inhibition |
| CYP1A2 | - | Potent, competitive inhibitor (Ki = 0.24 µM) |
| CYP2C9 | - | No inhibition (IC50 > 200 µM) |
| CYP2C19 | - | Weak inhibitor (IC50 = 101.10 µM) |
| CYP2D6 | - | No inhibition (IC50 > 200 µM) |
| CYP2E1 | - | No inhibition (IC50 > 200 µM) |
| CYP3A4 | - | No inhibition (IC50 > 200 µM) |
Key Observation: Wogonin is a potent and selective inhibitor of CYP1A2, while data on this compound's broad CYP inhibition profile is less defined in the provided results[2]. This highlights a specific off-target interaction for Wogonin that could be significant in a clinical context.
Impact on Cellular Signaling Pathways
This compound's polypharmacological nature is evident in its modulation of numerous key cellular signaling pathways. Its off-target effects converge on these pathways to produce its observed biological activities.
PI3K/Akt/mTOR Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth. This inhibition is often observed through a decrease in the phosphorylation of key proteins in the pathway. For instance, studies have shown that this compound treatment leads to a significant downregulation in the expression of p-AKT and p-mTOR in breast cancer cells[3].
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. This compound has been reported to modulate this pathway, often leading to the induction of apoptosis in cancer cells. The combination of baicalin and this compound has been shown to enhance apoptosis in breast cancer cells through the activation of the ERK/p38 MAPK pathway[4][5].
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of wogonin on catalytic activity of cytochrome P450 enzyme in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of baicalin and this compound enhances apoptosis via the ERK/p38 MAPK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The combination of baicalin and this compound enhances apoptosis via the ERK/p38 MAPK pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Baicalein: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Baicalein is a critical component of laboratory safety and environmental responsibility. As a bioactive flavonoid used in a variety of research applications, all forms of this compound waste—including pure compound, solutions, and contaminated materials—must be managed as hazardous chemical waste.[1][2] Adherence to proper disposal protocols is essential to protect personnel and comply with regulations.
This guide provides a step-by-step operational plan for the handling and disposal of this compound waste streams within a research environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields when handling this compound in solid or solution form.[3][4][5]
-
Ventilation: Handle solid this compound powder and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3][5]
-
Segregation: Never dispose of this compound waste in the regular trash or down the drain.[1] All this compound waste must be segregated for chemical waste pickup.[6] Discharge into the environment must be avoided.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregating waste into three primary streams: solid waste, liquid waste, and contaminated labware. All waste must be handled in accordance with local, state, and federal regulations.[2]
1. Solid this compound Waste This category includes expired or unused this compound powder, residues scraped from containers, and any absorbent materials used to clean up solid spills.
-
Procedure:
-
Collect all solid this compound waste in a clearly labeled, sealed, and compatible container.
-
The container should be labeled with "Hazardous Waste" and the full chemical name, "this compound."[7]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[8][9]
-
2. Liquid this compound Waste This stream includes leftover solutions, buffers used for reconstitution, and the first rinse (rinsate) from cleaning contaminated glassware.
-
Procedure:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof waste container with a secure screw-top cap.[9]
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Label the container with "Hazardous Waste," the chemical name "this compound," and list all solvent components and their approximate concentrations.
-
Store the liquid waste container in secondary containment within a designated SAA.[6]
-
3. Contaminated Labware and PPE This includes items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and glassware.
-
Glassware (Non-disposable):
-
Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove this compound residue.
-
Collect this initial rinsate as hazardous liquid waste.[1]
-
After the initial rinse, the glassware can typically be washed normally. A triple rinse is a common best practice.[1]
-
-
Sharps (Needles, Scalpels):
-
Place all contaminated sharps directly into a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[7]
-
-
Other Contaminated Debris (Pipette tips, tubes, gloves):
-
Collect these materials in a durable, sealed plastic bag or a designated solid waste container.
-
Label the container or bag clearly as "Hazardous Waste" with the name "this compound Contaminated Debris."[7]
-
Waste Storage and Final Disposal
All segregated and labeled this compound waste containers must be stored in a designated Satellite Accumulation Area (SAA) until they are collected by the institution's Environmental Health & Safety (EHS) department.[9] It is crucial to follow institutional guidelines regarding waste accumulation times and volume limits.
| Waste Storage Regulation | Quantitative Limit | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 Gallons | [7][8] |
| Maximum Acutely Toxic (P-list) Waste in SAA | 1 Quart (liquid) or 1 kg (solid) | [8] |
| Maximum Storage Time in SAA | 12 Months (unless volume limits are reached) | [8] |
| Removal Time After Container is Full | 3 Days | [7][8] |
Once waste containers are full or ready for pickup, arrange for disposal through your institution's EHS office.[7] They will transport the waste to a licensed chemical destruction plant or manage it via controlled incineration or other approved methods.[5]
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. danielshealth.com [danielshealth.com]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Baicalein
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Baicalein. The following procedures ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Hazard Assessment
This compound is a flavone (B191248) originally isolated from the roots of Scutellaria baicalensis.[1][2] While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate that it can cause skin, eye, and respiratory system irritation.[3][4][5][6] Given the conflicting information, it is prudent to handle this compound as a potentially hazardous chemical.[7] It is a combustible solid, and fine dust particles may form explosive mixtures with air.[3]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [7] |
| Molecular Formula | C15H10O5 | [2] |
| Molar Mass | 270.240 g·mol−1 | [2] |
| Melting Point | 256 - 271 °C (493 - 520 °F) | |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers. | [7] |
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to prevent direct contact and inhalation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[8][9] | To protect against dust particles and splashes. |
| Skin Protection | Impervious gloves (e.g., nitrile) and a lab coat.[8][9] Fire/flame resistant clothing is also recommended.[8] | To prevent skin contact, irritation, and potential absorption through abrasions.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or P1 filter) is required when handling the powder form or when dust generation is likely. | To prevent respiratory tract irritation from inhaling fine particles.[3][4] |
Safe Handling and Operational Plan
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[8][9] A chemical fume hood is recommended, especially when weighing or transferring the powder.
-
Pre-use Inspection: Before handling, examine skin for any cuts or abrasions and ensure they are suitably protected.[3]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5][10]
Step 2: Handling the Compound
-
Avoid Dust Formation: Handle the solid carefully to avoid generating dust.[8][9]
-
Grounding: Use non-sparking tools and take precautionary measures against static discharge, as dust clouds can be explosive.[3][9]
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly. For maximum solubility in aqueous buffers, first dissolve it in an organic solvent like DMF and then dilute with the aqueous buffer.[7]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[5][7] Do not eat, drink, or smoke in the handling area.[10]
Step 3: Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9][11]
-
Conditions: For long-term storage, keep at -20°C.[7] Protect from light.
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[9]
Emergency Procedures
| Emergency Situation | Procedural Steps |
| Spill | Minor Spill: 1. Clean up spills immediately.[3]2. Avoid breathing dust and contact with skin and eyes.[3]3. Collect the material and place it in a suitable container for disposal.[9]Major Spill: 1. Evacuate personnel from the area.[8][9]2. Alert emergency responders.[3]3. Wear appropriate PPE, including respiratory protection, before entering the area.[3][9] |
| Fire | Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9]Protective Actions: Firefighters should wear self-contained breathing apparatus.[8] Prevent fire-extinguishing water from entering drains or surface water. |
| First Aid | Inhalation: Move the person to fresh air.[8] If breathing is difficult, seek medical attention.[11]Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[9]Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing.[8] If irritation persists, get medical help.[4][5]Ingestion: Rinse mouth with water.[9] Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[5][8]
-
Waste Chemical: Do not mix with other waste. The material may be sent to a licensed chemical destruction plant.[9]
-
Contaminated Containers: Handle uncleaned containers as you would the product itself.
-
Environmental Precautions: Do not allow the product to enter drains, sewers, or waterways.[9]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound Protects Human Skin Cells against Ultraviolet B-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
